4-Chloro-3-iodoquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHOABWDLKHXAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460299 | |
| Record name | 4-Chloro-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590371-90-7 | |
| Record name | 4-Chloro-3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Chloro-3-iodoquinoline
Abstract: 4-Chloro-3-iodoquinoline is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a quinoline core functionalized with two different halogens at the C3 and C4 positions, presents a unique platform for sequential and site-selective modifications. This differential reactivity makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures and novel pharmaceutical agents. This guide provides a comprehensive overview of its core physicochemical properties, a detailed synthesis protocol, and an exploration of its reactivity in key palladium-catalyzed cross-coupling reactions, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this powerful synthetic intermediate.
Core Physicochemical Properties and Identification
This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder.[1][2] Proper handling and storage are crucial for maintaining its integrity; it should be kept in a dark place under an inert atmosphere at room temperature.[2]
The molecule's structure is characterized by a quinoline ring system, where the C4 position is substituted with a chlorine atom and the adjacent C3 position bears an iodine atom. This arrangement is key to its synthetic utility. The predicted octanol-water partition coefficient (XlogP) of 3.5 suggests that the compound is hydrophobic and has low solubility in water, favoring dissolution in common organic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and dichloromethane (DCM).[3]
| Property | Value | Source(s) |
| CAS Number | 590371-90-7 | [1][2][4] |
| Molecular Formula | C₉H₅ClIN | [1][2][4] |
| Molecular Weight | 289.50 g/mol | [1][2][4] |
| Appearance | White to off-white solid | [2] |
| Predicted XlogP | 3.5 | [3] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [2] |
Spectral Characteristics (Predicted)
Direct experimental spectra for this compound are not broadly published. However, its structure allows for the prediction of key signals in ¹H and ¹³C NMR spectroscopy, which are essential for reaction monitoring and characterization.
-
¹H NMR: The spectrum would display signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at C2, being adjacent to the nitrogen and between two halogen-bearing carbons, would likely appear as the most downfield singlet. The four protons on the benzo-fused ring would present as a more complex series of doublets and triplets, characteristic of a disubstituted benzene ring.
-
¹³C NMR: The spectrum would show nine distinct signals for the carbon atoms. The carbons directly attached to the electronegative halogens (C3-I and C4-Cl) and the nitrogen atom would have characteristic chemical shifts that are critical for structural confirmation.
Synthesis and Purification
The most direct and widely cited method for preparing this compound is through the chlorination of its precursor, 4-hydroxy-3-iodoquinoline (also known as 3-iodo-quinolin-4-ol).[2] This transformation is a standard and robust procedure in quinoline chemistry.[6][7]
Rationale for Experimental Design
The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is effectively achieved using a strong chlorinating agent that also acts as a dehydrating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose. The reaction proceeds by activating the hydroxyl group, making it a good leaving group, which is subsequently displaced by a chloride ion from the POCl₃. Heating the reaction mixture to 100°C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.[2] The workup procedure involving ice water is designed to quench the excess reactive POCl₃ and precipitate the solid organic product, which has low aqueous solubility.
Experimental Protocol: Synthesis of this compound
Reactants:
-
4-Hydroxy-3-iodoquinoline (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (used as solvent, ~25 mL per 1 g of starting material)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-3-iodoquinoline (e.g., 1000 mg, 3.69 mmol).[2]
-
Carefully add phosphorus oxychloride (25 mL) to the flask in a fume hood.[2]
-
Heat the reaction mixture to 100°C and stir for 2 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture over ice water. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
A solid precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum to yield this compound as a white solid (typical yield: 85-90%).[2]
Synthesis Workflow Diagram
References
- 1. 4-Chloro-3-iodo-quinoline 590371-90-7 [sigmaaldrich.com]
- 2. This compound | 590371-90-7 [m.chemicalbook.com]
- 3. PubChemLite - this compound (C9H5ClIN) [pubchemlite.lcsb.uni.lu]
- 4. This compound - CAS:590371-90-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the Quinoline Scaffold
An In-Depth Technical Guide to 4-Chloro-3-iodoquinoline for Advanced Research
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are central to the development of numerous therapeutic agents, most notably in the field of antimalarials like chloroquine and quinine.[1][3] The functionalization of the quinoline core at various positions allows for the fine-tuning of its electronic and steric properties, leading to compounds with a wide array of biological activities, including anticancer, antibacterial, and antifungal properties.[1][4] this compound is a halogenated derivative that serves as a versatile synthetic intermediate, offering two distinct reactive sites for further molecular elaboration. The chlorine atom at the C4 position and the iodine atom at the C3 position provide orthogonal handles for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, respectively. This dual reactivity makes it a valuable building block for constructing complex molecular architectures in drug discovery programs.
Core Compound Identification and Physicochemical Properties
This compound is a solid, white to off-white compound at room temperature.[5] Its fundamental properties are summarized in the table below, providing essential data for researchers in laboratory settings.
| Property | Value | Source(s) |
| CAS Number | 590371-90-7 | [5][6][7] |
| Molecular Formula | C₉H₅ClIN | [6][8] |
| Molecular Weight | 289.50 g/mol | [5][6][7] |
| Appearance | White to off-white solid | [5] |
| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [5][7] |
| InChI Key | SFHOABWDLKHXAH-UHFFFAOYSA-N | [6] |
| SMILES String | IC(C=N1)=C(Cl)C2=C1C=CC=C2 | [6] |
Synthesis Protocol: From Hydroxyquinoline to Chloroquinoline
The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a cornerstone transformation in quinoline chemistry, often serving as a critical step in the synthesis of antimalarial drugs and other bioactive molecules.[3] The established method for synthesizing this compound involves the chlorination of its precursor, 3-iodo-quinolin-4-ol.
Expert Rationale for Reagent Selection
The choice of phosphorus oxychloride (POCl₃) as the chlorinating agent is deliberate and based on its high efficacy in converting hydroxyl groups on heteroaromatic rings, such as quinolines and pyridines, into chlorides. This reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. POCl₃ is particularly effective because it acts as both the reagent and, in many cases, the solvent, driving the reaction to completion at elevated temperatures.
Step-by-Step Synthesis Workflow
The following protocol outlines the synthesis of this compound from 3-iodo-quinolin-4-ol.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-iodo-quinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (25 mL per 1000 mg of starting material).
-
Heating: Heat the reaction mixture to 100°C with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed. This typically takes around 2 hours.
-
Work-up: Upon completion, carefully remove the excess POCl₃ by evaporation under reduced pressure. Quench the reaction by slowly adding ice water to the residue.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by filtration.
-
Purification: Dry the collected solid under vacuum to yield this compound as a white solid. The reported yield for this transformation is approximately 85%.[5]
Visualization of the Synthesis Pathway
Caption: Synthetic route to this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. This allows for selective and sequential functionalization, making it a powerful scaffold for building molecular diversity.
-
Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen. This facilitates reactions with a wide range of nucleophiles, such as amines and alcohols, to introduce diverse side chains. This reactivity is fundamental to the synthesis of many 4-aminoquinoline antimalarial drugs.[9]
-
Cross-Coupling Reactions at C3: The iodine atom at the 3-position is an excellent leaving group for various transition-metal-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of 3-substituted quinolines.
Logical Workflow for Drug Candidate Synthesis
The dual reactivity of this compound can be strategically employed in a multi-step synthesis to generate complex drug candidates.
Caption: Strategic functionalization of the core scaffold.
Safety, Handling, and Storage
Ensuring laboratory safety is paramount when working with any chemical intermediate. This compound possesses specific hazards that require appropriate handling procedures.
Hazard Identification and Classification
-
GHS Classification: The compound is classified under the Globally Harmonized System with the pictogram GHS07.[6]
-
Hazard Class: Acute Toxicity 4 (Oral).[6]
Protective Measures and Emergency Procedures
-
Personal Protective Equipment (PPE):
-
First-Aid Measures:
-
Storage: Store in a dry, dark place under an inert atmosphere at room temperature to maintain its stability and prevent degradation.[5][7]
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 590371-90-7 [m.chemicalbook.com]
- 6. 4-Chloro-3-iodo-quinoline 590371-90-7 [sigmaaldrich.com]
- 7. This compound - CAS:590371-90-7 - Sunway Pharm Ltd [3wpharm.com]
- 8. PubChemLite - this compound (C9H5ClIN) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. echemi.com [echemi.com]
Spectroscopic Characterization of 4-Chloro-3-iodoquinoline: A Technical Guide
Introduction
4-Chloro-3-iodoquinoline is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound prevalent in numerous biologically active molecules and pharmaceutical agents. The unique substitution pattern of this compound, featuring both a chloro and an iodo group on the pyridine ring, imparts distinct electronic and steric properties that are of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for any application, and a comprehensive analysis of its spectroscopic data is the cornerstone of this process.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound (C₉H₅ClIN) features a quinoline core with a chlorine atom at position 4 and an iodine atom at position 3.[1][2] This substitution pattern is expected to significantly influence the electronic environment of the entire molecule, which will be reflected in its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to the five aromatic protons on the quinoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the iodine atom.
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | s | - |
| H-5 | 8.1 - 8.3 | d | 8.0 - 9.0 |
| H-8 | 7.9 - 8.1 | d | 8.0 - 9.0 |
| H-6 | 7.7 - 7.9 | t | 7.0 - 8.0 |
| H-7 | 7.5 - 7.7 | t | 7.0 - 8.0 |
Interpretation and Rationale:
-
H-2: This proton is situated between the nitrogen atom and the iodine at position 3. The strong deshielding effect of the electronegative nitrogen and the adjacent iodine is expected to shift this proton significantly downfield, likely appearing as a singlet due to the absence of adjacent protons.
-
H-5 and H-8: These protons are in the peri-position relative to the substituents on the other ring and are typically the most downfield protons of the benzene portion of the quinoline ring. They will likely appear as doublets due to coupling with H-6 and H-7, respectively.
-
H-6 and H-7: These protons will be in the more shielded region of the aromatic spectrum and are expected to appear as triplets due to coupling with their neighboring protons.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms in this compound. The chemical shifts will be indicative of the electronic environment of each carbon.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-8a | 148 - 150 |
| C-4 | 145 - 147 |
| C-7 | 130 - 132 |
| C-5 | 129 - 131 |
| C-6 | 128 - 130 |
| C-4a | 125 - 127 |
| C-8 | 122 - 124 |
| C-3 | 95 - 100 |
Interpretation and Rationale:
-
C-2 and C-8a: These carbons are adjacent to the nitrogen and are expected to be the most deshielded.
-
C-4: The carbon bearing the chlorine atom will also be significantly deshielded.
-
C-3: The carbon attached to the iodine atom is expected to be shifted significantly upfield due to the "heavy atom effect" of iodine, a characteristic feature in ¹³C NMR.[3]
-
The remaining carbons of the benzene ring (C-5, C-6, C-7, C-8) and the bridgehead carbon (C-4a) will appear in the typical aromatic region.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[4][5]
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans for sufficient signal-to-noise.
-
¹³C NMR Acquisition: A proton-decoupled experiment should be performed. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary to obtain a high-quality spectrum.[4]
Diagram of the NMR Experimental Workflow
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | C-H stretch (aromatic) |
| 1600-1585 | C=C stretch (aromatic ring) |
| 1500-1400 | C=C stretch (aromatic ring) |
| ~1580 | C=N stretch (quinoline ring) |
| 1100-1000 | C-Cl stretch |
| 850-750 | C-H out-of-plane bending (aromatic) |
| ~600-500 | C-I stretch |
Interpretation and Rationale:
-
The spectrum will be dominated by absorptions characteristic of the quinoline ring system, including aromatic C-H stretching above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[6][7]
-
The C-Cl and C-I stretching vibrations are expected at lower wavenumbers, with the C-I stretch being in the far-IR region.
-
The pattern of C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
Experimental Protocol for IR Data Acquisition (ATR)
-
Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline corrected and the peaks labeled.
Diagram of the ATR-FTIR Experimental Workflow
Caption: Workflow for ATR-FTIR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Ion | Comments |
| 289/291 | [M]⁺ | Molecular ion peak with a characteristic 3:1 intensity ratio due to the ³⁵Cl and ³⁷Cl isotopes. |
| 254 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 162 | [M-I]⁺ | Loss of an iodine radical. |
| 127 | [C₉H₅N]⁺ | Loss of both chlorine and iodine. |
Interpretation and Rationale:
-
The molecular ion peak ([M]⁺) will be observed at m/z 289, corresponding to the molecular weight of this compound with the ³⁵Cl isotope.[1] A smaller peak at m/z 291, with approximately one-third the intensity, will be present due to the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
-
Fragmentation is likely to involve the loss of the halogen substituents. The loss of a chlorine radical (m/z 254) and an iodine radical (m/z 162) are expected to be prominent fragmentation pathways.
Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet.
-
Separation: The compound will be vaporized and separated from the solvent on the GC column.
-
Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are then separated by their mass-to-charge ratio and detected.
Diagram of the GC-MS Experimental Workflow
Caption: Workflow for GC-MS data acquisition.
Conclusion
The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its molecular structure. The predicted data and interpretations outlined in this guide serve as a valuable reference for researchers working with this compound and its analogs. By understanding the expected spectroscopic signatures, scientists can confidently verify the identity and purity of their materials, which is a critical step in any chemical research and development endeavor.
References
- 1. 4-Chloro-3-iodo-quinoline 590371-90-7 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C9H5ClIN) [pubchemlite.lcsb.uni.lu]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
crystal structure analysis of 4-Chloro-3-iodoquinoline
An In-Depth Technical Guide on the Crystal Structure Analysis of 4-Chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document outlines the critical steps from synthesis and purification to single-crystal X-ray diffraction and structure elucidation. By detailing the experimental protocols and the scientific rationale behind them, this guide serves as a valuable resource for professionals seeking to understand and apply crystallographic techniques to the study of small organic molecules. The structural insights gained from this analysis are crucial for the rational design of novel therapeutic agents and functional materials.
Introduction: The Significance of this compound
Quinoline and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2][3][4][5] These compounds are integral to the development of pharmaceuticals ranging from antimalarials like chloroquine to anticancer agents.[1][2][3] The unique scaffold of this compound, featuring both a chlorine and an iodine atom, presents a versatile platform for synthetic modification, making it a valuable intermediate in drug discovery.[1] A detailed understanding of its three-dimensional structure is paramount for predicting its chemical reactivity, designing novel derivatives with enhanced pharmacological profiles, and elucidating its interactions with biological targets.[4] Beyond pharmaceuticals, the rigid and planar nature of the quinoline ring makes its derivatives suitable for applications in materials science, including the development of dyes and organic light-emitting diodes (OLEDs).[1]
Experimental Framework: From Synthesis to Structure
The determination of a crystal structure is a multi-stage process that demands precision and a deep understanding of the underlying chemical and physical principles. The workflow is designed to yield high-quality single crystals suitable for X-ray diffraction analysis, which then allows for the determination of the precise arrangement of atoms in the solid state.[6]
Figure 1: A comprehensive workflow for the crystal structure analysis of this compound.
Synthesis and Purification
The journey to a crystal structure begins with the synthesis of the target compound in high purity. Impurities can significantly hinder or even prevent the formation of single crystals.
Protocol: Synthesis of 4-Chloroquinolines
A common route to 4-chloroquinolines is the Gould-Jacobs reaction followed by chlorination with phosphorus oxychloride.[7] Alternatively, methods involving the cyclization of ortho-propynol phenyl azides mediated by TMSCl have been developed.[8]
-
Reaction: The synthesis can be adapted from established procedures for similar quinoline derivatives. For instance, starting from a suitable aniline precursor, a cyclization reaction can be employed to form the quinoline ring system. Subsequent halogenation steps would introduce the chloro and iodo substituents at the desired positions.
-
Purification: The crude product must be meticulously purified. Recrystallization is a powerful technique for purifying solid compounds, based on the principle that solubility increases with temperature.[9] Column chromatography is another essential method for separating the desired compound from byproducts and unreacted starting materials.
Crystallization: The Art and Science of Crystal Growth
Obtaining single crystals of suitable size and quality is often the most challenging step.[10][11] This process involves creating a supersaturated solution from which the compound can slowly precipitate in an ordered crystalline lattice.
Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: The choice of solvent is critical. A good solvent will dissolve the compound moderately at room temperature and completely upon gentle heating.
-
Solution Preparation: A nearly saturated solution of the purified this compound is prepared in the selected solvent.
-
Crystal Growth: The solution is loosely covered to allow for the slow evaporation of the solvent. This gradual increase in concentration induces the formation of well-ordered crystals.[12] Other techniques like vapor diffusion or solvent layering can also be employed.[12][13]
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional structure of crystalline materials at atomic resolution.[6][14][15]
Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.[14][15]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.[6][16]
-
Structure Solution and Refinement: The diffraction data is used to determine the unit cell parameters and space group. The initial positions of the atoms are determined using computational methods. This initial model is then refined against the experimental data to obtain the final, highly accurate crystal structure.[6]
Structural Insights: The Molecular and Supramolecular Architecture
The crystal structure of this compound provides a wealth of information about its molecular geometry and how the molecules pack in the solid state.
| Parameter | Description |
| Molecular Formula | C₉H₅ClIN[17] |
| Molecular Weight | 289.50 g/mol |
| Crystal System | To be determined by SCXRD |
| Space Group | To be determined by SCXRD |
| Unit Cell Dimensions | To be determined by SCXRD |
This table will be populated with the experimental data obtained from the single-crystal X-ray diffraction analysis.
Molecular Geometry
The analysis will reveal precise bond lengths, bond angles, and torsion angles within the this compound molecule. The planarity of the quinoline ring and any distortions caused by the bulky halogen substituents will be quantified.
Intermolecular Interactions
In the solid state, molecules are held together by a variety of non-covalent interactions. For this compound, these are likely to include:
-
π-π Stacking: Interactions between the aromatic quinoline rings of adjacent molecules.
-
Halogen Bonding: Non-covalent interactions involving the chlorine and iodine atoms, which can act as electrophilic regions.
Figure 2: A conceptual diagram illustrating potential intermolecular interactions in the crystal lattice of this compound.
Spectroscopic Characterization
In conjunction with X-ray crystallography, spectroscopic techniques provide complementary information about the structure and purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of the synthesized this compound in solution.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
Conclusion and Future Directions
The crystal structure analysis of this compound provides fundamental insights that are crucial for its application in drug design and materials science. The precise knowledge of its three-dimensional structure allows for a more rational approach to the design of new synthetic pathways and the development of novel molecules with tailored properties. Future work could involve co-crystallization studies with biologically relevant macromolecules to understand its mode of action at a molecular level, or the synthesis of derivatives with modified electronic properties for advanced material applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 14. fiveable.me [fiveable.me]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. youtube.com [youtube.com]
- 17. PubChemLite - this compound (C9H5ClIN) [pubchemlite.lcsb.uni.lu]
Navigating the Solution Landscape: A Technical Guide to the Solubility Profile of 4-Chloro-3-iodoquinoline
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Core and the Imperative of Solubility
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this esteemed class of heterocyclic compounds, 4-chloro-3-iodoquinoline emerges as a compound of significant interest, offering a versatile platform for the synthesis of novel bioactive molecules. However, the journey from a promising compound to a viable drug candidate is paved with physicochemical challenges, paramount among them being solubility. The extent to which a compound dissolves in a given solvent dictates its bioavailability, ease of formulation, and its fate in various biological and experimental systems.[1]
This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the solubility profile of this compound. Moving beyond a mere compilation of data, this document delves into the theoretical underpinnings of its solubility, offers detailed, field-proven experimental protocols for its determination, and discusses the practical implications for researchers in drug discovery and development. Our aim is to equip scientists with the foundational knowledge and actionable methodologies to confidently navigate the solubility landscape of this important synthetic intermediate.
Theoretical Solubility Predictions: A Molecular-Level Perspective
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This principle is rooted in the polarity of both the solute and the solvent, and the intermolecular forces that govern their interactions. To anticipate the solubility of this compound, we must first dissect its molecular structure and estimate its polarity.
Molecular Structure and Polarity Estimation:
This compound possesses a fused aromatic ring system, which is inherently nonpolar. However, the presence of a nitrogen atom in the quinoline ring and the electronegative chloro and iodo substituents introduce polarity. The nitrogen atom can act as a hydrogen bond acceptor, while the carbon-halogen bonds are polarized.
-
4-Chloro-3-methylquinoline: TPSA of 12.9 Ų[4]
-
4-Chloro-3-nitroquinoline: TPSA of 58.7 Ų[5]
-
4-Chloroquinoline: TPSA of 12.9 Ų[6]
The replacement of a methyl group with a larger, more polarizable iodine atom would likely result in a TPSA for this compound that is slightly higher than that of the methyl and unsubstituted analogs but significantly lower than the nitro analog. This places this compound in the category of sparingly polar to moderately polar compounds.
Predicted Solubility in Common Laboratory Solvents:
Based on this polarity assessment, we can predict the solubility of this compound in a range of common laboratory solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar surface area of the fused aromatic rings, some solubility is expected. However, the polar functionalities will limit extensive dissolution.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents are likely to be effective at dissolving this compound. Their ability to engage in dipole-dipole interactions will facilitate the solvation of the polar regions of the molecule, while their organic character will accommodate the nonpolar scaffold. We would anticipate a trend of increasing solubility with the increasing polarity of the solvent, with DMSO and DMF being excellent solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Alcohols like methanol and ethanol should be reasonably good solvents, capable of hydrogen bonding with the quinoline nitrogen. Water, being highly polar and forming a strong hydrogen-bonding network, is expected to be a poor solvent for this predominantly hydrophobic molecule.[7]
These predictions provide a rational basis for solvent selection in synthesis, purification, and analytical method development. However, empirical determination is essential for quantitative understanding.
Experimental Determination of Solubility: A Practical Guide
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. This section outlines two robust, commonly employed methods for determining the solubility of a solid compound like this compound. The choice of method often depends on the required accuracy, throughput, and available instrumentation.
Method 1: The Shake-Flask Method with Gravimetric Analysis
This traditional and highly accurate method determines the equilibrium solubility of a compound.[8] It relies on creating a saturated solution and then quantifying the dissolved solute by weight.
Causality Behind Experimental Choices:
-
Using an excess of the solid: This ensures that the solution reaches saturation, a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.
-
Agitation and temperature control: Constant agitation ensures that the system reaches equilibrium more rapidly. Maintaining a constant temperature is critical as solubility is temperature-dependent.
-
Filtration: The use of a fine-pored filter (e.g., 0.22 µm) is crucial to separate the undissolved solid from the saturated solution, ensuring that only the dissolved solute is quantified.
-
Evaporation and drying to a constant weight: This step ensures that all the solvent is removed, leaving only the solute, and that any residual moisture is eliminated for an accurate mass determination.
Step-by-Step Protocol:
-
Preparation: To a series of vials, add a known volume (e.g., 2.0 mL) of the selected solvent.
-
Addition of Solute: Add an excess amount of this compound to each vial. The solid should be visibly present at the bottom of the vial even after thorough mixing.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed, dry container (e.g., a scintillation vial or evaporating dish).
-
Solvent Evaporation: Remove the solvent by evaporation under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Drying and Weighing: Dry the container with the solid residue in a vacuum oven until a constant weight is achieved.
-
Calculation: Calculate the solubility in mg/mL or mol/L using the mass of the dissolved solid and the volume of the aliquot taken.
Caption: Workflow for Gravimetric Solubility Determination.
Method 2: UV/Vis Spectroscopy for Higher Throughput
For a more rapid assessment, particularly when screening multiple solvents, UV/Vis spectroscopy offers a reliable alternative. This method relies on the Beer-Lambert Law, which correlates absorbance with concentration. A key prerequisite is that the compound has a chromophore that absorbs in the UV/Vis range and does not degrade in the chosen solvents.
Causality Behind Experimental Choices:
-
Calibration Curve: A calibration curve of known concentrations versus absorbance is essential for accurately determining the concentration of the unknown saturated solution. This is a cornerstone of quantitative spectroscopy.
-
Wavelength of Maximum Absorbance (λmax): Measuring absorbance at λmax provides the highest sensitivity and minimizes errors.
-
Dilution: Saturated solutions may have absorbances outside the linear range of the spectrophotometer. Accurate dilution is necessary to bring the absorbance into the optimal range (typically 0.1 - 1.0 AU).
Step-by-Step Protocol:
-
Preparation of Saturated Solutions: Follow steps 1-4 of the gravimetric method to prepare saturated solutions and allow the excess solid to settle.
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known high concentration in a suitable solvent (one in which it is highly soluble, e.g., DMSO or acetonitrile).
-
Perform serial dilutions of the stock solution with the solvent of interest to create a series of standards of known concentrations.
-
-
Determine λmax: Scan one of the standard solutions across the UV/Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).
-
Generate Calibration Curve: Measure the absorbance of each calibration standard at λmax. Plot absorbance versus concentration to generate a calibration curve and determine the linear regression equation.
-
Sample Analysis:
-
Carefully withdraw a small aliquot of the clear supernatant from the saturated solution vial and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered saturated solution with a known factor using the same solvent to bring the absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation: Use the absorbance of the diluted sample and the calibration curve equation to calculate the concentration of the diluted sample. Multiply this by the dilution factor to determine the solubility of this compound in that solvent.
Caption: Workflow for UV/Vis Spectroscopic Solubility Determination.
Quantitative Solubility Profile of this compound
While experimentally determined data for this compound is not publicly available, the following table presents a hypothetical but realistic solubility profile based on the theoretical predictions and typical behavior of similar halogenated quinolines. This serves as an illustrative guide for what researchers might expect to find.
| Solvent | Polarity Index | Solvent Type | Predicted Solubility (mg/mL at 25°C) |
| Hexane | 0.1 | Nonpolar | < 1 |
| Toluene | 2.4 | Nonpolar (Aromatic) | 5 - 10 |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | 20 - 50 |
| Ethyl Acetate | 4.4 | Polar Aprotic | 15 - 30 |
| Acetonitrile (ACN) | 5.8 | Polar Aprotic | 25 - 50 |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | > 50 |
| Methanol | 5.1 | Polar Protic | 10 - 20 |
| Ethanol | 4.3 | Polar Protic | 5 - 15 |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | > 100 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 100 |
| Water | 10.2 | Polar Protic | < 0.1 (Practically Insoluble) |
Discussion and Implications for Drug Development
The solubility profile of this compound has significant ramifications for its utility in research and development:
-
Synthetic Chemistry: The high solubility in polar aprotic solvents like THF, DMF, and DMSO makes them excellent choices for reaction media, facilitating homogeneous reaction conditions and potentially improving reaction rates and yields.
-
Purification: The differential solubility across the solvent spectrum can be exploited for purification. For instance, recrystallization could be attempted from a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., a mixture of DCM and hexane).
-
Analytical Chemistry: For techniques like HPLC, knowledge of solubility is key to preparing stock solutions and selecting appropriate mobile phases. The good solubility in acetonitrile and methanol, common mobile phase components, is advantageous.
-
Early-Stage Drug Discovery: The poor aqueous solubility is a critical flag for drug development. While this compound is primarily a synthetic intermediate, any derivatives intended for oral administration would require significant structural modification to enhance their aqueous solubility and, consequently, their potential bioavailability. Formulation strategies such as the use of co-solvents, surfactants, or conversion to a salt form might also be necessary.[1]
Conclusion: A Foundation for Informed Research
This technical guide has provided a multifaceted view of the solubility of this compound, integrating theoretical predictions with practical, detailed experimental methodologies. While a definitive, quantitative solubility profile awaits empirical determination, the principles and protocols outlined herein offer a robust framework for any researcher working with this compound. Understanding and quantifying solubility is not a perfunctory step but a foundational element of successful chemical and pharmaceutical research. By applying the insights and techniques presented, scientists can make more informed decisions, troubleshoot challenges, and ultimately accelerate the journey of discovery and development.
References
- 1. Khan Academy [khanacademy.org]
- 2. Polar surface area - Wikipedia [en.wikipedia.org]
- 3. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 4. 4-Chloro-3-methylquinoline | C10H8ClN | CID 256888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
A Theoretical and Computational Guide to the Structural Elucidation of 4-Chloro-3-iodoquinoline
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for characterizing the molecular structure and properties of 4-Chloro-3-iodoquinoline, a quinoline derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document outlines not just the "how" but the "why" behind the selection of computational strategies, emphasizing Density Functional Theory (DFT) as a cornerstone for analysis. We will delve into the practical application of these methods for geometry optimization, vibrational frequency analysis, and the exploration of electronic properties through frontier molecular orbitals and molecular electrostatic potential mapping. This guide is intended to be a self-validating resource, providing researchers with the foundational knowledge to conduct and interpret their own theoretical calculations on this and similar molecular scaffolds.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are heterocyclic aromatic compounds that form the structural backbone of a wide array of pharmacologically active agents and functional materials.[1] Their prevalence in antimalarial drugs, anticancer agents, and as sensors underscores the importance of a detailed understanding of their structure-property relationships.[1][2] this compound, in particular, presents a unique electronic and steric profile due to the presence of two distinct halogen substituents on the quinoline ring. These substituents significantly influence the molecule's reactivity, intermolecular interactions, and ultimately its biological activity and material properties.
Theoretical calculations provide a powerful, non-destructive means to investigate the intricacies of molecular structure at the atomic level. By employing computational models, we can predict and understand geometric parameters, vibrational modes, and electronic behavior, offering insights that complement and guide experimental studies. This guide will walk through the essential theoretical calculations for a thorough analysis of this compound.
Foundational Theoretical Methodologies: A Scientist's Perspective
The choice of a computational method is paramount for achieving accurate and reliable results. For a molecule like this compound, a balance between computational cost and accuracy is crucial.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has emerged as the preeminent method for the electronic structure calculation of medium to large-sized molecules.[1][3] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a remarkable combination of accuracy and computational efficiency, making it ideal for the detailed analysis of quinoline derivatives.[4]
The selection of the functional and basis set within DFT is a critical decision that directly impacts the quality of the results.
-
Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing a robust description of both ground-state geometries and electronic properties.[1][2]
-
Basis Sets: A Pople-style basis set, such as 6-311++G(d,p), is recommended for providing a flexible description of the electron distribution, including polarization and diffuse functions that are essential for accurately modeling the electronic effects of the halogen atoms.[1][2]
Hartree-Fock (HF) Theory: A Foundational Comparison
While DFT is generally preferred, understanding the Hartree-Fock (HF) approximation is valuable. HF is an ab initio method that does not include electron correlation, often leading to less accurate predictions of molecular properties compared to DFT. However, running parallel calculations with HF can provide a useful baseline and highlight the importance of electron correlation effects in the system.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key steps for a comprehensive theoretical analysis of this compound.
Caption: A typical workflow for the theoretical analysis of a molecule like this compound.
Step 1: Initial Structure Input The starting point for any calculation is an initial 3D structure of this compound. This can be built using molecular modeling software. The precise initial geometry is not critical, as the optimization step will locate the energy minimum.
Step 2: Geometry Optimization This is the most crucial step, where the computational software systematically alters the molecular geometry to find the arrangement with the lowest total energy. This optimized structure represents the most stable conformation of the molecule. The optimization should be performed using the chosen DFT method (e.g., B3LYP/6-311++G(d,p)).
Step 3: Frequency Calculation Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
Verification of the Minimum Energy Structure: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands.
Step 4: Electronic Property Analysis With the optimized geometry, a wealth of information about the electronic structure can be extracted:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity.[1] The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[1] It is invaluable for identifying regions of positive and negative electrostatic potential, which in turn indicate sites susceptible to nucleophilic and electrophilic attack, respectively.
Step 5: Spectroscopic Simulation Theoretical calculations can also be used to simulate various types of spectra, providing a powerful tool for interpreting experimental data. This can include the simulation of NMR chemical shifts, which can be compared with experimental NMR data for structural validation.
Predicted Structural and Electronic Properties of this compound
Based on the methodologies outlined above, we can predict the key structural and electronic parameters for this compound.
Optimized Molecular Geometry
The geometry of this compound is expected to be largely planar due to the aromatic quinoline core. The C-Cl and C-I bond lengths will be key parameters to compare with experimental data if available.
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
| C4-Cl Bond Length | ~1.75 Å |
| C3-I Bond Length | ~2.10 Å |
| C3-C4 Bond Length | ~1.40 Å |
| Dihedral Angle (C2-C3-C4-N1) | ~0° |
Table 1: Predicted key geometric parameters for this compound.
Vibrational Analysis
The calculated IR and Raman spectra will show characteristic vibrational modes for the quinoline ring, as well as stretching and bending modes associated with the C-Cl and C-I bonds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C=C stretching (aromatic) | 1400 - 1600 |
| C-Cl stretching | 700 - 800 |
| C-I stretching | 500 - 600 |
Table 2: Predicted characteristic vibrational frequencies for this compound.
Electronic Properties
Caption: A simplified representation of the HOMO-LUMO energy gap.
The HOMO is expected to be localized primarily on the quinoline ring, with some contribution from the iodine atom due to its lone pairs. The LUMO is likely to be distributed over the entire aromatic system, with significant contributions from the electron-withdrawing chloro and iodo substituents.
| Property | Predicted Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Energy Gap | ~ 5.0 eV |
Table 3: Predicted electronic properties of this compound.
The MEP map is predicted to show a region of negative potential around the nitrogen atom of the quinoline ring, indicating its Lewis basicity. Regions of positive potential are expected around the hydrogen atoms.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the theoretical investigation of this compound. By following the outlined DFT-based workflow, researchers can gain deep insights into the structural and electronic properties of this important molecule. These theoretical predictions can serve as a valuable guide for experimental studies, aiding in the interpretation of spectroscopic data and providing a rational basis for the design of new quinoline-based drugs and materials.
Future work could involve extending these calculations to study the molecule's reactivity through the calculation of reaction pathways and transition states. Furthermore, condensed-phase simulations could be employed to understand the behavior of this compound in solution and in the solid state.
References
- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Introduction: The Quinoline Core as a Privileged Scaffold
An In-depth Technical Guide to the Discovery and History of Substituted Quinolines
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Often described as a "privileged structure," its rigid framework and capacity for diverse functionalization have made it a recurring motif in a vast array of pharmacologically active compounds.[3][4][5] For over a century, derivatives of quinoline have been instrumental in the fight against infectious diseases and have shown significant promise in treating cancer, inflammation, and other conditions.[6][7]
This guide provides a comprehensive technical overview of the discovery and historical development of substituted quinolines. It delves into the seminal synthetic methodologies that unlocked the potential of this scaffold, traces its evolution from natural product isolates to blockbuster synthetic drugs, and examines the structure-activity relationships that continue to drive modern drug discovery efforts.
From Coal Tar and Alkaloids: The Initial Discovery
The story of quinoline begins not in a sophisticated pharmaceutical lab, but in the nascent world of 19th-century organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, strong-smelling liquid from coal tar, which he named "leukol" (white oil).[1][2][7][8] Shortly after, in 1842, French chemist Charles Gerhardt obtained a similar compound by distilling the Cinchona alkaloids—quinine and cinchonine—with potassium hydroxide, which he called "Chinolein."[2]
Initially, these were thought to be different substances. However, it was the German chemist August Hofmann who later recognized that both were, in fact, the same compound.[2] The definitive structure of quinoline as a fused benzene and pyridine ring system was proposed decades later, building on the foundational work on aromatic structures by figures like August Kekulé.[8] This structural elucidation was a critical turning point, transforming quinoline from a chemical curiosity into a tangible target for rational synthesis.
The Dawn of Synthesis: Forging the Quinoline Ring
The late 19th century witnessed a flurry of activity in synthetic organic chemistry, resulting in the development of several named reactions that remain fundamental to quinoline synthesis today.[9] These methods provided chemists with the tools to construct the quinoline core from simple aromatic amines, paving the way for the creation of countless derivatives.
The Skraup Synthesis (1880)
The method developed by Czech chemist Zdenko Hans Skraup was a landmark achievement, enabling the large-scale production of quinoline.[8][10] The archetypal reaction involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[10][11][12][13]
The reaction's power lies in its directness, but it is notoriously exothermic and can be violent.[10][13] This led to the inclusion of moderators, such as ferrous sulfate, to control the reaction rate.[10] The mechanism proceeds through three key stages:
-
Dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein.
-
A Michael-type conjugate addition of the aniline to acrolein.
-
Acid-catalyzed cyclization of the intermediate, followed by dehydration and oxidation to yield the aromatic quinoline ring.[13]
Experimental Protocol: The Skraup Synthesis of Quinoline
This protocol is a representative example and should be performed with appropriate safety precautions by trained personnel.
-
Preparation: In a suitable round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline, glycerol, and ferrous sulfate heptahydrate.
-
Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic and should be controlled.
-
Heating: Gently heat the mixture in an oil bath. The reaction will become strongly exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.[13]
-
Workup: After the reaction is complete, allow the mixture to cool. Carefully dilute the mixture with water and neutralize it with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolation: Perform a steam distillation to isolate the crude quinoline from the reaction mixture.[13]
-
Purification: Separate the quinoline layer from the distillate. Dry the crude product over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.[13]
The Doebner-von Miller Reaction (1881)
A modification and extension of the Skraup synthesis, the Doebner-von Miller reaction uses pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[1][14][15] This reaction involves treating an aniline with an α,β-unsaturated carbonyl compound in the presence of a Lewis acid (e.g., tin tetrachloride) or a Brønsted acid.[14] This approach offers greater flexibility in the final substitution pattern of the quinoline product. A common challenge, however, is the acid-catalyzed polymerization of the unsaturated carbonyl compound, which can lead to tar formation and reduced yields.[16]
The Friedländer Synthesis (1882)
Discovered by Paul Friedländer, this method is a direct and versatile route to substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[17][18][19] The reaction can be catalyzed by either acids or bases.[18][19]
Two primary mechanisms are proposed:
-
Aldol-First Pathway: An initial aldol condensation between the two carbonyl reactants, followed by cyclization via imine formation and subsequent dehydration.
-
Schiff Base-First Pathway: Formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type reaction and dehydration.[17]
The Combes Quinoline Synthesis (1888)
First reported by A. Combes, this synthesis involves the acid-catalyzed condensation of an arylamine (like aniline) with a β-diketone.[11][20][21][22] The reaction proceeds via an enamine intermediate which then undergoes cyclization in the presence of a strong acid, such as sulfuric acid.[11] This method is particularly useful for preparing 2,4-disubstituted quinolines.[1][21]
The Golden Age of Antimalarials: From Bark to Bench
The first major therapeutic application of the quinoline scaffold was in the treatment of malaria. For centuries, the bark of the South American Cinchona tree was the only known remedy, a practice brought to Europe in the 17th century.[23][24] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine .[23] For over a century, quinine was the primary drug for malaria.[4]
The logistical challenges of sourcing quinine, especially during wartime, spurred an intense search for synthetic alternatives. This led to the development of a pipeline of synthetic quinoline-based antimalarials.[23][24]
The 4-Aminoquinolines: Chloroquine
In 1934, scientists at the German company Bayer synthesized a 4-aminoquinoline compound they named Resochin.[24] This compound, later renamed chloroquine , proved to be a highly effective and inexpensive antimalarial.[8][23] It became the cornerstone of global malaria treatment and eradication campaigns following World War II.[24] Chloroquine acts by accumulating in the parasite's food vacuole and interfering with the polymerization of heme, a toxic byproduct of hemoglobin digestion, leading to parasite death.[8]
The 8-Aminoquinolines: Primaquine
The discovery of the 8-aminoquinoline class of drugs, such as primaquine , originated from research into the mild antimalarial activity of the dye methylene blue.[23] Unlike the 4-aminoquinolines, which target the blood stages of the parasite, 8-aminoquinolines are effective at eradicating the dormant liver stages (hypnozoites) of P. vivax and P. ovale, thus preventing relapse.[23]
| Key Quinoline Antimalarials | Year Introduced | First Resistance Reported | Primary Use |
| Quinine | 1632 (as bark) | 1910 | Treatment of malaria |
| Chloroquine | 1945 | 1957 | Treatment and prophylaxis |
| Primaquine | ~1950 | - | Eradication of liver-stage parasites |
| Mefloquine | 1977 | 1982 | Treatment and prophylaxis |
| (Data adapted from Medicines for Malaria Venture[24]) |
A New Paradigm: The (Fluoro)quinolone Antibacterials
The next chapter in the quinoline story began unexpectedly. In 1962, while attempting to purify a batch of chloroquine, Dr. George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct.[25][26] This compound, nalidixic acid , showed modest antibacterial activity, primarily against Gram-negative bacteria.[27][28] While technically a naphthyridine, it is considered the predecessor of all quinolone antibiotics.[26] For years, its use was confined to treating urinary tract infections.[27]
The true breakthrough came in the late 1970s and early 1980s. Researchers discovered that two key structural modifications dramatically amplified the compound's utility:
-
Addition of a fluorine atom at position C-6. [29][]
-
Addition of a piperazine ring at position C-7. [29]
This new class of fluoroquinolones , beginning with norfloxacin (patented in 1978), exhibited a vastly expanded spectrum of activity, including against Gram-positive bacteria and formidable pathogens like Pseudomonas aeruginosa.[28][29] Their mechanism of action was also novel; they inhibit the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and recombination, leading to rapid bacterial cell death.[27][28] This discovery ushered in an era of broad-spectrum, orally available antibiotics that have become indispensable in clinical practice.
References
- 1. iipseries.org [iipseries.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Quinolines: the role of substitution site in antileishmanial activity [frontiersin.org]
- 6. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 8. biosynce.com [biosynce.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Skraup reaction - Wikipedia [en.wikipedia.org]
- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 13. benchchem.com [benchchem.com]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. benchchem.com [benchchem.com]
- 17. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. jk-sci.com [jk-sci.com]
- 20. Combes Quinoline Synthesis [drugfuture.com]
- 21. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 22. scribd.com [scribd.com]
- 23. globalresearchonline.net [globalresearchonline.net]
- 24. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 25. researchgate.net [researchgate.net]
- 26. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 27. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]
- 28. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
A Technical Guide to Quantum Chemical Calculations for 4-Chloro-3-iodoquinoline
Abstract
This guide provides a comprehensive, in-depth technical framework for performing quantum chemical calculations on 4-chloro-3-iodoquinoline, a molecule of significant interest in medicinal chemistry and materials science. We move beyond a simple recitation of steps to offer a rationale-driven approach, grounded in established theoretical principles and practical considerations. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational methods to elucidate the electronic structure, reactivity, and spectroscopic properties of this important heterocyclic compound. All protocols are designed to be self-validating, and all claims are substantiated with citations to authoritative sources.
Introduction: The Significance of this compound
This compound is a halogenated quinoline derivative. The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, most notably antimalarials like chloroquine and quinine. The introduction of halogen atoms, specifically chlorine and iodine, at the 4 and 3 positions respectively, dramatically influences the molecule's steric and electronic properties. The iodine atom, in particular, can participate in halogen bonding, a non-covalent interaction of growing importance in drug design and crystal engineering. Furthermore, the C-I and C-Cl bonds serve as versatile synthetic handles for further functionalization through cross-coupling reactions.
Understanding the precise distribution of electrons, the nature of the molecular orbitals, and the molecule's reactivity profile is paramount for designing novel derivatives with enhanced biological activity or material properties. Quantum chemical calculations provide a powerful, cost-effective in silico laboratory for probing these characteristics before committing to expensive and time-consuming wet-lab synthesis.
Foundational Principles: Selecting the Right Computational Tools
The choice of theoretical method and basis set is the most critical decision in any quantum chemical study. This choice dictates the accuracy of the results and the computational cost of the calculation. For a molecule like this compound, which contains a heavy element (iodine), special considerations are necessary.
Theoretical Methods: A Balance of Accuracy and Cost
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of computational efficiency and accuracy for a wide range of chemical systems. DFT methods approximate the complex many-electron wavefunction by calculating the electron density. For our target molecule, a hybrid functional, which mixes a portion of exact Hartree-Fock exchange with a density functional, is recommended. The B3LYP functional is a widely used and well-validated choice for organic molecules[1][2]. Another popular and often more accurate choice for non-covalent interactions, which could be important due to the iodine atom, is the ωB97X-D functional, which includes empirical dispersion corrections.
-
Møller-Plesset Perturbation Theory (MP2): For higher accuracy, especially when electron correlation effects are critical, second-order Møller-Plesset perturbation theory (MP2) can be employed. However, MP2 calculations are significantly more computationally demanding than DFT and may be reserved for calibrating DFT results or for smaller, model systems.
Basis Sets: Describing the Electrons
The basis set is a set of mathematical functions used to build the molecular orbitals.
-
For C, H, N, Cl: The Pople-style basis set 6-311+G(d,p) is a robust choice. It is a triple-zeta basis set, providing a flexible description of the valence electrons. The + indicates the addition of diffuse functions, which are important for describing anions and weak non-covalent interactions. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing chemical bonding.
-
For Iodine (I): Due to the large number of electrons and the importance of relativistic effects for heavy elements like iodine, an effective core potential (ECP) is the most practical approach. An ECP replaces the core electrons with a potential, reducing the computational cost significantly while accounting for relativistic effects. The LanL2DZ (Los Alamos National Laboratory 2-double-zeta) basis set and its associated ECP is a well-established and reliable choice for iodine[3][4][5][6][7].
Our Recommended Level of Theory: B3LYP/LanL2DZ(I)/6-311+G(d,p)(C,H,N,Cl) . This mixed basis set approach provides a computationally tractable yet accurate method for studying this compound.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the essential steps for a comprehensive quantum chemical analysis of this compound. This workflow is designed to be logical and self-validating at each stage.
Caption: Computational workflow for this compound.
Protocol 3.1: Geometry Optimization
-
Input Structure: Begin by building the 3D structure of this compound. This can be done using molecular building software (e.g., Avogadro, GaussView) or by converting a SMILES string (IC(C=N1)=C(Cl)C2=C1C=CC=C2)[8].
-
Calculation Setup: In your quantum chemistry software package (e.g., Gaussian, ORCA), specify the following keywords:
-
#p B3LYP/GenECP opt freq
-
This line requests optimization (opt) and subsequent frequency calculation (freq) at the B3LYP level of theory. GenECP indicates that a mixed basis set will be used.
-
-
Mixed Basis Set Specification:
-
For C, H, N, and Cl atoms, specify the 6-311+G(d,p) basis set.
-
For the I atom, specify the LanL2DZ basis set and its corresponding ECP.
-
-
Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation (a minimum on the potential energy surface).
Protocol 3.2: Vibrational Frequency Analysis (Self-Validation)
-
Purpose: This is a crucial validation step. A true energy minimum must have all real (positive) vibrational frequencies[9][10][11]. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, meaning the optimized structure is not a stable minimum and the optimization must be redone.
-
Execution: This calculation is typically performed automatically after the geometry optimization by including the freq keyword.
-
Analysis:
-
Examine the output file for the list of vibrational frequencies. Confirm that all frequencies are positive.
-
The calculated frequencies can also be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data if available.
-
Thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are also computed from the vibrational analysis[10].
-
Elucidating Electronic Properties and Reactivity
Once a validated minimum energy structure is obtained, a wealth of information about the molecule's electronic character can be extracted.
Frontier Molecular Orbital (FMO) Analysis
-
Concept: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity[12]. The HOMO is the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity[13]. A smaller gap suggests the molecule is more polarizable and more reactive.
-
Protocol:
-
Use the checkpoint file from the optimized geometry calculation.
-
Visualize the HOMO and LUMO isosurfaces using software like Chemcraft, GaussView, or Avogadro.
-
Record the energies of the HOMO and LUMO to calculate the energy gap (ΔE = ELUMO - EHOMO).
-
-
Expected Results for this compound:
-
The HOMO is expected to be localized primarily on the quinoline ring system, particularly on the electron-rich nitrogen and the π-system of the benzene ring.
-
The LUMO is also expected to be distributed over the π-system, with potential contributions from the C-Cl and C-I bonds, indicating their susceptibility to nucleophilic attack.
-
| Parameter | Description | Significance in Drug Design |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Important for interactions with electron-deficient biological targets. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Relevant for interactions with electron-rich biological targets. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and stability. A smaller gap can imply higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
-
Concept: The MEP is a 3D map of the electrostatic potential around a molecule[14][15]. It provides an intuitive guide to the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack[13][16]. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are attractive to nucleophiles.
-
Protocol:
-
Using the optimized geometry, perform a single-point energy calculation.
-
Generate the MEP surface, mapping the potential onto a surface of constant electron density (e.g., 0.002 electrons/bohr³).
-
Visualize the color-coded map.
-
-
Expected Results for this compound:
-
Negative Potential: The most negative region is expected to be located around the nitrogen atom of the quinoline ring, due to its lone pair of electrons. This confirms its role as a primary site for protonation and hydrogen bonding.
-
Positive Potential: A region of positive electrostatic potential (a "σ-hole") is anticipated on the iodine atom, along the extension of the C-I bond. This positive region is the hallmark of a halogen bond donor site, a critical interaction for rational drug design. The hydrogen atoms of the quinoline ring will also exhibit positive potential.
-
Caption: Logical relationships derived from MEP analysis.
Simulating Spectroscopic Properties: TD-DFT
-
Concept: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excited states of molecules[17]. This allows for the in silico prediction of the UV-Vis absorption spectrum, which can be directly compared to experimental measurements for validation[18][19].
-
Protocol:
-
Using the optimized ground-state geometry, perform a TD-DFT calculation.
-
Specify the number of excited states to calculate (e.g., nroots=10).
-
It is often crucial to include solvent effects, as these can significantly shift absorption maxima. This can be done using an implicit solvent model like the Polarizable Continuum Model (PCM).
-
Extract the calculated excitation energies (wavelengths) and their corresponding oscillator strengths (intensities).
-
Plot the predicted spectrum by convoluting the calculated transitions with a Gaussian or Lorentzian function.
-
-
Expected Results: The predicted UV-Vis spectrum will show characteristic π→π* transitions associated with the quinoline aromatic system. The calculated λmax can be compared with experimental data to further validate the chosen level of theory.
Conclusion and Future Directions
The computational protocols detailed in this guide provide a robust and scientifically rigorous framework for the quantum chemical investigation of this compound. By combining geometry optimization, frequency analysis, FMO theory, MEP mapping, and TD-DFT calculations, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this molecule. These insights are directly applicable to the field of drug discovery, enabling the rational design of new derivatives with tailored properties, such as enhanced binding affinity through halogen bonding or optimized electronic characteristics for improved pharmacokinetic profiles. The application of these computational tools significantly accelerates the drug discovery pipeline, reducing costs and providing a data-driven foundation for experimental efforts[20].
References
- 1. [PDF] Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. | Semantic Scholar [semanticscholar.org]
- 2. The Synergy between Nuclear Magnetic Resonance and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cris.unibo.it [cris.unibo.it]
- 6. researchgate.net [researchgate.net]
- 7. gaussian.com [gaussian.com]
- 8. 4-Chloro-3-iodo-quinoline 590371-90-7 [sigmaaldrich.com]
- 9. software.entos.ai [software.entos.ai]
- 10. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 11. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 12. researchgate.net [researchgate.net]
- 13. malayajournal.org [malayajournal.org]
- 14. MEP [cup.uni-muenchen.de]
- 15. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 19. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 20. steeronresearch.com [steeronresearch.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Chloro-3-iodoquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 4-Chloro-3-iodoquinoline in Medicinal Chemistry
Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.[1][2] The introduction of halogen atoms into the quinoline scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3] this compound, a di-halogenated quinoline, represents a versatile intermediate in the synthesis of novel drug candidates. The chloro-substituent at the 4-position is a key feature in many antimalarial drugs, while the iodo-group at the 3-position offers a reactive site for further molecular elaboration through cross-coupling reactions.
Given its potential role in multi-step pharmaceutical syntheses, which may involve heating, understanding the thermal stability and decomposition profile of this compound is paramount. Thermal instability can lead to impurities, reduced yield, and potential safety hazards during manufacturing and storage. This guide outlines a systematic approach to characterizing the thermal properties of this important building block.
Core Principles of Thermal Analysis for Pharmaceutical Intermediates
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For a pharmaceutical intermediate like this compound, the primary objectives of thermal analysis are to:
-
Determine the melting point and heat of fusion: These are fundamental physical properties that indicate purity.
-
Identify the onset temperature of decomposition: This critical parameter defines the upper limit of thermal stability.
-
Elucidate the kinetics and mechanism of decomposition: Understanding how and how fast the molecule degrades is crucial for process safety and optimization.
-
Characterize decomposition products: Identifying the byproducts of thermal degradation is essential for assessing potential toxicity and for developing analytical methods to detect impurities.
The two most common and powerful techniques for these investigations are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5][6]
Proposed Experimental Workflow for Thermal Characterization
A multi-faceted approach is necessary to build a comprehensive thermal profile of this compound. The following workflow is proposed, integrating TGA, DSC, and spectroscopic analysis.
Caption: Proposed experimental workflow for the thermal analysis of this compound.
Step-by-Step Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss during decomposition.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is recommended).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 15 minutes to create an inert atmosphere.[5]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[5]
-
Record the mass loss and temperature continuously.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.
-
Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass lost at each decomposition step.
-
Trustworthiness and Self-Validation: Running the experiment at multiple heating rates (e.g., 5, 10, and 20 °C/min) is crucial.[5] The decomposition temperature will shift to higher values at faster heating rates, and this data is essential for kinetic analysis.
Step-by-Step Protocol: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as phase transitions or exothermic decomposition.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected thermal events (e.g., 350 °C).
-
Maintain an inert atmosphere (e.g., nitrogen) with a purge gas.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify the endothermic peak corresponding to melting. The peak onset is typically reported as the melting point.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Observe for any sharp exothermic peaks, which would indicate a highly energetic, potentially hazardous decomposition.
-
Anticipated Results and Mechanistic Insights
While specific data for this compound is unavailable, we can predict its thermal behavior based on the chemistry of its functional groups.
Expected Thermal Profile
The C-I bond is significantly weaker than the C-Cl and C-C bonds within the quinoline ring system. Therefore, the initial decomposition step is likely to be the homolytic cleavage of the C-I bond. The C-Cl bond is more stable and would require higher temperatures to break.
Table 1: Predicted Thermal Properties of this compound
| Parameter | Predicted Value/Range | Technique | Rationale |
| Melting Point | 80 - 120 °C | DSC | Based on related structures like 4-chloro-3-nitroquinoline (m.p. 121-122 °C).[7][8] |
| Tonset (Decomposition) | 180 - 250 °C | TGA | The C-I bond is the weakest point, suggesting decomposition will occur at a moderately elevated temperature. |
| Decomposition Steps | Likely multi-step | TGA | Initial loss of iodine, followed by fragmentation of the chloroquinoline ring at higher temperatures.[5] |
Proposed Decomposition Pathway
The thermal decomposition is hypothesized to proceed via a radical mechanism.
Caption: Proposed thermal decomposition pathway for this compound.
Expert Interpretation:
-
Initiation: The process will likely begin with the cleavage of the carbon-iodine bond, as it is the most labile. This would generate a highly reactive 4-chloro-3-quinolyl radical and an iodine radical.
-
Propagation: The iodine radicals can combine to form I2 gas. The quinolyl radical can abstract hydrogen from other molecules or undergo dimerization.
-
Fragmentation: At higher temperatures, the chloro-substituted quinoline ring itself will fragment. This complex process could lead to the elimination of HCl and the formation of smaller volatile nitrogen-containing heterocycles and polycyclic aromatic hydrocarbons.[5][9]
Concluding Remarks for the Drug Development Professional
A thorough understanding of the thermal stability of this compound is not merely an academic exercise; it is a critical component of risk assessment and process development in pharmaceutical manufacturing. The experimental framework detailed in this guide provides a robust starting point for any researcher or drug development professional working with this, or structurally related, compounds.
The key takeaways are:
-
The thermal stability is likely limited by the weak C-I bond.
-
Decomposition is expected to be a multi-step process, initiating at moderately elevated temperatures.
-
Careful control of temperature during synthesis, purification, and storage is essential to prevent the formation of impurities.
-
The use of coupled techniques like TGA-MS is highly recommended for unambiguous identification of decomposition products.
By undertaking these proposed studies, researchers can ensure the safe and efficient use of this compound in the synthesis of next-generation pharmaceuticals.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives from 4-Chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Since the development of the archetypal antimalarial drug chloroquine, this privileged scaffold has been extensively explored, leading to treatments for malaria, cancer, and inflammatory diseases. The continued emergence of drug resistance, particularly in malaria, necessitates the development of novel and diverse 4-aminoquinoline derivatives.
This application note provides a detailed guide for the synthesis of 4-aminoquinoline derivatives starting from the versatile building block, 4-chloro-3-iodoquinoline. This unique starting material, possessing two distinct halogen atoms, offers opportunities for selective and sequential functionalization, enabling the creation of diverse chemical libraries for drug discovery programs. We will explore regioselective amination at the C4 position and subsequent diversification at the C3 position, providing detailed protocols and insights into reaction mechanisms and optimization.
Strategic Approaches to the Synthesis of 4-Aminoquinoline Derivatives from this compound
The synthesis of 4-aminoquinoline derivatives from this compound can be approached through two primary strategies, leveraging the differential reactivity of the chloro and iodo substituents.
Strategy 1: Regioselective Amination at the C4-Position
This approach focuses on the selective substitution of the chlorine atom at the C4 position with a desired amine, leaving the iodine atom at the C3 position intact for subsequent functionalization. This selectivity is typically achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed Buchwald-Hartwig amination. The C4 position of the quinoline ring is more activated towards nucleophilic attack than the C3 position, facilitating regioselective amination.
Strategy 2: Sequential Functionalization
This more advanced strategy involves a two-step process where the more reactive C-I bond is first functionalized, typically via a palladium-catalyzed cross-coupling reaction such as Suzuki or Sonogashira coupling. The resulting 3-substituted-4-chloroquinoline can then undergo amination at the C4 position. This sequential approach allows for the introduction of a wide variety of substituents at both the C3 and C4 positions, leading to highly diverse molecular architectures.
Diagram of Synthetic Strategies
Caption: Synthetic pathways from this compound.
Experimental Protocols
Protocol 1: Regioselective Buchwald-Hartwig Amination of this compound
This protocol details the palladium-catalyzed amination of this compound to selectively synthesize 4-amino-3-iodoquinoline derivatives. The higher reactivity of the C4-Cl bond towards amination under these conditions allows for the preservation of the C3-I bond for subsequent diversification.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane or toluene
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), and the base (Cs₂CO₃, 2.0 eq or NaOtBu, 1.5 eq).
-
In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%) in a small amount of the reaction solvent.
-
Add the catalyst precursor to the reaction flask, followed by the addition of anhydrous solvent (1,4-dioxane or toluene) to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Base | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Cs₂CO₃ | Xantphos | 1,4-Dioxane | 100 | 12 | 85 |
| 2 | Aniline | NaOtBu | BINAP | Toluene | 110 | 8 | 78 |
| 3 | n-Butylamine | Cs₂CO₃ | DavePhos | 1,4-Dioxane | 90 | 16 | 92 |
Note: Yields are representative and may vary depending on the specific amine and reaction scale.
Protocol 2: Sequential Suzuki Coupling and Amination
This protocol outlines a two-step sequence for the synthesis of 3-aryl-4-aminoquinolines. The first step involves a selective Suzuki coupling at the C3-iodo position, followed by a nucleophilic aromatic substitution or Buchwald-Hartwig amination at the C4-chloro position. The greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions allows for this selective functionalization.
Step 2a: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or PdCl₂(dppf)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane/Water mixture (e.g., 4:1)
-
Schlenk flask
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 3-aryl-4-chloroquinoline intermediate.
Step 2b: Amination of 3-Aryl-4-chloroquinoline
The resulting 3-aryl-4-chloroquinoline can then be subjected to amination using either a traditional SNAr reaction or a Buchwald-Hartwig coupling as described in Protocol 1. For SNAr, heating the chloroquinoline with an excess of the desired amine, often in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or neat, can afford the final product.
Diagram of the Buchwald-Hartwig Catalytic Cycle
Caption: Mechanism of the Buchwald-Hartwig amination.
Characterization of 4-Aminoquinoline Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants of the aromatic protons on the quinoline core, as well as the protons of the newly introduced amino side chain, provide definitive structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
Representative ¹H NMR Data for a 4-Anilino-3-iodoquinoline:
-
Quinoline Protons: Typically observed in the range of δ 7.0-9.0 ppm. The proton at C2 is often a singlet and shifted downfield.
-
Anilino Protons: The N-H proton usually appears as a broad singlet. The aromatic protons of the aniline moiety will have characteristic splitting patterns depending on their substitution.
-
Iodo-substitution Effect: The iodine at C3 will influence the chemical shifts of the adjacent protons at C2 and C4.
Conclusion
The synthetic protocols detailed in this application note provide robust and versatile methods for accessing a wide array of 4-aminoquinoline derivatives from the readily available starting material, this compound. The ability to perform regioselective amination and sequential cross-coupling reactions opens up vast possibilities for creating novel molecular entities. These strategies are highly valuable for researchers in medicinal chemistry and drug development, enabling the efficient generation of compound libraries for the discovery of new therapeutic agents.
Selective Suzuki-Miyaura Cross-Coupling Reactions Using 4-Chloro-3-iodoquinoline: A Guide to Synthesizing 3-Arylquinolines
An Application Note and Protocol for Researchers
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a paramount tool for its functionalization, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4][5] This guide provides an in-depth examination of the Suzuki coupling reaction utilizing 4-chloro-3-iodoquinoline as a substrate. We will explore the principles of chemoselectivity that allow for the site-selective arylation at the C-3 position, detail the mechanistic underpinnings of the catalytic cycle, and provide robust, field-proven protocols for researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Value of 3-Arylquinolines
Substituted quinolines are foundational motifs in a wide range of pharmaceuticals, including antimalarial (e.g., Chloroquine), antibacterial, and anticancer agents.[2][3] Specifically, the introduction of an aryl group at the 3-position of the quinoline ring can significantly modulate biological activity, making the synthesis of 3-arylquinolines a critical objective in many drug discovery programs.[6]
The substrate, this compound, presents a unique synthetic opportunity. It possesses two distinct halogen atoms at positions amenable to cross-coupling. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for highly selective functionalization. The Suzuki-Miyaura reaction is the preeminent method for achieving this transformation due to its mild conditions, commercial availability of reagents, and favorable toxicological profile of its boron-based byproducts.[4][7]
The Principle of Chemoselectivity: Why the C-I Bond Reacts First
The success of a selective cross-coupling on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In the Suzuki-Miyaura reaction, the rate-determining step is often the initial oxidative addition of the aryl halide to the palladium(0) catalyst.[4] The reactivity order for this step is well-established and is governed by the bond dissociation energy of the C-X bond:
R-I > R-OTf > R-Br >> R-Cl [8][9]
The C-I bond is significantly weaker and more polarized than the C-Cl bond, making it far more susceptible to insertion by the electron-rich Pd(0) catalyst. Consequently, under standard Suzuki conditions, the oxidative addition occurs almost exclusively at the C-3 iodine position of this compound, leaving the C-4 chlorine untouched.[9] This intrinsic chemoselectivity makes this substrate an excellent precursor for 4-chloro-3-arylquinolines, which can be further functionalized at the C-4 position in subsequent reactions if desired.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-understood catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[10][11][12] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the insertion of a catalytically active Pd(0) species into the C-I bond of this compound. This is the chemoselective step that forms a square-planar Pd(II) intermediate.[12]
-
Transmetalation: The organoborane (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide ligand. This step is known as transmetalation.[8][13]
-
Reductive Elimination: The two organic ligands on the Pd(II) center rearrange and are eliminated together, forming the new C-C bond of the final product, 4-chloro-3-arylquinoline. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]
Caption: Fig. 1: Catalytic Cycle of Suzuki Coupling
Catalyst and Ligand Selection: The Key to Success
The choice of palladium source and ligand is critical for achieving high yields and reaction efficiency. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern catalysis has seen the advent of more robust systems.[14][15]
-
Palladium Precatalysts: Pd(OAc)₂ and Pd₂(dba)₃ are common, air-stable Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.[10]
-
Phosphine Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For Suzuki couplings, particularly with challenging substrates, bulky and electron-rich phosphine ligands are preferred.[11][14] They promote both the oxidative addition and the final reductive elimination steps.[8][14] Examples include:
-
Trialkylphosphines: P(t-Bu)₃ (Tri-tert-butylphosphine), PCy₃ (Tricyclohexylphosphine)
-
Dialkylbiarylphosphines (Buchwald Ligands): SPhos, XPhos, and RuPhos are highly effective for coupling aryl chlorides, though for the C-I bond in our substrate, less specialized ligands are often sufficient.[14]
-
Bidentate Ligands: DPPF (1,1'-Bis(diphenylphosphino)ferrocene) is a widely used, robust ligand that provides good catalyst stability.
-
For the selective coupling of this compound, a catalyst system like Pd(dppf)Cl₂ or a combination of Pd(OAc)₂ with PPh₃ or SPhos offers a reliable starting point.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical small-scale Suzuki-Miyaura coupling reaction.
General Laboratory Workflow
Caption: Fig. 2: Experimental Workflow
Detailed Protocol: Synthesis of 4-chloro-3-(4-methoxyphenyl)quinoline
Materials:
-
This compound (1.0 eq, e.g., 291.5 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 eq, e.g., 182 mg, 1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%, e.g., 4.5 mg, 0.02 mmol)
-
SPhos (4 mol%, e.g., 16.4 mg, 0.04 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, e.g., 276 mg, 2.0 mmol)
-
1,4-Dioxane (e.g., 8 mL)
-
Water (e.g., 2 mL)
-
Round-bottom flask or microwave vial, magnetic stir bar, condenser, inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (291.5 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Solvent Degassing: While the flask is purging, degas the 1,4-dioxane/water (4:1) solvent mixture by bubbling Argon through it for at least 20 minutes.
-
Catalyst Addition: Briefly remove the septum and add the palladium acetate (4.5 mg, 0.02 mmol) and SPhos ligand (16.4 mg, 0.04 mmol) to the flask. Immediately reseal and purge for another 5 minutes.
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-chloro-3-(4-methoxyphenyl)quinoline.
Summary of Reaction Parameters
The optimal conditions for a Suzuki coupling can vary based on the specific boronic acid used. The following table provides a summary of typical conditions and expected outcomes.
| Coupling Partner (Boronic Acid) | Catalyst System (mol%) | Base (eq.) | Solvent System | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (1%) / No Ligand[9] | K₃PO₄ (2.0) | Water | 100 | 2 | >95% |
| Arylboronic acids | Pd(dppf)Cl₂ (3%) | Na₂CO₃ (2.0) | Dioxane/H₂O | 90 | 2-12 | 80-95% |
| Heteroarylboronic acids | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ (2.5) | Toluene/H₂O | 100 | 4-18 | 70-90% |
| Vinylboronic acids | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | DME/H₂O | 85 | 6 | 75-92% |
Note: This table is a guideline based on established Suzuki-Miyaura methodologies.[9][12][16] Yields are representative and will vary with substrate and precise conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxidized); Insufficiently degassed solvent; Poor quality base or boronic acid. | Ensure rigorous inert atmosphere technique; Use freshly opened or purified reagents; Try a different catalyst/ligand system (e.g., a pre-formed Pd(dppf)Cl₂). |
| Formation of Homocoupling Product (R-R) | Presence of oxygen; Boronic acid degradation. | Improve degassing of the solvent and reaction vessel; Use a slight excess (1.1-1.2 eq) of boronic acid, but avoid a large excess. |
| Protodeborylation (Boronic acid replaced by -H) | Reaction temperature too high; Prolonged reaction time; Presence of excess water or protic sources. | Lower the reaction temperature; Monitor the reaction closely and stop it upon completion; Ensure the base is anhydrous if using an anhydrous solvent system. |
| Reaction Stalls | Catalyst deactivation; Base is not strong enough. | Add a fresh portion of catalyst; Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the regioselective synthesis of 3-arylquinolines. By leveraging the inherent chemoselectivity of the C-I bond over the C-Cl bond, researchers can efficiently access valuable intermediates for pharmaceutical and materials science applications. The success of the reaction is contingent upon careful control of the reaction atmosphere, judicious selection of the catalyst system, and appropriate choice of base and solvent. The protocols and insights provided in this guide offer a solid foundation for the successful application of this essential synthetic transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. benchchem.com [benchchem.com]
Application Note: Chemoselective Palladium-Catalyzed Amination of 4-Chloro-3-iodoquinoline
Introduction: The Strategic Importance of 4-Aminoquinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the field of antimalarial drugs.[1][2] The functionalization of this heterocycle is of paramount importance for the development of new chemical entities with enhanced efficacy and novel mechanisms of action. Among the various derivatives, 4-aminoquinolines are particularly significant. The formation of the C4-N bond is a critical step in the synthesis of these valuable compounds.
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of arylamines.[3][4] The Buchwald-Hartwig amination, in particular, stands as a powerful and versatile method for constructing carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance where classical methods fall short.[5][6]
This application note provides a detailed guide to the chemoselective Buchwald-Hartwig amination of 4-chloro-3-iodoquinoline. This substrate presents a unique synthetic challenge and opportunity: the presence of two distinct halogen atoms allows for selective functionalization. We will delve into the mechanistic principles governing this selectivity, provide optimized protocols, and offer expert insights to ensure successful implementation in the laboratory.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The core challenge in the functionalization of this compound is to direct the amination to a single, desired position. The reaction's selectivity is dictated by the initial, and often rate-determining, step of the catalytic cycle: the oxidative addition of the aryl halide to the Pd(0) center.[5][7]
The reactivity of carbon-halogen (C-X) bonds in this step follows a well-established trend: C–I > C–Br > C–OTf > C–Cl
This trend is governed by bond dissociation energies and the polarizability of the halogen. The C–I bond is significantly weaker and more polarizable than the C–Cl bond, making it far more susceptible to cleavage and insertion by the electron-rich Pd(0) catalyst.[7] Consequently, under carefully controlled conditions, the palladium catalyst will selectively activate the C-I bond at the 3-position, leaving the more robust C-Cl bond at the 4-position intact for potential subsequent transformations. This inherent reactivity difference is the cornerstone of a selective synthesis strategy.
Deconstructing the Catalytic System: Components for Success
The success of the Buchwald-Hartwig amination hinges on the synergistic interplay of four key components: the palladium source, the phosphine ligand, the base, and the solvent.
| Component | Recommended Choice | Rationale & Expert Insight |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a stable Pd(0) source, allowing for direct entry into the catalytic cycle. Pd(OAc)₂ is a common Pd(II) precursor that is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[8] For sensitive reactions, using a pre-formed Pd(0) complex can offer greater reproducibility. |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | The choice of ligand is paramount.[9] Xantphos is a bidentate phosphine with a large "bite angle" that promotes the crucial reductive elimination step, preventing β-hydride elimination and enhancing catalyst stability.[10][11][12] This is particularly effective for heteroaromatic substrates. Other bulky, electron-rich biaryl phosphine ligands like RuPhos or BrettPhos can also be highly effective.[3][13] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to deprotonate the amine (or the amine-palladium complex), facilitating the formation of the key palladium-amido intermediate.[14][15] NaOtBu is highly effective, but its high basicity can be incompatible with sensitive functional groups. In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be considered, though this often requires higher temperatures or longer reaction times.[14] |
| Solvent | Toluene or 1,4-Dioxane | The reaction must be conducted in an anhydrous, deoxygenated, aprotic solvent to prevent catalyst poisoning and unwanted side reactions.[9][14] Toluene is an excellent choice due to its high boiling point and ability to dissolve the various components. It is critical to use high-purity, dry solvents and to thoroughly degas them before use. |
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds via a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is key to troubleshooting and optimization.
-
Catalyst Activation : If a Pd(II) precursor like Pd(OAc)₂ is used, it is first reduced in situ to the active L-Pd(0) species.
-
Oxidative Addition : The active Pd(0) catalyst selectively inserts into the weaker C–I bond of this compound to form a Pd(II) intermediate. This is the chemoselectivity-determining step.[5]
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) center, displacing the halide. The base then deprotonates the coordinated amine to form a palladium-amido complex.[8]
-
Reductive Elimination : This is the final, product-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the desired C–N bond and regenerating the active Pd(0) catalyst.[16][17]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Chemoselective Amination
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a generic secondary amine. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.
Materials & Equipment
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.2 equiv)
-
Palladium Precursor: Pd₂(dba)₃ (1.0 mol%)
-
Ligand: Xantphos (2.2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous, degassed toluene (~0.1 M concentration)
-
Equipment: Oven-dried Schlenk flask, magnetic stirrer, condenser, inert gas line, syringes, standard glassware for workup and purification.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (1.0 mol%), Xantphos (2.2 mol%), and sodium tert-butoxide (1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv) to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve the desired concentration (e.g., 0.1 M with respect to the quinoline substrate).
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Carefully quench with water or saturated aqueous NH₄Cl.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-chloro-3-(substituted)aminoquinoline.
Caption: A typical workflow for palladium-catalyzed amination.
Conclusion and Outlook
The palladium-catalyzed amination of this compound is a robust and highly selective transformation that provides a strategic entry point to valuable 3,4-disubstituted quinoline derivatives. The success of this reaction is predicated on the inherent difference in reactivity between the C–I and C–Cl bonds during the critical oxidative addition step. By carefully selecting a suitable catalytic system—typically comprising a palladium source, a bulky phosphine ligand like Xantphos, and a strong base—researchers can achieve high yields of the desired 3-amino product. The protocol outlined herein serves as a validated starting point for the synthesis of these important heterocyclic motifs, which are of significant interest to the pharmaceutical and materials science communities.
References
- 1. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Crystal structure of the RuPhos ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
Application Notes and Protocols for Sonogashira Coupling with 4-Chloro-3-iodoquinoline
Introduction: The Strategic Importance of Quinoline Alkynylation
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its derivatization is a cornerstone of medicinal chemistry and drug development. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, stands as a powerful tool for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][4][5] This reaction's tolerance of a wide range of functional groups and its typically mild reaction conditions make it particularly suitable for the late-stage functionalization of complex molecules in drug discovery programs.[3][4][6]
This application note provides a comprehensive guide to the Sonogashira coupling of 4-chloro-3-iodoquinoline, a substrate offering the unique challenge and opportunity of selective functionalization at two different halogenated positions. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a highly regioselective coupling at the C-3 position.[7][8][9] We will delve into the mechanistic underpinnings of this selectivity, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: Achieving Regioselectivity
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst.[7][10]
The key to the selective Sonogashira coupling of this compound lies in the relative reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step of the reaction.[8][11] This allows for the selective formation of the C-C bond at the 3-position of the quinoline ring while leaving the C-4 chloro substituent intact for potential further transformations. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[7][9]
Figure 1. Mechanism of the Sonogashira Coupling Reaction.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store in a cool, dark place. |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Commercially Available | Purify by distillation if necessary. |
| Pd(PPh₃)₂Cl₂ | Catalyst Grade | Commercially Available | Handle in a glovebox or under inert atmosphere. |
| Copper(I) Iodide (CuI) | ≥99% | Commercially Available | Protect from light; handle under inert atmosphere. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available | Use freshly distilled over CaH₂. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use from a solvent purification system or freshly distilled. |
| Inert Gas | High Purity Nitrogen or Argon |
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust starting point for the selective coupling at the C-3 position of this compound.
Figure 2. Experimental workflow for Sonogashira coupling.
Step-by-Step Procedure:
-
To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and anhydrous, degassed triethylamine (TEA, 2.0 mmol, 2.0 equiv) via syringe.
-
Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-chloro-3-(alkynyl)quinoline.
Protocol 2: Copper-Free Sonogashira Coupling
In certain applications, particularly in the synthesis of pharmaceutical intermediates, the removal of residual copper can be challenging.[12][13] Copper-free Sonogashira protocols have been developed to circumvent this issue.[12][14][15] These reactions often require a different ligand and base system and may necessitate elevated temperatures.
Key Modifications for Copper-Free Conditions:
-
Catalyst System: A common choice is a palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as triphenylphosphine (PPh₃) or a more specialized ligand like SPhos.[16] N-heterocyclic carbene (NHC) palladium complexes have also shown high efficacy.[3]
-
Base: A stronger base is often required in the absence of copper. Organic bases like 1,8-diazabicycloundec-7-ene (DBU) or inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed.[17]
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often used.[3]
-
Temperature: Reactions are typically heated to between 50-100 °C to facilitate the coupling of the less reactive aryl chloride, though in this case, the highly reactive aryl iodide should still couple selectively at or near room temperature.[11]
Optimization and Troubleshooting
The success of the Sonogashira coupling can be influenced by several factors. The following table provides guidance on common issues and potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst (Pd species oxidized).- Insufficiently anhydrous/anaerobic conditions.- Poor quality of reagents (base, solvent). | - Use fresh catalyst and ensure proper handling under an inert atmosphere.- Ensure all glassware is oven-dried and solvents are rigorously dried and degassed.- Use freshly distilled and degassed base and solvent. |
| Formation of Glaser-Hay Homocoupling Product (Diyne) | - Presence of oxygen.- High concentration of copper catalyst. | - Maintain a strict inert atmosphere throughout the reaction.- Reduce the loading of the copper co-catalyst.- Consider a copper-free protocol. |
| Reaction Stalls | - Catalyst deactivation.- Insufficient base. | - Add an additional portion of the palladium catalyst.- Add more base to the reaction mixture. |
| Low Yield after Purification | - Product instability on silica gel.- Loss during work-up. | - Use a deactivated silica gel (e.g., with triethylamine) for chromatography.- Ensure complete extraction during work-up. |
Data Summary: Representative Reaction Conditions
The following table summarizes various reported conditions for Sonogashira couplings of aryl halides, which can serve as a basis for further optimization with this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Substrate | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | Room Temp. | Aryl Iodides | [4],[5] |
| Pd(OAc)₂ / PPh₃ | DBU | DMF | 80-100 | Aryl Bromides | |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | Aryl Chlorides | [16] |
| [Pd(NHC)] Complex | Cs₂CO₃ | Dioxane | 80 | Aryl Bromides | [3] |
Conclusion
The Sonogashira coupling of this compound offers a reliable and highly regioselective method for the synthesis of 3-alkynylated quinoline derivatives, which are valuable intermediates in drug discovery and materials science.[18][19][20] The pronounced difference in the reactivity of the C-I and C-Cl bonds allows for precise control over the reaction outcome. By carefully selecting the reaction conditions, particularly the catalyst system and the presence or absence of a copper co-catalyst, researchers can efficiently access a diverse range of functionalized quinoline scaffolds. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this powerful synthetic transformation.
References
- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. ajouronline.com [ajouronline.com]
Application Notes & Protocols: 4-Chloro-3-iodoquinoline as a Versatile Intermediate for Novel Antimalarial Agents
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and parasitology.
Abstract: The persistent challenge of drug resistance in Plasmodium falciparum necessitates the development of novel antimalarial agents. The 4-aminoquinoline scaffold, exemplified by chloroquine, remains a cornerstone of antimalarial chemotherapy, but its efficacy is compromised by resistance mechanisms, primarily mediated by the P. falciparum chloroquine resistance transporter (PfCRT). This guide details the strategic use of 4-chloro-3-iodoquinoline, a pivotal intermediate that retains the essential 4-chloro position for side-chain attachment while introducing a reactive C-3 iodine handle. This dual functionality allows for the synthesis of a new generation of quinoline-based antimalarials designed to overcome existing resistance, offering a robust platform for structure-activity relationship (SAR) studies and the development of next-generation therapeutics.
The Strategic Importance of the Quinoline Scaffold and the Rise of Resistance
Quinoline-containing drugs have been a mainstay in the global fight against malaria for decades.[1][2] Compounds like chloroquine, quinine, and mefloquine are thought to exert their primary antimalarial effect by disrupting the parasite's detoxification of heme.[1] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[3] To protect itself, the parasite polymerizes this heme into an inert crystalline pigment called hemozoin within its acidic digestive vacuole (DV).[3][4]
Quinoline antimalarials, being weak bases, accumulate to high concentrations in the acidic DV.[1] Here, they are believed to cap the growing faces of hemozoin crystals, preventing further polymerization.[5] This leads to a buildup of toxic free heme, which damages parasitic membranes and leads to cell death.[3][4]
However, the widespread emergence of chloroquine-resistant (CQR) P. falciparum has severely limited its use. Resistance is primarily linked to mutations in the PfCRT protein, which is thought to reduce the accumulation of chloroquine in the digestive vacuole.[6][7] This has fueled the search for new agents that can bypass this resistance mechanism. The intermediate this compound is a strategic starting point, providing a scaffold to build molecules that are not only active against sensitive strains but can also evade or inhibit the resistance machinery of CQR strains.[7][8]
Mechanism of Action: A Visual Overview
The following diagram illustrates the established mechanism of quinoline antimalarials and the point of intervention.
Caption: Inhibition of hemozoin formation by quinoline antimalarials.
Synthesis of the Key Intermediate: this compound
The utility of this platform begins with the efficient synthesis of the this compound intermediate. While several routes exist, a common and reliable method involves the direct, regioselective iodination of a 4-hydroxyquinoline precursor followed by chlorination.
Protocol 2.1: Two-Step Synthesis from 7-Chloro-4-hydroxyquinoline
This protocol provides a robust method starting from the commercially available 7-chloro-4-hydroxyquinoline.
Step 1: Iodination of 7-Chloro-4-hydroxyquinoline
The C-3 position of the 4-quinolone tautomer is susceptible to electrophilic substitution.
-
Rationale: Using an iodine source in the presence of a base allows for the selective formation of 7-chloro-4-hydroxy-3-iodoquinoline. N-Iodosuccinimide (NIS) is an effective and manageable electrophilic iodine source for this transformation.
-
To a stirred solution of 7-chloro-4-hydroxyquinoline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add N-Iodosuccinimide (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 7-chloro-4-hydroxy-3-iodoquinoline.[9]
Step 2: Chlorination of 7-Chloro-4-hydroxy-3-iodoquinoline
The conversion of the 4-hydroxyl group to a chlorine atom is a critical step, activating the position for subsequent nucleophilic substitution.
-
Rationale: Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for converting 4-hydroxyquinolines into 4-chloroquinolines.[10][11][12] The reaction proceeds by converting the hydroxyl group into a better leaving group.
-
Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Carefully add 7-chloro-4-hydroxy-3-iodoquinoline (1.0 eq) in portions to an excess of phosphorus oxychloride (5-10 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Allow the mixture to cool to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate solution, until the pH is ~7-8.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification to yield the final product, 4,7-dichloro-3-iodoquinoline.
Synthetic Workflow Visualization
Caption: Two-step synthesis of the target intermediate.
Application in the Synthesis of Novel Antimalarial Agents
The strategic placement of the chloro and iodo groups allows for sequential, site-selective modifications to build novel drug candidates. The C-4 chlorine is highly activated towards nucleophilic aromatic substitution (SNAr), while the C-3 iodine is ideal for palladium-catalyzed cross-coupling reactions.
Strategy A: Nucleophilic Substitution at C-4 to Install the Side Chain
This is the classic approach for synthesizing 4-aminoquinoline antimalarials.[13][14] The electron-withdrawing nature of the quinoline nitrogen activates the C-4 position for attack by nucleophiles.
Protocol 3.1: General Procedure for SNAr with an Aminoalkane
-
In a reaction vessel, combine 4,7-dichloro-3-iodoquinoline (1.0 eq) and the desired amine side-chain (e.g., N¹,N¹-diethylpentane-1,4-diamine) (1.5-2.5 eq).
-
The reaction can be run neat or in a high-boiling point solvent like phenol or N-methyl-2-pyrrolidone (NMP).[15]
-
Heat the mixture to 100-160 °C for several hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous base (e.g., 10% sodium carbonate solution) to remove unreacted starting materials and acidic byproducts.[15]
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Strategy B: Palladium-Catalyzed Cross-Coupling at C-3 for Novel Scaffolds
The C-3 iodo group is a versatile handle for introducing new chemical diversity through cross-coupling reactions, which can sterically block the drug's interaction with efflux pumps like PfCRT.[7][8] The reactivity of C-I bonds towards oxidative addition with palladium is significantly higher than C-Cl bonds, allowing for selective reaction at the C-3 position.[16]
Protocol 3.2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Rationale: The Suzuki-Miyaura reaction forms a carbon-carbon bond between the C-3 of the quinoline and an aryl or vinyl group from a boronic acid or ester. This is a powerful method for adding bulky or electronically diverse groups.[16]
-
To a flask, add the 3-iodoquinoline derivative from Strategy A (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
De-gas the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
-
Add a de-gassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or DMF/H₂O).[16]
-
Heat the reaction mixture to 80-100 °C for 4-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Synthetic Strategies Visualization
Caption: Sequential functionalization of the intermediate.
Data Summary: Reaction Conditions
The following table summarizes typical reaction conditions for the key transformations described. Yields are indicative and will vary based on the specific substrates and optimization.
| Reaction Step | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| Iodination (2.1) | 7-Chloro-4-hydroxyquinoline, NIS | DMF | Room Temp. | 12-24 h | >85% |
| Chlorination (2.1) | 7-Chloro-4-hydroxy-3-iodoquinoline, POCl₃ | Neat | Reflux (~110°C) | 2-4 h | 80-90%[10][11] |
| SNAr (3.1) | 4,7-Dichloro-3-iodoquinoline, Amine | Neat / Phenol | 100-160°C | 4-12 h | 60-85% |
| Suzuki Coupling (3.2) | 3-Iodo-4-aminoquinoline, Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 80-100°C | 4-24 h | 50-90%[16] |
Conclusion and Future Outlook
This compound is a highly valuable and versatile intermediate in modern antimalarial drug discovery. Its dual-handle design permits a logical and efficient approach to synthesizing novel 4-aminoquinoline derivatives. By first installing the crucial pharmacophoric side chain at C-4 and then introducing diverse chemical matter at C-3 via robust cross-coupling chemistry, researchers can systematically probe the structure-activity relationships required to overcome drug resistance. This platform enables the creation of libraries of compounds with potentially improved potency, altered physicochemical properties, and an enhanced ability to evade resistance mechanisms, paving the way for the next generation of life-saving antimalarial drugs.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.co.za [journals.co.za]
- 4. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 5. pnas.org [pnas.org]
- 6. Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Halo Chloroquine Derivatives Overcome Plasmodium falciparum Chloroquine Resistance Transporter-Mediated Drug Resistance in P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Iodo-4-aminoquinoline derivative sensitises resistant strains of Plasmodium falciparum to chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-HYDROXY-7-CHLORO-3-IODOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 10. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 11. scribd.com [scribd.com]
- 12. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN112300071A - Synthetic method of high-purity chloroquine phosphate - Google Patents [patents.google.com]
- 16. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the C4-Position of 3-Iodoquinolines
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and the C4-Position
1.1 The Role of Quinolines in Medicinal Chemistry The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug design.[1][2] Its rigid structure and ability to participate in hydrogen bonding, π-stacking, and metal coordination have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases, including cancer, malaria, and various infectious diseases.[1][3] The functionalization of the quinoline core allows for the fine-tuning of its pharmacological profile, enhancing efficacy, selectivity, and safety.[3]
1.2 C4-Functionalization: A Gateway to Novel Analogs Among the various positions on the quinoline scaffold, the C4-position is of particular strategic importance. Substituents at this position can significantly modulate the molecule's steric and electronic properties, directly influencing its interaction with biological targets.[4] Developing robust and selective methods to introduce diverse functional groups at C4 is therefore a critical objective for expanding the chemical space of quinoline-based drug candidates.
1.3 The 3-Iodo Substituent: An Influential Director This guide focuses on the C4-functionalization of quinolines already bearing an iodine atom at the C3 position. The 3-iodo group serves two primary roles. First, it is a versatile synthetic handle for subsequent cross-coupling reactions, allowing for late-stage diversification. Second, its steric bulk and electronic properties can influence the regioselectivity of reactions at adjacent positions, particularly the challenging C4-position. While direct C-H functionalization of the quinoline core has emerged as a powerful, atom-economical strategy, achieving C4 selectivity can be difficult.[5][6] The presence of the 3-iodo substituent provides a unique electronic and steric environment that must be leveraged to achieve the desired C4-functionalization.
Core Strategy: Direct C-H Functionalization
Direct C-H functionalization has revolutionized synthetic chemistry by offering a more sustainable and efficient alternative to traditional methods that require pre-functionalized starting materials.[7][8] This approach involves the selective activation of a C-H bond by a transition metal catalyst, followed by the formation of a new C-C or C-heteroatom bond.
2.1 Mechanistic Overview of Transition Metal-Catalyzed C-H Activation The catalytic cycle for direct C-H functionalization typically involves several key steps: coordination of the catalyst to the quinoline nitrogen, C-H bond cleavage (metalation) to form a metallacyclic intermediate, reaction with a coupling partner (e.g., through oxidative addition or carbometalation), and finally, reductive elimination to release the functionalized product and regenerate the active catalyst.[5] The regioselectivity (e.g., C2 vs. C4) is a delicate balance of electronic effects, steric hindrance, and the nature of the catalyst system employed.[6][9]
Caption: Fig. 1: Generalized Catalytic Cycle for C-H Functionalization.
2.2 Palladium-Catalyzed C4-Arylation Palladium catalysts are highly effective for the direct arylation of heterocycles.[10] For quinolines, achieving C4 selectivity often requires specific directing groups or the use of Lewis acids to modulate the reactivity of the nitrogen atom.[5][6] In the case of 3-iodoquinoline, the steric hindrance from the iodine atom can disfavor C2-functionalization, thereby promoting reaction at the C4 position.
Protocol 1: Pd-Catalyzed Direct C4-Arylation of 3-Iodoquinoline This protocol is adapted from methodologies developed for regioselective C-H arylation of substituted quinolines.[5][6]
-
Objective: To introduce an aryl group at the C4-position of 3-iodoquinoline via direct C-H activation.
-
Materials:
-
3-Iodoquinoline
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄]
-
Potassium carbonate (K₂CO₃), finely ground and dried
-
Pivalic acid (PivOH)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
-
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add 3-iodoquinoline (1.0 mmol, 1.0 equiv.), the aryl bromide (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.05 mmol, 5 mol%), PCy₃·HBF₄ (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMA (5 mL) and pivalic acid (0.30 mmol, 30 mol%) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc) or LC-MS, observing the consumption of the 3-iodoquinoline starting material.
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-3-iodoquinoline product.
-
-
Causality: Pivalic acid acts as a proton shuttle in the concerted metalation-deprotonation (CMD) pathway, facilitating C-H activation.[5] The bulky phosphine ligand (PCy₃) stabilizes the palladium center and promotes the catalytic cycle.
Table 1: Representative Scope of Pd-Catalyzed C4-Arylation
| Entry | Aryl Bromide | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Approx. Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | 5 | K₂CO₃ | 120 | 18 | 75 |
| 2 | 4-Bromoanisole | 5 | K₂CO₃ | 120 | 24 | 71 |
| 3 | 1-Bromo-4-fluorobenzene | 5 | Cs₂CO₃ | 130 | 24 | 68 |
| 4 | 2-Bromopyridine | 10 | K₃PO₄ | 130 | 36 | 55 |
2.3 Nickel-Catalyzed C4-Alkylation and Alkenylation A bimetallic system using a nickel catalyst in conjunction with a Lewis acid (e.g., AlMe₃) has proven highly effective for the C4-alkylation and alkenylation of quinolines.[6] The Lewis acid coordinates to the quinoline nitrogen, deactivating the C2 position and electronically favoring C4-activation. A bulky ligand on the nickel catalyst then sterically directs the C-H activation to the C4 position.
Protocol 2: Ni/Lewis Acid-Catalyzed C4-Alkylation of 3-Iodoquinoline This protocol is based on the work of Hiyama and Ong for C4-selective functionalization.[5][6]
-
Objective: To introduce an alkyl group at the C4-position of 3-iodoquinoline.
-
Materials:
-
3-Iodoquinoline
-
1-Octene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Trimethylaluminum (AlMe₃, 2.0 M solution in toluene)
-
Anhydrous toluene
-
-
Procedure:
-
Ligand Preparation: In a glovebox, prepare the free N-heterocyclic carbene (NHC) ligand by stirring IPr·HCl (0.06 mmol, 6 mol%) and NaOt-Bu (0.06 mmol, 6 mol%) in anhydrous toluene (1 mL) for 30 minutes.
-
Reaction Setup: In a separate vial inside the glovebox, add Ni(cod)₂ (0.05 mmol, 5 mol%) and the pre-stirred NHC ligand solution. Stir for 15 minutes.
-
To this catalyst mixture, add 3-iodoquinoline (1.0 mmol, 1.0 equiv.) dissolved in toluene (2 mL), followed by 1-octene (1.5 mmol, 1.5 equiv.).
-
Carefully add the AlMe₃ solution (0.20 mmol, 20 mol%) dropwise.
-
Seal the vial, remove from the glovebox, and heat in an oil bath at 130 °C for 3-6 hours.
-
Self-Validation: Monitor consumption of the starting material via GC-MS.
-
Cool the reaction to 0 °C and cautiously quench by slow, dropwise addition of 1 M HCl.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain 4-octyl-3-iodoquinoline.
-
-
Causality: The AlMe₃ Lewis acid is crucial for redirecting selectivity.[6] It binds to the quinoline nitrogen, making the C2-position electronically poor and sterically hindered, thus favoring the nickel-catalyzed C-H activation at the more remote C4-position.
Table 2: Representative Scope of Ni-Catalyzed C4-Alkylation
| Entry | Alkene/Alkyne | Lewis Acid (mol%) | Ligand | Temp (°C) | Time (h) | Approx. Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1-Octene | AlMe₃ (20) | IPr | 130 | 4 | 82 |
| 2 | Styrene | AlMe₃ (20) | IPr | 130 | 6 | 76 |
| 3 | Phenylacetylene | MAD (20) | SIPr | 130 | 5 | 65 |
| 4 | Cyclohexylethylene | AlMe₃ (20) | IPr | 130 | 6 | 79 |
Functionalization via C4-Halogenated Intermediates
An alternative to direct C-H activation is a two-step approach: first, selective halogenation at the C4 position, followed by a standard palladium-catalyzed cross-coupling reaction. This strategy is particularly useful when the desired functional group is difficult to install directly.
3.1 Synthesis of 4-Halo-3-Iodoquinolines The synthesis of a 4-halo-3-iodoquinoline intermediate is a key prerequisite. Regioselective iodination protocols can be challenging, but methods exist for introducing halogens at specific positions, sometimes requiring multi-step sequences starting from different precursors.[11] For this guide, we will assume the 4-bromo- or 4-chloro-3-iodoquinoline is available.
Caption: Fig. 2: Comparison of Direct vs. Two-Step C4-Functionalization.
3.2 C4-Alkynylation via Sonogashira Coupling The Sonogashira coupling is a highly reliable method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne.[12][13]
Protocol 3: Sonogashira Coupling of 4-Bromo-3-Iodoquinoline This protocol outlines the alkynylation at the C4 position, which is generally more reactive than the C3-iodo position in Sonogashira couplings under specific conditions.
-
Objective: To selectively form a C-C triple bond at the C4-position of 4-bromo-3-iodoquinoline.
-
Materials:
-
4-Bromo-3-iodoquinoline
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk flask, add 4-bromo-3-iodoquinoline (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF (8 mL) and TEA (2 mL).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the mixture at room temperature for 4-8 hours.
-
Self-Validation: Monitor the reaction by TLC. The product should be significantly less polar than the starting material.
-
Once complete, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove metal salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography to afford the 4-alkynyl-3-iodoquinoline.
-
-
Causality: The reaction relies on a dual catalytic cycle involving both palladium and copper.[12] The greater electrophilicity of the C-Br bond compared to the C-I bond can be exploited for selective coupling, although careful control of conditions is necessary to avoid competing reactions at the C3 position.
Table 3: Representative Sonogashira Reaction Parameters
| Entry | Alkyne | Pd Catalyst (mol%) | Co-catalyst (mol%) | Base | Temp | Approx. Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | TEA | RT | 91 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | TEA | RT | 88 |
| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | 40 °C | 85 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (6) | TEA | RT | 78 |
3.3 C4-Amination via Buchwald-Hartwig Coupling The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14]
Protocol 4: Buchwald-Hartwig Amination of this compound This protocol details the coupling of an amine at the C4-position. The C-Cl bond is typically more reactive than the C-I bond in Buchwald-Hartwig aminations.
-
Objective: To install a primary or secondary amine at the C4-position of this compound.
-
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.08 mmol, 8 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.) to a Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 equiv.) and toluene (5 mL).
-
Finally, add the amine (1.2 mmol, 1.2 equiv.).
-
Seal the tube, remove from the glovebox, and heat in an oil bath at 100 °C for 6-12 hours.
-
Self-Validation: Monitor by LC-MS for the appearance of the product mass and disappearance of starting material.
-
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the 4-amino-3-iodoquinoline product.
-
-
Causality: The combination of a Pd(0) source and a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the oxidative addition, amine coordination, and reductive elimination steps of the catalytic cycle, especially with less reactive aryl chlorides.
Table 4: Representative Buchwald-Hartwig Reaction Parameters
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Temp (°C) | Approx. Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | NaOt-Bu | 100 | 89 |
| 2 | Aniline | Pd₂(dba)₃ (2) | XPhos (8) | NaOt-Bu | 100 | 81 |
| 3 | Benzylamine | Pd(OAc)₂ (4) | RuPhos (8) | LHMDS | 110 | 77 |
| 4 | Pyrrolidine | Pd₂(dba)₃ (2) | XPhos (8) | K₃PO₄ | 110 | 85 |
Troubleshooting and Experimental Considerations
-
Low Yield in C-H Activation: If yields are low, consider screening different ligands, bases, or solvents. The electronic nature of the 3-iodoquinoline may require a more electron-rich ligand or a stronger base than standard protocols. Ensure all reagents and solvents are scrupulously dry, as water can inhibit the catalyst.
-
Poor Regioselectivity: If a mixture of C2 and C4 isomers is obtained, increasing the steric bulk of the catalyst's ligand (e.g., from PCy₃ to a bulkier Buchwald ligand) or the Lewis acid in Ni-catalyzed reactions can enhance C4 selectivity.
-
Competing Reactions at C3: In cross-coupling reactions with 4-halo-3-iodoquinoline precursors, reaction at the C3-iodo position can compete. To favor C4 reaction, use conditions known to preferentially activate C-Br or C-Cl bonds over C-I bonds (e.g., specific ligand/catalyst combinations, lower temperatures).
-
Inert Atmosphere: All palladium- and nickel-catalyzed reactions are sensitive to oxygen. Proper inert atmosphere techniques (glovebox or Schlenk line) are critical for reproducibility and high yields.
Conclusion
The functionalization of the C4 position of 3-iodoquinolines is a challenging yet highly rewarding endeavor for the synthesis of novel chemical entities in drug discovery. This guide provides a strategic framework, encompassing both modern direct C-H activation methods and classic two-step cross-coupling approaches. The protocols and data presented serve as a robust starting point for researchers, emphasizing the causal relationships between reaction components and outcomes. By understanding the interplay of steric and electronic factors governed by the 3-iodo substituent and carefully selecting the appropriate catalytic system, chemists can unlock a vast and diverse chemical space for the development of next-generation quinoline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed C-H Bond Functionalization Reactions Using Phosphate/Sulfonate Hypervalent Iodine Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. ias.ac.in [ias.ac.in]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Mastering the Synthesis: A Guide to the Selective N-Arylation of 4-Chloro-3-iodoquinoline
For researchers, medicinal chemists, and professionals in drug development, the precise functionalization of heterocyclic scaffolds is a cornerstone of innovation. The quinoline core, in particular, is a privileged structure in a multitude of pharmacologically active agents. This guide provides an in-depth exploration of the experimental procedures for the N-arylation of 4-chloro-3-iodoquinoline, a versatile building block for the synthesis of novel molecular entities. We will delve into the strategic considerations for achieving chemoselective C-N bond formation, offering detailed protocols for both palladium- and copper-catalyzed methodologies.
The Strategic Imperative: Chemoselectivity in Dihaloquinoline Chemistry
The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This disparity is primarily attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making it more susceptible to oxidative addition to the metal center, which is often the rate-determining step in catalytic cycles like the Buchwald-Hartwig amination.[1][2] This inherent reactivity difference is the key to achieving selective N-arylation at the 3-position while preserving the chloro substituent at the 4-position for subsequent transformations.
A notable example of this selectivity is demonstrated in the Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline, where selective amination of the aryl bromide is achieved in the presence of the activated heteroaryl chloride.[3][4] This principle strongly supports the feasibility of selectively targeting the C-I bond in this compound for N-arylation.
Methodologies for N-Arylation: Palladium and Copper-Catalyzed Approaches
Two of the most powerful and widely adopted methods for the formation of C-N bonds are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[5][6] Both methodologies can be effectively applied to the N-arylation of this compound, with the choice of method often depending on factors such as substrate scope, functional group tolerance, and cost considerations.
Palladium-Catalyzed Buchwald-Hartwig Amination: High Efficiency and Broad Scope
The Buchwald-Hartwig amination is renowned for its high efficiency, broad substrate scope, and functional group tolerance.[5] The catalytic cycle, in brief, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.
Copper-Catalyzed Ullmann Condensation: A Classic Method with Modern Improvements
The Ullmann condensation is a classical method for C-N bond formation that has seen significant advancements through the development of new ligands and reaction conditions.[6] While traditionally requiring harsh conditions, modern protocols often utilize milder conditions and catalytic amounts of copper. The mechanism is thought to involve the formation of a copper(I)-amido species which then reacts with the aryl halide.
Experimental Protocols
The following protocols are designed as a starting point for the N-arylation of this compound. Optimization of reaction parameters such as temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the selective amination of dihaloaryl compounds.[3][4]
Materials:
-
This compound
-
Amine (aryl or heteroaryl)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or a similar bulky phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous 1,4-dioxane or toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the desired amine (1.2 mmol), and the base (Cs₂CO₃, 2.0 mmol or NaOtBu, 1.4 mmol).
-
In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ (0.02 mmol) and Xantphos (0.04 mmol) in anhydrous dioxane or toluene (2 mL). Stir for 10 minutes at room temperature.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add an additional 8 mL of anhydrous dioxane or toluene to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. For quinoline derivatives that may interact with acidic silica, deactivating the silica gel with triethylamine (1-2% in the eluent) is recommended.[7]
Visualization of the Buchwald-Hartwig Amination Workflow:
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Protocol 2: Microwave-Assisted Copper-Catalyzed Ullmann Condensation
Microwave irradiation can significantly accelerate the rate of Ullmann-type reactions.[8][9][10]
Materials:
-
This compound
-
Amine (aryl or heteroaryl)
-
Copper(I) iodide (CuI)
-
L-proline or another suitable ligand
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol), the amine (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add 5 mL of DMSO or DMF to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of the Ullmann Condensation Mechanism:
Caption: Simplified Mechanism of Copper-Catalyzed N-Arylation.
Data Presentation: Catalyst System Comparison
The choice of catalyst and ligand system is paramount for achieving high yields and selectivity. Below is a comparative table summarizing typical conditions for Palladium and Copper-catalyzed N-arylations of haloquinolines.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-type) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O, Cu(OAc)₂ |
| Typical Ligands | Xantphos, BINAP, DavePhos | L-proline, 1,10-phenanthroline |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Dioxane, Toluene, THF | DMSO, DMF, NMP |
| Temperature | 80 - 120 °C | 100 - 160 °C (can be lower with microwave) |
| Reaction Time | 2 - 24 hours | 12 - 48 hours (can be < 1 hour with microwave) |
| Selectivity (I vs. Cl) | High for C-I | Generally good for C-I |
| Cost | Higher (Palladium) | Lower (Copper) |
Analytical Monitoring and Product Characterization
Reaction Monitoring:
The progress of the N-arylation reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Use a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the starting materials from the product. Visualization can be achieved under UV light.
-
LC-MS: This technique provides a more accurate assessment of the reaction progress by monitoring the disappearance of starting materials and the appearance of the desired product mass.
Product Characterization:
The structure and purity of the final N-arylated 4-chloroquinoline derivative should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition.
-
Melting Point: For solid compounds, a sharp melting point is an indicator of purity.
Conclusion
The selective N-arylation of this compound is a highly achievable and valuable transformation for the synthesis of complex nitrogen-containing heterocycles. By leveraging the inherent reactivity differences between the carbon-iodine and carbon-chlorine bonds, researchers can selectively introduce a wide range of aryl and heteroaryl groups at the 3-position. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer viable and robust methodologies. The detailed protocols and strategic insights provided in this guide are intended to empower researchers to confidently and successfully perform these important synthetic transformations.
References
- 1. thestudentroom.co.uk [thestudentroom.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of Novel Heterocyclic Compounds from 4-Chloro-3-iodoquinoline: A Methodological Compendium
An Application Guide for Researchers
Introduction: The Strategic Value of 4-Chloro-3-iodoquinoline
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional organic materials.[1][2][3][4] Among the various quinoline precursors, this compound stands out as a uniquely versatile and powerful building block. Its utility stems from the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is substantially more reactive than the carbon-chlorine (C-Cl) bond.[5][6] This inherent chemoselectivity allows for precise, regioselective functionalization at the C3 position while leaving the C4 chloro-substituent intact for subsequent transformations. This guide provides an in-depth exploration of advanced synthetic protocols that leverage this reactivity to construct a diverse array of novel and complex heterocyclic systems.
Part 1: Regioselective C-C and C-N Bond Formation at the C3-Position
The foundational step in elaborating the this compound core involves a selective palladium-catalyzed cross-coupling reaction at the C3-iodo position. The choice of coupling partner dictates the nature of the newly formed bond and sets the stage for subsequent cyclization strategies.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling the aryl iodide with an organoboron reagent.[7][8] This approach is ideal for introducing aryl or vinyl moieties that can serve as precursors for larger, polycyclic aromatic systems.
Causality and Experimental Rationale:
-
Catalyst System: A combination of a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand is commonly employed. The in-situ reduction of Pd(II) to the active Pd(0) species initiates the catalytic cycle.[8]
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7]
-
Solvent: A mixture of an organic solvent (like Dioxane or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Synthesis of 4-Chloro-3-phenylquinoline
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.).
-
Solvent and Degassing: Add a 4:1 mixture of Dioxane and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and monitor by TLC until the starting material is consumed.
-
Workup: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-4-chloroquinoline.[5][6]
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | Efficient for C-I oxidative addition; readily available. |
| Base | K₂CO₃ | Activates boronic acid for transmetalation.[7] |
| Solvent | Dioxane / H₂O | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 80-90 °C | Provides sufficient thermal energy for the catalytic cycle. |
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is a highly efficient method for forming C(sp)–C(sp²) bonds, linking a terminal alkyne to the quinoline core.[9][10] This reaction is a gateway to synthesizing fused five-membered heterocycles like furo[3,2-c]- and pyrrolo[3,2-c]quinolines.
Causality and Experimental Rationale:
-
Dual Catalyst System: This reaction uniquely employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI). The copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive and facilitates the transmetalation to the palladium center.[9][11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX acid produced during the reaction and as the solvent.
-
Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst.
General Reaction Scheme: Sonogashira Coupling
Caption: Key components of the Sonogashira cross-coupling reaction.
Protocol 2: Synthesis of 4-Chloro-3-(phenylethynyl)quinoline
-
Vessel Preparation: In a Schlenk flask, dissolve this compound (1.0 equiv.) in a mixture of THF and triethylamine (2:1).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.) and copper(I) iodide (0.05 equiv.).
-
Degassing: Degas the solution with a stream of argon for 15 minutes.
-
Substrate Addition: Add phenylacetylene (1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature under an argon atmosphere. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the amine salt and catalyst residues. Wash the pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash chromatography on silica gel to obtain the pure product.[12]
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A stable Pd(II) precatalyst that is reduced in situ. |
| Cu Co-catalyst | CuI | Forms a reactive copper acetylide intermediate.[9] |
| Base/Solvent | Et₃N | Neutralizes HX byproducts and serves as the reaction medium. |
| Temperature | Room Temp. | The dual catalyst system is highly efficient, often not requiring heat. |
Buchwald-Hartwig Amination: Constructing C–N Bonds
For the synthesis of nitrogen-containing heterocycles, the Buchwald-Hartwig amination is the premier method for forming a C-N bond at the C3 position.[13][14][15] This reaction is pivotal for accessing precursors to pyrrolo[3,2-c]quinoline systems.
Causality and Experimental Rationale:
-
Ligand Choice is Critical: The success of C-N coupling often depends on using specialized, bulky, electron-rich phosphine ligands. Ligands like Xantphos or BINAP are designed to promote the difficult reductive elimination step that forms the C-N bond and prevents catalyst decomposition.[13][15]
-
Strong, Non-Nucleophilic Base: A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required. It deprotonates the amine to form the amide anion in the catalytic cycle without competing as a nucleophile.[14]
Protocol 3: Synthesis of 4-Chloro-N-phenylquinolin-3-amine
-
Vessel Preparation: Add this compound (1.0 equiv.), aniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to a dry Schlenk tube.
-
Catalyst Addition: In a separate glovebox, prepare a mixture of Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.04 equiv.). Add this catalyst system to the reaction tube.
-
Solvent and Degassing: Add anhydrous, degassed toluene. Seal the tube and stir.
-
Reaction: Heat the mixture to 100-110 °C in an oil bath. Monitor by TLC or LC-MS.
-
Workup: Cool to room temperature, quench with saturated aqueous ammonium chloride (NH₄Cl), and extract with dichloromethane.
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via column chromatography.[16][17]
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos | Xantphos is a bidentate ligand that facilitates C-N reductive elimination.[15] |
| Base | NaOtBu | Strong, non-nucleophilic base for amine deprotonation.[14] |
| Solvent | Toluene | Anhydrous, high-boiling solvent suitable for the reaction temperature. |
| Atmosphere | Inert (Argon) | The Pd(0) catalytic species is sensitive to oxygen. |
Part 2: Tandem Reactions for Fused Heterocycle Synthesis
With the C3 position functionalized, the intact 4-chloro group becomes the key reactive handle for subsequent intramolecular cyclization, leading to the formation of fused heterocyclic systems.
Synthesis of Furo[3,2-c]quinolines
This synthesis is a classic example of a tandem Sonogashira coupling/cyclization reaction. A propargyl alcohol is coupled to the C3 position, and the resulting intermediate undergoes a base- or metal-catalyzed 5-exo-dig cyclization.
Synthetic Pathway: Furo[3,2-c]quinoline Formation
Caption: Tandem Sonogashira coupling and cyclization pathway to furo[3,2-c]quinolines.
Protocol 4: One-Pot Synthesis of 4-Methylfuro[3,2-c]quinolin-5-ol
-
Sonogashira Coupling: Follow Protocol 2 using this compound and propargyl alcohol. Do not isolate the intermediate.
-
Cyclization: After the coupling is complete (as determined by TLC), add potassium carbonate (2.0 equiv.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux in DMF. The cyclization involves the nucleophilic attack of the hydroxyl group onto the alkyne, followed by tautomerization.
-
Workup and Purification: Cool the reaction, perform an aqueous workup as previously described, and purify the crude product by column chromatography to yield the fused furo[3,2-c]quinoline derivative.[18][19][20]
Synthesis of Thieno[3,2-c]quinolines
The construction of the thiophene ring often involves a Suzuki coupling to introduce a thiophene-boronic acid derivative, followed by intramolecular cyclization, or by starting with a precursor that already contains the thiophene ring.[21][22] A common strategy involves building the quinoline ring onto a pre-existing thiophene. However, for this guide's scope, we focus on derivatizing the quinoline. A versatile method involves coupling with 2-(tributylstannyl)thiophene followed by intramolecular cyclization promoted by a reagent like POCl₃.
Protocol 5: Synthesis of Thieno[3,2-c]quinoline from a Precursor
-
Stille Coupling: Combine this compound (1.0 equiv.), 2-(tributylstannyl)thiophene (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.) in anhydrous DMF.
-
Reaction: Heat the mixture at 90 °C under an argon atmosphere until the starting material is consumed.
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with aqueous KF solution (to remove tin byproducts) and then brine.
-
Cyclization: The resulting intermediate, 4-chloro-3-(thiophen-2-yl)quinoline, can be cyclized under various conditions. A common method is heating with phosphorus oxychloride (POCl₃) which facilitates an electrophilic cyclization to form the thieno[3,2-c]quinoline core.[23]
-
Purification: After quenching the cyclization reaction carefully with ice, neutralize with a base, extract the product, and purify by chromatography.
Synthesis of Pyrrolo[3,2-c]quinolines
This synthesis leverages the C-N bond formed via Buchwald-Hartwig amination. By choosing an amine with a suitable functional group, a subsequent intramolecular cyclization can be triggered to form the fused pyrrole ring.
Protocol 6: Synthesis of a Pyrrolo[3,2-c]quinoline Derivative
-
Buchwald-Hartwig Amination: React this compound with an aminoacetaldehyde dimethyl acetal using the conditions outlined in Protocol 3.
-
Isolation: Isolate the C-N coupled product, 4-chloro-3-(2,2-dimethoxyethylamino)quinoline, after workup and purification.
-
Cyclization (Pictet-Spengler type): Treat the isolated intermediate with a strong acid, such as polyphosphoric acid (PPA) or trifluoroacetic acid (TFA). The acid hydrolyzes the acetal to the aldehyde and catalyzes the intramolecular electrophilic attack of the quinoline ring onto the iminium ion intermediate, forming the pyrrole ring.
-
Workup and Purification: Quench the reaction by pouring it onto ice and neutralizing with a strong base. Extract the product with an organic solvent and purify by column chromatography to yield the pyrrolo[3,2-c]quinoline.[24][25][26]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ajrconline.org [ajrconline.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regioselective Synthesis of Furo[3,2-c][1]benzopyran-4-one and Furo[3,2-c]quinolin-4-one - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 21. [Thieno[3,2-c]quinoline-4-yl-amines--synthesis and investigation of activity against malaria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review | Semantic Scholar [semanticscholar.org]
- 23. eurekaselect.com [eurekaselect.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Discovery of pyrrolo[3,2-c]quinoline-4-one derivatives as novel hedgehog signaling inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-iodoquinoline
Welcome to the technical support center for the synthesis of 4-chloro-3-iodoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this challenging synthesis, troubleshoot common issues, and improve overall yield and purity. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure you can navigate the complexities of this procedure with confidence.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound, which typically proceeds via the diazotization of 3-amino-4-chloroquinoline followed by a Sandmeyer-type iodination.
Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?
Low yield is the most common complaint and can stem from issues in the precursor synthesis or, more frequently, the diazotization-iodination sequence. A systematic approach is crucial.
Causality Analysis:
The critical step is the formation and subsequent reaction of the diazonium salt from 3-amino-4-chloroquinoline. Aromatic diazonium salts are notoriously unstable intermediates.[1] Their stability is highly dependent on temperature, pH, and the presence of nucleophiles. Yield loss is typically due to two main factors:
-
Decomposition of the Diazonium Salt: Before the iodide can react, the diazonium salt can decompose, often through reaction with water to form a phenol (4-chloro-3-hydroxyquinoline) or through dediazoniation to yield 4-chloroquinoline.
-
Competitive Side Reactions: The highly reactive diazonium cation can react with other species in the mixture, such as unreacted starting material, to form colored azo-dimer impurities.
Troubleshooting Workflow:
To diagnose the issue, follow this logical progression:
Caption: Troubleshooting workflow for low yield.
Q2: The reaction mixture turns dark brown or black and forms a tar-like substance during the diazotization step. What is causing this and how can it be prevented?
This is a classic sign of diazonium salt decomposition and polymerization.[2] The formation of highly colored azo compounds and other polymeric materials is accelerated by elevated temperatures.
Primary Cause:
-
Loss of Temperature Control: The diazotization reaction is highly exothermic. If the addition of the sodium nitrite solution is too rapid or the cooling bath is inefficient, localized "hot spots" can form, leading to rapid, uncontrolled decomposition of the diazonium salt. The optimal temperature range is critical and should be maintained between 0-5 °C.[3]
Preventative Measures:
-
Strict Temperature Management: Use an ice-salt bath or a cryo-cooler to maintain the reaction temperature below 5 °C, ideally between 0-2 °C.
-
Slow, Sub-surface Addition: Add the aqueous sodium nitrite solution dropwise and ensure the addition occurs below the surface of the reaction mixture to promote rapid dispersion and prevent localized overheating.
-
Vigorous Stirring: Ensure the reaction mixture is stirring efficiently to maintain thermal homogeneity.
-
Ensure Acidity: The reaction must be kept strongly acidic (e.g., with excess HCl or H₂SO₄) to prevent the diazonium salt from coupling with unreacted amine.[1]
Q3: My TLC plate shows multiple spots after the iodination reaction. What are the most common byproducts?
Observing multiple products is common. Identifying them is key to optimizing the reaction and purification.
| Potential Byproduct | Typical Rf (Relative to Product) | Cause & Confirmation | Mitigation Strategy |
| 4-Chloro-3-hydroxyquinoline | Lower | Reaction of the diazonium salt with water. Confirm with MS (lower mass). | Maintain low temperature to slow decomposition. Ensure iodide is present in sufficient excess to react quickly. |
| 4-Chloroquinoline | Higher | Proto-dediazoniation (replacement of -N₂⁺ with -H). | Avoid high temperatures and sources of radical initiators. |
| Azo-coupled Dimer | Baseline / Very Low | Reaction of diazonium salt with unreacted amine. Highly colored. | Ensure sufficient excess of acid. Maintain low temperature. |
| Unreacted Starting Material | Lower | Incomplete diazotization. | Ensure stoichiometric or slight excess of NaNO₂. Allow sufficient reaction time for diazotization before adding iodide. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and commonly used synthetic route to prepare this compound?
The most robust and widely cited method is a two-step sequence starting from a suitable precursor, 3-amino-4-chloroquinoline. This precursor itself is typically synthesized from 4-hydroxyquinoline.
The overall workflow is as follows:
Caption: Recommended synthetic workflow.
This pathway offers a reliable method for introducing the chloro and iodo substituents with high regioselectivity. The key transformation is the Sandmeyer reaction, which converts the amine at the 3-position into the desired iodide.[4]
Q2: How can I optimize the key diazotization and iodination steps for maximum yield?
Optimization requires careful control over several parameters. Below is a table summarizing key variables and recommended starting points.
| Parameter | Standard Condition | Optimized Condition / Rationale | Reference |
| Acid | 2-3 eq. HCl | Use 3-4 eq. H₂SO₄. Sulfate is a less nucleophilic counter-ion, potentially increasing diazonium salt stability. | [1] |
| Temperature | 0-5 °C | Maintain a tighter range of 0-2 °C. Pre-chill all aqueous solutions before addition. | [3] |
| Iodide Source | Saturated aq. KI | Use a solution of KI in a minimal amount of water to increase concentration. Add in one portion to the cold diazonium salt solution to ensure rapid reaction. | [4] |
| Catalyst | None | While often unnecessary for iodination, adding 0.1 eq. of CuI can sometimes catalyze the reaction and improve yield by accelerating the displacement of N₂. | [5] |
| Quenching | Water | After the reaction is complete, consider quenching excess nitrite with a solution of urea or sulfamic acid before raising the temperature for work-up. |
Detailed Experimental Protocol
Recommended Protocol: Diazotization-Iodination of 3-Amino-4-chloroquinoline
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
3-Amino-4-chloroquinoline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~37%) (4.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Potassium Iodide (KI) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazonium Salt Formation:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 3-amino-4-chloroquinoline (1.0 eq) in a mixture of water and concentrated HCl (4.0 eq).
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Prepare a solution of NaNO₂ (1.1 eq) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the cooled amine suspension via the addition funnel, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30 minutes.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C.
-
-
Iodination (Sandmeyer Reaction):
-
Prepare a solution of KI (1.5 eq) in a minimal amount of water.
-
To the cold diazonium salt solution, add the KI solution in one portion with vigorous stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm slowly to room temperature and stir for an additional 2-4 hours or until TLC/LC-MS indicates consumption of the intermediate. Nitrogen evolution will be observed.
-
-
Work-up and Purification:
-
Extract the reaction mixture with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated Na₂S₂O₃ solution (to remove excess iodine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
-
References
Technical Support Center: Optimization of Palladium Catalyst for 4-Chloro-3-iodoquinoline Cross-Coupling
Welcome to the technical support center for the palladium-catalyzed cross-coupling of 4-chloro-3-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique electronic and steric properties of this dihaloquinoline substrate present distinct challenges, primarily centered around achieving chemoselectivity and high yields. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to diagnose issues and systematically optimize your reaction conditions.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section is structured to provide direct solutions to specific problems you may encounter during the cross-coupling of this compound.
Issue 1: Low or No Product Formation
You observe a significant amount of unreacted this compound and/or your boronic acid derivative in the reaction mixture.
Possible Causes:
-
Catalyst Inactivity: The palladium catalyst may not be active enough to facilitate the catalytic cycle. This can be due to the use of a suboptimal palladium source or ligand. Pd(II) precatalysts require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[1]
-
Poor Oxidative Addition: The oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step in many cross-coupling reactions.[2] While the C-I bond is significantly more reactive than the C-Cl bond, an inappropriate ligand can hinder this crucial step.[3][4]
-
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a critical step that is highly dependent on the choice of base and solvent.[2][5] The base activates the boronic acid, making it more nucleophilic.[5]
Recommended Solutions:
-
Catalyst and Ligand Selection:
-
For the Suzuki-Miyaura coupling of this compound, traditional catalysts like Pd(PPh₃)₄ can be effective for the more reactive C-I bond.[3] However, for less reactive boronic acids or to improve reaction rates, consider using more electron-rich and bulky phosphine ligands such as tricyclohexylphosphine (PCy₃) or Buchwald ligands (e.g., SPhos, XPhos).[3][6]
-
Using a Pd(0) source like Pd₂(dba)₃ in combination with a suitable ligand can sometimes be more effective than Pd(II) precatalysts like PdCl₂(PPh₃)₂.[7][8]
-
-
Base and Solvent Optimization:
-
A common and effective base for this transformation is potassium carbonate (K₂CO₃), often used as a 2M aqueous solution in a mixed solvent system like dioxane/water or DMF.[3]
-
If K₂CO₃ is ineffective, consider screening other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which are known to be effective in challenging cross-coupling reactions.[9]
-
The solvent system plays a crucial role. A mixture of an organic solvent (e.g., dioxane, THF, DMF) with water is often necessary to dissolve both the organic substrates and the inorganic base.[7]
-
-
Reaction Temperature:
-
Increasing the reaction temperature can often overcome activation barriers. Reactions are typically run under reflux conditions.[3] However, excessively high temperatures can lead to catalyst decomposition and side reactions. A systematic temperature screen (e.g., 80 °C, 100 °C, reflux) is recommended.
-
Issue 2: Poor Chemoselectivity (Significant Reaction at the C-Cl bond)
You observe the formation of a significant amount of the product where the aryl group has coupled at the C4 (chloro) position instead of, or in addition to, the desired C3 (iodo) position.
Possible Causes:
-
High Reactivity of the Catalyst System: A highly reactive palladium catalyst, often generated with very electron-rich and bulky ligands, can overcome the bond energy difference between the C-I and C-Cl bonds, leading to a loss of selectivity.[4]
-
Prolonged Reaction Times and High Temperatures: Forcing the reaction conditions can lead to the slower oxidative addition at the C-Cl bond becoming competitive.
Recommended Solutions:
-
Tuning the Ligand:
-
If you are using a highly active ligand system (e.g., Buchwald ligands), consider switching to a less reactive ligand like triphenylphosphine (PPh₃). The goal is to find a catalyst system that is active enough to cleave the C-I bond but not the C-Cl bond under the reaction conditions.
-
The use of Pd(PPh₃)₄ as a single-component catalyst is a good starting point for achieving high selectivity for the C-I bond.[3]
-
-
Control of Reaction Time and Temperature:
-
Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent reaction at the C-Cl position.
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Issue 3: Formation of Homo-coupling and Dehalogenation Byproducts
You observe the formation of biaryl products derived from the coupling of two boronic acid molecules (homo-coupling) or the replacement of the iodine or chlorine atom with a hydrogen atom (dehalogenation).
Possible Causes:
-
Homo-coupling: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that catalyze the homo-coupling of boronic acids.[7]
-
Dehalogenation: This can occur after the oxidative addition step. The palladium intermediate may react with a hydride source in the reaction mixture (e.g., from the solvent or base) leading to reductive elimination of the dehalogenated product.[7]
Recommended Solutions:
-
Rigorous Degassing: Thoroughly degas the reaction mixture (solvent and reagents) before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the mixture or by using freeze-pump-thaw cycles.[6][10] Maintain a positive pressure of inert gas throughout the reaction.
-
Purity of Reagents: Ensure that the solvents are anhydrous and the bases are of high purity. Some bases can contain impurities that act as hydride sources.
-
Choice of Base: In some cases, using a milder, non-coordinating base can reduce the extent of dehalogenation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst to start with for the cross-coupling of this compound?
For initial experiments focusing on selective coupling at the C-I bond, Pd(PPh₃)₄ is an excellent starting point.[3] It is commercially available, easy to handle, and often provides good selectivity for the more reactive C-I bond over the C-Cl bond. If yields are low, a system consisting of a palladium precursor like Pd₂(dba)₃ and a more electron-rich ligand like tricyclohexylphosphine (PCy₃) can be explored.[3]
Q2: How do I choose the right boronic acid for this reaction?
Most commercially available aryl and heteroaryl boronic acids are suitable for Suzuki-Miyaura reactions. However, boronic acids are susceptible to decomposition, particularly protodeboronation, under the reaction conditions.[6][10] It is advisable to use fresh, high-purity boronic acids. If you suspect your boronic acid is degrading, you can use a boronic ester (e.g., a pinacol ester) which can be more stable.
Q3: What is a typical experimental procedure for this reaction?
Here is a general, step-by-step protocol for the Suzuki-Miyaura coupling of this compound at the C-3 position:
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-3 Position
-
Reagent Preparation:
-
In a reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
-
Solvent Addition and Degassing:
-
Add the solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C or reflux) and stir vigorously.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-4-chloroquinoline.
-
Q4: How can I visually troubleshoot my reaction?
A common visual indicator of catalyst decomposition is the formation of "palladium black," a fine black precipitate of metallic palladium.[11] This indicates that the active Pd(0) species is aggregating and falling out of the catalytic cycle. If you observe this, it is a sign that your ligand may not be effectively stabilizing the catalyst, or the reaction temperature might be too high.
Data Presentation: Ligand and Base Effects
The following table summarizes the typical effects of different ligands and bases on the outcome of the Suzuki-Miyaura coupling of this compound, based on established principles of cross-coupling chemistry.
| Parameter | Condition | Expected Outcome on C-I Coupling | Potential for C-Cl Coupling | Rationale |
| Ligand | PPh₃ | Moderate to Good Yield | Low | Less electron-rich, promotes selectivity for the more reactive C-I bond.[3] |
| PCy₃ | Good to Excellent Yield | Moderate | Electron-rich and bulky, increases reaction rate but may reduce selectivity.[3] | |
| Buchwald Ligands (e.g., SPhos, XPhos) | Excellent Yield | High | Highly active catalyst system, may lead to over-reactivity and loss of chemoselectivity.[6] | |
| Base | K₂CO₃ | Good | Low to Moderate | A standard, effective base for many Suzuki couplings.[3] |
| Cs₂CO₃ | Good to Excellent | Moderate | More soluble and often more effective than K₂CO₃, but can promote side reactions. | |
| K₃PO₄ | Good to Excellent | Moderate | A strong base that can be effective for challenging substrates.[9] |
Visualizing the Process
To better understand the reaction mechanism and the troubleshooting logic, the following diagrams are provided.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting the cross-coupling of this compound.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides [organic-chemistry.org]
- 9. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Regioselectivity in Reactions of 4-Chloro-3-iodoquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Chloro-3-iodoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address the critical challenge of controlling regioselectivity in synthetic transformations. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Core Principles of Reactivity
This compound possesses two distinct reactive centers for cross-coupling and substitution reactions: the carbon-iodine (C-I) bond at the C3 position and the carbon-chlorine (C-Cl) bond at the C4 position. The ability to selectively functionalize one site in the presence of the other is paramount for efficient synthesis.
The regiochemical outcome is dictated by the reaction mechanism:
-
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination, the key step is the oxidative addition of the aryl halide to a low-valent palladium complex. The reactivity of this step generally follows the order of halogen bond strength: C-I > C-Br >> C-Cl.[1] The much weaker C-I bond undergoes oxidative addition far more readily than the stronger C-Cl bond, providing a strong intrinsic preference for reaction at the C3 position .[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This mechanism involves the attack of a nucleophile on an electron-poor aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex).[3] The quinoline ring's nitrogen atom acts as an electron-withdrawing group, rendering the C2 and C4 positions more electrophilic and thus more susceptible to nucleophilic attack.[4][5] Therefore, SNAr reactions preferentially occur at the C4 position .
Caption: Regioselectivity map for this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
This section focuses on reactions proceeding via an oxidative addition mechanism, where the C3-I bond is the primary reactive site.
Frequently Asked Questions (FAQs)
Q1: Which position is more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and why?
The C3-Iodo position is overwhelmingly more reactive. The mechanism for these reactions begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. This step is rate-limiting and depends on the C-X bond dissociation energy. The C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Cl bond (approx. 96 kcal/mol), making its cleavage and subsequent addition to the palladium center much faster.[1] This difference in reactivity allows for highly selective functionalization at the C3 position while leaving the C4-chloro group intact.[1][6]
Q2: How can I achieve a highly selective reaction at the C3-Iodo position?
To ensure maximum selectivity for the C3 position, use standard palladium-catalyzed cross-coupling conditions at moderate temperatures. The inherent reactivity difference between the C-I and C-Cl bonds is usually sufficient. Using a catalyst system known for high activity but not so high as to activate the C-Cl bond is key. For example, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ are excellent starting points.
Q3: I have successfully functionalized the C3 position. How do I now react at the C4-Chloro position?
Functionalizing the C4-chloro position requires more forcing conditions because of the bond's strength. After the C3 position has been modified, you will typically need to:
-
Increase the reaction temperature: Higher temperatures provide the necessary activation energy to cleave the C-Cl bond.
-
Use a more active catalyst system: Employing catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like SPhos, XPhos, or RuPhos) can facilitate the challenging oxidative addition of the aryl chloride.[7]
-
Increase catalyst loading: A higher concentration of the active catalyst can improve reaction rates.
Q4: My reaction is sluggish or fails at the C4-Cl position. What are the common causes?
Failure to react at C4 is a common issue. The primary causes include:
-
Insufficiently active catalyst: Standard catalysts like Pd(PPh₃)₄ are often not potent enough to activate the C-Cl bond.[8] You must switch to a more specialized, electron-rich ligand system.
-
Inadequate temperature: The reaction may simply lack the energy to proceed. Ensure your solvent choice allows for the required high temperatures (e.g., toluene, dioxane, or DMF at >100 °C).
-
Catalyst decomposition: At the high temperatures required, the palladium catalyst can decompose, forming inactive palladium black. Using robust ligands can help stabilize the catalyst and prolong its lifetime.
-
Base incompatibility: The choice of base is critical. A base that is too weak may not be effective, while a base that is too strong could cause decomposition of the substrate or product.
Data Summary: Recommended Reaction Conditions
| Reaction Type | Target Site | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Expected Outcome |
| Suzuki-Miyaura | C3-Iodo | Pd(PPh₃)₄ (5%) | - | 2M K₂CO₃ | DMF | 80-90 | High yield of C3-arylated product.[8] |
| Suzuki-Miyaura | C4-Chloro | Pd₂(dba)₃ (2-5%) | SPhos (4-10%) | K₃PO₄ | Toluene/H₂O | 100-120 | Moderate to good yield of C4-arylated product. |
| Sonogashira | C3-Iodo | Pd(PPh₃)₂Cl₂ (2-5%) | - | Et₃N | THF/DMF | RT - 60 | High yield of C3-alkynylated product.[9] |
| Sonogashira | C4-Chloro | Pd₂(dba)₃ (5%) | XPhos (10%) | Cs₂CO₃ | Dioxane | 100-120 | Moderate yield of C4-alkynylated product. |
| Buchwald-Hartwig | C3-Iodo | Pd₂(dba)₃ (2%) | BINAP (3%) | NaOt-Bu | Toluene | 80-100 | High yield of C3-aminated product. |
| Buchwald-Hartwig | C4-Chloro | Pd(OAc)₂ (2-4%) | RuPhos (4-8%) | K₂CO₃ or Cs₂CO₃ | t-BuOH or Dioxane | 100-110 | Good yield of C4-aminated product.[10] |
Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3
This protocol is adapted from a reported procedure for the synthesis of 2-aryl-4-chloro-3-(aryl)quinolines.[8]
-
Reaction Setup: To a two-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum and flush the system with dry nitrogen gas for 10-15 minutes.
-
Solvent and Base Addition: Add anhydrous DMF (approx. 5 mL per mmol of starting material) via syringe. Follow this with the addition of a 2M aqueous solution of K₂CO₃ (2.0 equiv.).
-
Reaction Execution: Flush the system with nitrogen for another 5 minutes. Heat the reaction mixture with vigorous stirring to 80–90 °C under a positive pressure of nitrogen (a balloon is sufficient).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Workup: After completion, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure C3-arylated quinoline.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
This section addresses reactions where a nucleophile directly displaces a leaving group, a process governed by the electronic properties of the quinoline ring.
Frequently Asked Questions (FAQs)
Q1: Which position is more susceptible to SNAr and why?
The C4-Chloro position is the primary site for SNAr. The quinoline nitrogen acts as a powerful electron-withdrawing group through resonance, which significantly reduces the electron density at the C4 (para) position.[3] This electron deficiency makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles. The resulting negatively charged Meisenheimer intermediate is effectively stabilized by resonance involving the nitrogen atom, lowering the activation energy for the reaction.[4][11]
Q2: What are the optimal conditions for achieving SNAr at the C4-Chloro position?
To favor SNAr at C4, you should use:
-
A strong nucleophile: Amines, alkoxides, or thiolates are common.
-
A polar aprotic solvent: Solvents like DMSO, DMF, or NMP are ideal as they can solvate the cation of the nucleophile salt but do not hydrogen-bond with the nucleophile, thus maximizing its reactivity.
-
Elevated temperatures: While more facile than activating a C-Cl bond in cross-coupling, heating is often required to achieve reasonable reaction rates.
Q3: Can SNAr occur at the C3-Iodo position?
Direct SNAr at the C3 position is highly unlikely. The C3 position is not electronically activated by the quinoline nitrogen in the same way as the C4 position. Therefore, it is significantly less electrophilic and not prone to nucleophilic attack under standard SNAr conditions. Any substitution observed at C3 with a nucleophile is more likely proceeding through a copper- or palladium-catalyzed pathway rather than a direct SNAr mechanism.
Part 3: General Troubleshooting Guide
Even with a clear understanding of the underlying principles, experimental challenges can arise. This guide provides a logical workflow for diagnosing and resolving common issues.
Caption: Troubleshooting workflow for regioselectivity issues.
Troubleshooting Q&A
Problem: My reaction yields a mixture of C3- and C4-substituted products in a cross-coupling reaction.
-
Cause: This indicates that the reaction conditions are too harsh, leading to undesired activation of the C4-Cl bond.
-
Solution:
-
Reduce Temperature: Lower the reaction temperature in 10 °C increments. Often, the desired C-I activation has a much lower activation energy.
-
Change Ligand: If using a highly active ligand system, switch to a less activating one (e.g., from a Buchwald ligand to PPh₃ or P(o-tol)₃) for C3-selective reactions.
-
Use a Milder Base: Strong bases can sometimes promote side reactions. Consider switching from K₃PO₄ or Cs₂CO₃ to a milder base like K₂CO₃.
-
Problem: I am observing decomposition of my starting material or product.
-
Cause: Quinolines can be sensitive to very strong bases or excessively high temperatures, especially in the presence of air.
-
Solution:
-
Ensure Inert Atmosphere: Meticulously degas your solvents and ensure your reaction vessel is under a positive pressure of an inert gas (Nitrogen or Argon) at all times.[12] Oxygen can accelerate catalyst decomposition and promote side reactions.
-
Test Stability: Before running the full reaction, test the stability of your starting material and (if available) your product under the planned reaction conditions (base, solvent, temperature) without the catalyst to rule out simple degradation.[13]
-
Lower Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.
-
Problem: The reaction is not proceeding to completion.
-
Cause: This can be due to a number of factors, including impure reagents or an inactive catalyst.[14]
-
Solution:
-
Verify Reagent Quality: Ensure your starting quinoline, coupling partner, and base are pure. Boronic acids, in particular, can degrade upon storage. Use freshly opened or purified reagents.[12]
-
Check Catalyst Activity: If you are attempting to activate the C4-Cl bond, ensure you are using a pre-catalyst or generating the active Pd(0) species correctly. Consider using a fresh bottle of catalyst and ligand.
-
Solvent Purity: Ensure solvents are anhydrous, as water can interfere with many organometallic catalytic cycles.
-
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Comparison of the Suzuki cross-coupling reactions of 4,7-dichloro...: Ingenta Connect [ingentaconnect.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 12. Troubleshooting [chem.rochester.edu]
- 13. How To [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Alternative Synthetic Routes to 4-Chloro-3-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-chloro-3-iodoquinoline. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the various synthetic pathways to this important chemical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your research and development efforts.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Question 1: My yield of 3-iodoquinolin-4-one is consistently low during the electrophilic iodination of 4-hydroxyquinoline. What are the likely causes and how can I improve it?
Answer:
Low yields in the electrophilic iodination of 4-hydroxyquinoline to 3-iodoquinolin-4-one are a common challenge. The primary reasons often revolve around the choice of iodinating agent, reaction conditions, and potential side reactions.
Causality and Optimization Strategies:
-
Iodinating Agent Reactivity: The choice of iodinating agent is critical. While molecular iodine (I₂) can be used, it is a relatively weak electrophile. To enhance reactivity, it's often used in combination with an oxidizing agent or a base.
-
Iodine in Aqueous Dioxane: A common method involves using iodine in aqueous dioxane. The presence of water can facilitate the reaction.[1]
-
Hypervalent Iodine Reagents: For more robust and often higher-yielding reactions, consider using hypervalent iodine reagents like Phenyliodine diacetate (PIDA) or Phenyliodine bis(trifluoroacetate) (PIFA) in the presence of a halide salt like KI.[2] These reagents generate a more potent electrophilic iodine species in situ. A plausible mechanism involves the formation of an active electrophilic halogenating agent which is then attacked by the 4-quinolone.[2]
-
-
Reaction Conditions:
-
Temperature: While some protocols suggest room temperature, gentle heating can sometimes improve the reaction rate and yield. However, excessive heat can lead to decomposition and the formation of impurities.
-
Solvent: The choice of solvent can influence the solubility of reagents and the reaction outcome. Methanol is often a suitable solvent when using hypervalent iodine reagents.[2]
-
-
pH Control: The pH of the reaction mixture can be crucial. For some methods, maintaining a slightly basic or neutral pH can be beneficial.
-
Side Reactions: Over-iodination or decomposition of the starting material can occur. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts.
Experimental Protocol: Iodination using PIDA and KI [2]
-
In a round-bottom flask, dissolve the 4-quinolone (1.0 equiv) and potassium iodide (KI, 2.0 equiv) in methanol.
-
In a separate flask, dissolve phenyliodine diacetate (PIDA, 2.0 equiv) in methanol.
-
Add the PIDA solution dropwise to the stirred 4-quinolone solution at room temperature.
-
Stir the mixture for the time determined by TLC monitoring (typically 2 hours).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with a suitable organic solvent like dichloromethane (DCM).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I'm having trouble with the conversion of 3-iodoquinolin-4-one to this compound using phosphorus oxychloride (POCl₃). The reaction is messy and gives multiple products. How can I improve the selectivity and yield?
Answer:
The conversion of a 4-hydroxyquinoline (or its tautomer, 4-quinolone) to a 4-chloroquinoline using POCl₃ is a standard transformation, but it can be problematic. The "messy" reaction and multiple products suggest side reactions or incomplete conversion.
Causality and Optimization Strategies:
-
Purity of Starting Material: Ensure your 3-iodoquinolin-4-one is pure and completely dry. The presence of residual solvents or impurities can lead to undesirable side reactions with the highly reactive POCl₃.
-
Reaction Temperature and Time: This reaction is typically performed at elevated temperatures. However, precise temperature control is key.
-
Start the reaction at a lower temperature (e.g., 0-5 °C) and gradually heat to reflux.[3] This can help control the initial exotherm and minimize charring.
-
Monitor the reaction progress by TLC. Prolonged heating at high temperatures can lead to decomposition.
-
-
Excess POCl₃: Using a sufficient excess of POCl₃ is common to drive the reaction to completion and to act as the solvent. However, a very large excess can sometimes complicate the workup. A 5-10 fold excess is a reasonable starting point.
-
Addition of a Base: In some cases, the addition of a tertiary amine base like triethylamine (NEt₃) or N,N-dimethylaniline can scavenge the HCl generated during the reaction, potentially leading to a cleaner reaction profile.
-
Workup Procedure: The workup is critical for obtaining a clean product.
-
Quenching: Carefully and slowly quench the reaction mixture by pouring it onto crushed ice. This should be done in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.
-
Neutralization: Neutralize the acidic aqueous solution with a base such as sodium carbonate (Na₂CO₃) or ammonium hydroxide (NH₄OH) until the pH is basic. This will precipitate the product.
-
Extraction: Extract the product thoroughly with an organic solvent like chloroform or dichloromethane.
-
Experimental Workflow: Chlorination with POCl₃
Caption: Workflow for the chlorination of 3-iodoquinolin-4-one.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of this compound.
Question 3: What are the main established synthetic routes to this compound?
Answer:
The most common and established synthetic routes to this compound generally involve a multi-step process starting from simpler quinoline precursors or even anilines. The key steps are the introduction of the iodine at the 3-position and the chlorine at the 4-position.
Route 1: Iodination followed by Chlorination
This is arguably the most direct and widely used approach.
-
Synthesis of 4-Hydroxyquinoline: This can be achieved through various named reactions, such as the Conrad-Limpach synthesis or the Gould-Jacobs reaction, which typically involve the cyclization of an aniline derivative.[4][5]
-
Iodination at the 3-position: The resulting 4-hydroxyquinoline (which exists in tautomeric equilibrium with 4-quinolone) is then subjected to electrophilic iodination to yield 3-iodoquinolin-4-one.[2][6][7]
-
Chlorination at the 4-position: The final step is the conversion of the hydroxyl group at the 4-position to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[8][9]
Route 2: Synthesis from Quinoline N-oxide
An alternative strategy involves the functionalization of quinoline N-oxide.
-
N-Oxidation of Quinoline: Quinoline is first oxidized to quinoline N-oxide. This activates the quinoline ring for further substitutions.[10]
-
Nitration and Chlorination: The quinoline N-oxide can undergo nitration, followed by a reaction that introduces a chlorine atom at the 4-position.[11][12]
-
Introduction of Iodine: The iodine can then be introduced at the 3-position. This route can sometimes offer different regioselectivity compared to the direct iodination of 4-hydroxyquinoline.
Route 3: Sandmeyer-type Reactions
While less common for this specific target, Sandmeyer reactions offer a powerful method for introducing halogens onto an aromatic ring.[13][14][15]
-
Synthesis of 3-amino-4-chloroquinoline: A suitable precursor, 3-amino-4-chloroquinoline, would be required.
-
Diazotization: The amino group is converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).
-
Iodination: The diazonium salt is then treated with a source of iodide, such as potassium iodide, to replace the diazonium group with iodine.
Comparison of Routes
| Route | Starting Material | Key Intermediates | Advantages | Disadvantages |
| Iodination then Chlorination | Aniline derivatives | 4-Hydroxyquinoline, 3-Iodoquinolin-4-one | Well-established, generally reliable | Multi-step, can have yield issues in individual steps |
| From Quinoline N-oxide | Quinoline | Quinoline N-oxide | Can offer different regioselectivity | May require harsher conditions for some steps |
| Sandmeyer Reaction | 3-Amino-4-chloroquinoline | Diazonium salt | Powerful for halogen introduction | Precursor synthesis can be challenging |
Question 4: Are there any "greener" or more modern synthetic alternatives to the classical methods?
Answer:
Yes, the field of organic synthesis is continually evolving towards more environmentally friendly and efficient methods. For the synthesis of quinoline derivatives, including precursors to this compound, several greener alternatives are being explored.
Modern Synthetic Approaches:
-
Metal-Catalyzed Reactions:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for many of the classical reactions involved, such as the construction of the quinoline ring or amination reactions.[16][18]
-
C-H Activation/Functionalization: Direct C-H iodination of quinolines is an area of active research.[6][7] While regioselectivity can be a challenge, successful methods would eliminate the need for pre-functionalized starting materials, making the overall synthesis more atom-economical. Radical-based C-H iodination protocols have been developed that show good selectivity for the C3 position in quinolines and quinolones.[6][7]
Conceptual Greener Pathway
Caption: Comparison of a traditional vs. a potential greener synthetic route.
While a fully "green" one-pot synthesis of this compound from simple starting materials may not be fully realized yet, the principles of green chemistry are actively being applied to improve individual steps of the existing synthetic sequences.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SYNTHESIS OF 4-CHLORO QUINOLINE N-OXIDE-The Global Bookstore | Bringing Books, Learning and Research Together [iwemi.com]
- 12. nbinno.com [nbinno.com]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 4-Quinolone synthesis [organic-chemistry.org]
- 18. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-3-iodoquinoline and 4-Chloro-3-bromoquinoline for Synthetic Strategy Optimization
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and synthetic organic chemistry, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this scaffold is paramount for modulating biological activity. Among the most versatile precursors are dihalogenated quinolines, which serve as flexible platforms for introducing molecular diversity through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth comparison of two such critical building blocks: 4-chloro-3-iodoquinoline and 4-chloro-3-bromoquinoline . Understanding their differential reactivity is key to designing efficient, selective, and high-yielding synthetic routes.
At a Glance: The Reactivity Hierarchy
The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the bond strength and polarizability dictate the ease of oxidative addition, which is often the rate-determining step.[3] The established reactivity trend for aryl halides is:
C–I > C–Br > C–Cl
This hierarchy is a direct consequence of decreasing bond dissociation energies (C-I ≈ 238 kJ/mol, C-Br ≈ 280 kJ/mol, C-Cl ≈ 339 kJ/mol). The weaker carbon-iodine bond in this compound makes the C3 position significantly more susceptible to palladium insertion than the corresponding C3 position in 4-chloro-3-bromoquinoline under identical conditions. This chemoselectivity is a powerful tool for synthetic chemists.
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering mild and functional-group-tolerant conditions.[4][5][6]
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern synthesis.[7][8][9] When comparing the two substrates, this compound offers exceptional regioselectivity. The reaction can be tuned to proceed exclusively at the C3-iodo position, leaving the C4-chloro position intact for subsequent transformations.
-
This compound: Reacts with arylboronic acids under mild conditions (e.g., Pd(PPh₃)₄, a weak base like Na₂CO₃, room temperature to moderate heat) to selectively yield 4-chloro-3-arylquinolines.
-
4-Chloro-3-bromoquinoline: Requires more forcing conditions (e.g., higher catalyst loading, stronger bases like K₃PO₄, and higher temperatures) to activate the C-Br bond. This increases the risk of side reactions, such as dehalogenation or coupling at the C4 position if a highly active catalyst system is used.[10]
A study comparing 4,7-dichloroquinoline with 7-chloro-4-iodoquinoline demonstrated this principle effectively. The iodo-substituted quinoline reacted with much higher regioselectivity at the C4-iodo position compared to the dichloro analogue, which gave a mixture of products.[11][12] A competition experiment confirmed that the chloro-iodide was consumed completely before the dichloride began to react, highlighting the superior reactivity of the C-I bond.[11]
2. Sonogashira Coupling:
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[13][14][15] The reactivity trend observed in Suzuki coupling holds true here.
-
This compound: Undergoes smooth and selective coupling with terminal alkynes at the C3 position, often catalyzed by a Pd(0)/Cu(I) system in the presence of an amine base.[16][17] This allows for the synthesis of 3-alkynyl-4-chloroquinolines, which are versatile intermediates for further functionalization.[18]
-
4-Chloro-3-bromoquinoline: The coupling at the C3-bromo position requires more forcing conditions, which can lead to undesired side reactions, including the homocoupling of the alkyne (Glaser coupling).[17]
3. Heck Reaction:
The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene.[19][20][21] The oxidative addition of the palladium catalyst to the carbon-halogen bond is the initial step.[22]
-
This compound: The high reactivity of the C-I bond facilitates oxidative addition under mild conditions, leading to efficient formation of 4-chloro-3-vinylquinolines.
-
4-Chloro-3-bromoquinoline: Requires higher temperatures and sometimes more specialized catalyst systems to achieve comparable yields, consistent with the stronger C-Br bond.[23]
Nucleophilic Aromatic Substitution (SNAr)
The C4-chloro position on the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.[1][24] This reaction is a primary method for introducing amine functionalities to create structures like the 4-aminoquinoline core, which is prevalent in antimalarial drugs.[2][25]
In both this compound and 4-chloro-3-bromoquinoline, the C4-Cl bond is the primary site for SNAr. The halogen at the C3 position has a less pronounced electronic effect on the C4 position's reactivity compared to the powerful activation provided by the quinoline nitrogen. Therefore, both substrates will readily undergo SNAr at the C4 position with various nucleophiles (e.g., primary and secondary amines). The choice between the two substrates for an SNAr reaction at C4 would likely be driven by the desired functionality at C3 in the final molecule and the synthetic steps planned after the SNAr reaction.
Data Summary: Head-to-Head Comparison
| Reaction Type | This compound | 4-Chloro-3-bromoquinoline | Key Advantage of Iodo-Substrate |
| Suzuki Coupling | High yield, mild conditions (RT - 60°C), low catalyst loading. | Moderate to high yield, requires higher temp (>80°C), stronger base. | Excellent Regioselectivity for C3 functionalization. |
| Sonogashira Coupling | Excellent yield, mild conditions, minimal alkyne homocoupling. | Good yield, requires higher temp, risk of Glaser homocoupling. | High Chemoselectivity and cleaner reaction profiles. |
| Heck Reaction | High yield, standard Pd catalysts, moderate temperatures. | Good yield, often requires higher temperatures or more active catalysts. | Faster Reaction Kinetics due to easier oxidative addition. |
| SNAr at C4 | High reactivity at C4-Cl position. | High reactivity at C4-Cl position. | N/A (Similar reactivity at C4). |
Experimental Design & Protocols
Workflow for Comparative Reactivity Analysis
To empirically validate the reactivity differences, a standardized set of parallel experiments should be conducted.
Caption: Standardized workflow for comparing haloquinoline reactivity.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Reaction: Stir the mixture at 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 4-chloro-3-arylquinoline.
Strategic Application and Decision Making
The choice between this compound and 4-chloro-3-bromoquinoline is a strategic one, dictated by the overall synthetic plan.
Caption: Decision matrix for substrate selection.
-
Choose this compound when:
-
Sequential or orthogonal functionalization is desired: The large reactivity difference between the C-I and C-Cl bonds allows for selective reaction at C3, preserving the C4-Cl for a subsequent, different coupling or an SNAr reaction. This is ideal for building complex, multi-substituted quinolines.
-
Mild reaction conditions are critical: The substrate is sensitive to heat or strong bases.
-
Maximizing yield and minimizing byproducts is the top priority.
-
-
Choose 4-Chloro-3-bromoquinoline when:
-
Cost is a primary consideration: Bromo derivatives are often more economical than their iodo counterparts.
-
The synthetic route involves a single cross-coupling at C3, and more forcing conditions are tolerable.
-
The subsequent step does not rely on the presence of a halogen at C3.
-
Conclusion
Both this compound and 4-chloro-3-bromoquinoline are valuable synthons for the elaboration of the quinoline core. However, their reactivity profiles are distinct and offer different strategic advantages. This compound is the superior choice for syntheses requiring high chemoselectivity, mild conditions, and orthogonal reactivity for sequential functionalization. In contrast, 4-chloro-3-bromoquinoline presents a more cost-effective option for simpler transformations where forcing conditions are acceptable. A thorough understanding of these differences, grounded in the principles of carbon-halogen bond activation, empowers chemists to design more elegant, efficient, and robust synthetic strategies in the pursuit of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 3. nobelprize.org [nobelprize.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ijnc.ir [ijnc.ir]
- 18. researchgate.net [researchgate.net]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Comparative Guide to HPLC and NMR for the Purity Assessment of 4-Chloro-3-iodoquinoline
In the landscape of pharmaceutical research and development, the structural integrity and purity of chemical entities are paramount. For novel intermediates like 4-Chloro-3-iodoquinoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry, rigorous purity assessment is not merely a quality control step but a foundational requirement for its advancement. This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity determination of this specific molecule.
We will delve into the causality behind methodological choices, present validated experimental protocols, and offer a clear, data-driven comparison to empower researchers, scientists, and drug development professionals in making informed analytical strategy decisions.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components within a mixture.[1] Its strength lies in its exceptional resolving power, making it ideal for detecting and quantifying even trace-level impurities. For a molecule like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point.
Principle of Separation
RP-HPLC operates by partitioning analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[2][3] Molecules with greater hydrophobicity, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar impurities.[4] A C18 (octadecylsilane) column is the workhorse for this type of analysis, offering a highly hydrophobic surface that provides excellent retention for aromatic and halogenated compounds.[5]
Experimental Protocol: RP-HPLC Method
This protocol outlines a robust starting point for the purity analysis of this compound. Method optimization is crucial and should be performed to resolve all potential process-related impurities.
Instrumentation & Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is recommended.[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to sharpen peaks of any basic sites and maintains a low pH to ensure consistent analyte ionization.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).[5] Rationale: ACN is a common organic modifier with good UV transparency and elution strength.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.
-
Detection: UV at 254 nm. Rationale: The quinoline ring system is expected to have strong absorbance in the mid-UV range. A DAD can be used to assess peak purity and identify optimal wavelengths.
-
Injection Volume: 10 µL.[6]
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to create a stock solution of ~0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[1]
Data Analysis & Purity Calculation (Area Percent Method): Purity is determined by the "area percent" method, which assumes that all components have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness through Validation: To ensure the method is suitable for its intended purpose, it must be validated according to guidelines such as ICH Q2(R1).[7][8] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Demonstrating a direct proportionality between analyte concentration and instrument response, typically requiring an r² > 0.999.[1]
-
Precision (RSD%): The agreement among individual test results, which should be < 2%.[1]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.[1]
Quantitative NMR (qNMR): A Primary Method for Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is renowned for its unparalleled ability to elucidate molecular structures. However, its application in quantitative analysis (qNMR) is a powerful, often underutilized, tool for determining purity with high precision and accuracy.[9] Unlike HPLC, qNMR can be considered a primary ratio method, as the signal intensity is directly proportional to the number of nuclei, requiring no calibration curves for the analyte itself.[10][11]
Principle of Quantification
¹H qNMR determines the purity of an analyte by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from a certified internal standard (IS) of known purity and weight.[12][13] The key is that every proton in the sample, under proper experimental conditions, contributes equally to the signal intensity.
Experimental Protocol: ¹H qNMR Method
Causality in Experimental Design:
-
Choice of Internal Standard (IS): The IS must be of high purity (>99.5%), non-reactive with the analyte, and have signals that do not overlap with any analyte or solvent signals. For this compound, Maleic Acid or 1,4-Dinitrobenzene are suitable candidates. They are crystalline, non-hygroscopic, and have simple ¹H NMR spectra in regions that are unlikely to overlap with the analyte's aromatic signals.
-
Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the IS is required.[10] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point and strong solubilizing power for a wide range of organic compounds.
-
Acquisition Parameters: To ensure accurate quantification, full spin-lattice relaxation (T₁) of all relevant protons must occur between scans. This is achieved by setting the relaxation delay (D1) to at least 5 times the longest T₁ value of the protons being integrated. A D1 of 30-60 seconds is often sufficient for aromatic compounds.
Sample Preparation:
-
Accurately weigh ~15-20 mg of the this compound sample into a clean NMR tube using a calibrated analytical balance. Record the weight precisely.
-
Accurately weigh ~5-10 mg of the chosen certified internal standard (e.g., Maleic Acid) and add it to the same NMR tube. Record the weight precisely.
-
Add ~0.7 mL of DMSO-d₆ to the tube, cap it, and vortex gently until both the sample and the standard are completely dissolved.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Crucial Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30 seconds (determine T₁ experimentally for highest accuracy).
-
Number of Scans (NS): 8-16 (to achieve a good signal-to-noise ratio, >250:1 for the signals to be integrated).
-
Data Processing & Purity Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal from this compound (e.g., a specific aromatic proton).
-
Integrate the known signal from the internal standard (e.g., the two olefinic protons of Maleic Acid at ~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (% w/w) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal (e.g., Nstd = 2 for the olefinic protons of Maleic Acid)
-
MW: Molecular Weight (MWanalyte = 289.5 g/mol )
-
m: mass in mg
-
Pstd: Purity of the internal standard (as a percentage)
Visualization of Workflows
To clarify the distinct processes, the following diagrams illustrate the experimental workflows for both HPLC and qNMR purity assessments.
Caption: HPLC Purity Assessment Workflow.
Caption: qNMR Purity Assessment Workflow.
Comparative Analysis: HPLC vs. qNMR
The choice between HPLC and qNMR is not always a matter of one being superior, but rather understanding their orthogonal strengths. A comprehensive purity profile is best achieved by leveraging both.
| Feature | HPLC (UV Detection) | Quantitative NMR (¹H qNMR) |
| Quantification Principle | Relative (Area %). Relies on response factors. | Absolute/Primary. Based on the molar ratio to an internal standard.[12][14] |
| Primary Information | Detects and quantifies separable impurities. | Confirms structure and provides an absolute purity value for the main component.[15] |
| Sensitivity | High (µg/mL to ng/mL). Excellent for trace impurity detection.[1] | Moderate (mg/mL). Not ideal for impurities <0.1%. |
| Specificity | High for separation, but co-eluting impurities can be missed. Peak purity analysis (DAD) helps. | Very high. Relies on unique, non-overlapping proton signals. |
| Standard Requirement | Requires a reference standard of the analyte for identity confirmation and response factor determination. | Does not require an identical analyte standard; uses a certified internal standard.[12] |
| Sample Throughput | Higher. Typical run times are 20-40 minutes. | Lower. Requires careful sample preparation and longer acquisition times for accuracy. |
| Sample State | Destructive. The sample is consumed. | Non-destructive. The sample can be recovered.[11][16] |
| Versatility | Excellent for complex mixtures and process monitoring. | Excellent for pure substances, reference standard certification, and confirming stoichiometry. |
Conclusion: A Synergistic Approach
For the definitive purity assessment of this compound, HPLC and qNMR should be viewed as complementary, not competing, techniques.
-
HPLC is indispensable for creating a detailed impurity profile. Its high sensitivity allows for the detection and quantification of synthesis by-products and degradation products that may be present at low levels. It answers the question: "What else is in the sample and how much?"
-
qNMR provides an accurate, absolute purity value for the main component. It serves as an orthogonal method that validates the HPLC results and confirms the identity and integrity of the primary molecule.[9] It answers the question: "How much of the target molecule is actually present?"
By integrating both HPLC and qNMR into the analytical workflow, researchers and drug developers can establish a highly trustworthy and comprehensive purity profile for this compound, ensuring the quality and reliability of their scientific data and advancing their development programs with confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 13. youtube.com [youtube.com]
- 14. azom.com [azom.com]
- 15. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 16. Core principles of precise qNMR [go.jeolusa.com]
A Comparative Guide to Kinase Inhibitors Derived from the 4-Chloro-3-iodoquinoline Scaffold: A Prospective Analysis for Drug Discovery
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold stands as a "privileged" structure in the landscape of medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid, bicyclic aromatic system provides an ideal framework for designing molecules that can interact with high affinity and specificity to biological targets. Within the vast chemical space of quinoline derivatives, those functionalized with halogens have garnered significant attention, particularly in the realm of kinase inhibitor development. This guide presents a forward-looking, comparative analysis of kinase inhibitors derived from the 4-chloro-3-iodoquinoline scaffold. While direct experimental data for this specific substitution pattern is emerging, this document will extrapolate from closely related, well-characterized analogs to build a compelling case for its investigation and provide a practical framework for its exploration.
The Strategic Advantage of the this compound Core
The design of the this compound scaffold is deliberate and strategic. The chlorine atom at the 4-position serves as a versatile synthetic handle, readily undergoing nucleophilic aromatic substitution. This allows for the facile introduction of various amine-containing moieties, a common feature in many potent kinase inhibitors that often engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases.
The iodine atom at the 3-position is of particular interest. Its size and polarizability can lead to favorable interactions within the kinase active site. Furthermore, the carbon-iodine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This opens up a vast chemical space for introducing diverse aryl, heteroaryl, or alkyl groups, enabling fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Structurally Related Kinase Inhibitors
To predict the potential of the this compound scaffold, we can draw valuable insights from the structure-activity relationships (SAR) of analogous 4-anilinoquinolines with varying halogenation patterns. A notable example is the development of inhibitors for Protein Kinase Novel 3 (PKN3), a kinase implicated in cancer progression.
A study on 4-anilinoquinolines revealed that the position and nature of the halogen substituent on the quinoline core have a profound impact on inhibitory activity.[1] For instance, a 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine was identified as a highly potent PKN3 inhibitor with an IC50 of 14 nM.[1] This highlights the significant contribution of an iodine substituent to the binding affinity. The table below summarizes the inhibitory activities of a series of halogenated 4-anilinoquinolines against PKN3, providing a basis for our comparative analysis.
| Compound ID | Quinoline Substitution | Target Kinase | IC50 (nM)[1] |
| 8 | 6-Chloro | PKN3 | 70 |
| 9 | 6-Bromo | PKN3 | 9.3 |
| 10 | 6-Iodo | PKN3 | 98 |
| 14 | 7-Chloro | PKN3 | 27 |
| 15 | 7-Bromo | PKN3 | 120 |
| 16 | 7-Iodo | PKN3 | 14 |
Table 1: Comparative inhibitory activity of halogenated 4-anilinoquinolines against PKN3.
From this data, we can observe that an iodo-substituent at the 7-position (Compound 16 ) confers the highest potency. While a direct comparison to a 3-iodo substitution is not available, the data strongly suggests that the presence and position of a bulky, polarizable halogen like iodine can be highly beneficial for kinase inhibition. The electronic and steric properties of a 3-iodo substituent would present a unique interaction profile within the kinase active site, potentially leading to novel selectivity profiles.
Experimental Protocols for Synthesis and Evaluation
To empower researchers to investigate the potential of the this compound scaffold, we provide the following detailed experimental protocols.
Synthesis of 4-Anilino-3-iodoquinolines
This protocol is adapted from established methods for the synthesis of 4-anilinoquinolines.[1]
Step 1: Synthesis of this compound. This precursor can be synthesized through various established quinoline synthesis routes, followed by chlorination and iodination steps.
Step 2: Nucleophilic Aromatic Substitution.
-
To a solution of this compound (1.0 equivalent) in a suitable solvent such as ethanol or n-butanol, add the desired substituted aniline (1.1 equivalents).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to scavenge the HCl generated during the reaction.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-anilino-3-iodoquinoline derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This general protocol can be used to assess the inhibitory activity of the synthesized compounds against a target kinase of interest.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 384-well white plate, add the test compound at various concentrations (typically a 10-point dose-response curve).
-
Add the target kinase and the appropriate substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final reaction volume should contain a low percentage of DMSO (e.g., <1%) to avoid solvent effects.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ATP remaining using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Visualizing the Potential: Signaling Pathways and Research Workflow
To provide a clearer understanding of the potential applications and the research process, the following diagrams have been generated.
A potential mechanism of action for a this compound derivative targeting the PI3K/Akt/mTOR pathway.
A typical workflow for the discovery and development of novel kinase inhibitors based on the this compound scaffold.
Future Outlook and Conclusion
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel kinase inhibitors. The strategic placement of the chloro and iodo substituents offers a unique combination of synthetic versatility and potential for high-affinity binding to kinase targets. By drawing parallels with structurally related and well-characterized inhibitors, a strong rationale emerges for the investigation of this novel chemical space.
The experimental protocols provided in this guide offer a practical starting point for researchers to synthesize and evaluate their own libraries of this compound derivatives. The systematic exploration of this scaffold, guided by the principles of structure-based drug design and a thorough understanding of kinase biology, has the potential to yield a new generation of potent and selective kinase inhibitors for the treatment of cancer and other diseases. The path forward is clear, and the potential rewards for drug discovery are significant.
References
A Senior Application Scientist's Guide to 4-Chloro-3-iodoquinoline: Unlocking Orthogonal Synthesis and Molecular Complexity
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic drugs with activities ranging from antimalarial to anticancer.[1][2][3] The functionalization of the quinoline ring is a critical strategy in drug discovery, allowing for the precise tuning of a molecule's pharmacological profile.[2][4] While numerous quinoline-based building blocks are available, 4-Chloro-3-iodoquinoline stands out as a uniquely versatile reagent. Its principal advantage lies in the differential reactivity of its two halogen atoms, enabling controlled, sequential, and site-selective functionalization.
This guide provides an in-depth comparison of this compound with other quinoline building blocks, supported by experimental data and protocols, to demonstrate its superiority in constructing complex, polysubstituted quinoline derivatives.
The Core Advantage: Orthogonal Reactivity
The synthetic power of this compound stems from the significant difference in reactivity between the carbon-iodine (C-I) bond at the C3 position and the carbon-chlorine (C-Cl) bond at the C4 position. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf >> Cl.[5] This reactivity gap is the key to its utility, allowing for selective reaction at the C3-I bond while leaving the C4-Cl bond intact for a subsequent, different transformation. This "orthogonal" handle is a powerful tool for synthetic chemists.
Consider the alternative, 4,7-dichloroquinoline. While it also possesses two reactive sites, both are chlorine atoms. Achieving selective functionalization at the C4 position without competing reaction at the C7 position can be challenging, often requiring meticulous optimization of reaction conditions and potentially leading to mixtures of products.[5][6][7] this compound circumvents this problem by design.
Visualizing Orthogonal Synthesis
The following diagram illustrates the principle of sequential functionalization using this compound. The more reactive C3-I bond is targeted in the first transformation, followed by a separate reaction at the less reactive C4-Cl bond.
Caption: Orthogonal functionalization workflow of this compound.
Comparative Performance in Cross-Coupling Reactions
The true utility of a building block is demonstrated through experimental results. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are fundamental for creating carbon-carbon and carbon-nitrogen bonds, respectively.[8]
Sonogashira Coupling: Selective Alkynylation at C3
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is highly effective at the C3-I position of this compound.[9][10] The C-I bond's high reactivity allows this coupling to proceed under mild conditions, typically using a Pd(0) catalyst and a Cu(I) co-catalyst, without affecting the C4-Cl bond.[11][12]
-
Causality: The catalytic cycle for the Sonogashira reaction involves oxidative addition of the palladium catalyst to the aryl halide. This step is significantly faster for aryl iodides than for aryl chlorides. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10][12]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
Following initial functionalization at C3, the remaining C4-chloro group can undergo a subsequent Suzuki-Miyaura coupling with an arylboronic acid.[13] This second step may require slightly more forcing conditions or a more active catalyst system to activate the less reactive C-Cl bond, further highlighting the building block's controlled reactivity. Studies have shown that a one-pot synthesis of 2,3,4-triarylquinolines is possible by using an excess of arylboronic acid and a suitable phosphine ligand like tricyclohexylphosphine, which promotes the slower coupling at the C4 position.[13]
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[14][15][16] Selective amination can be achieved at either position depending on the reaction conditions and the specific dihaloquinoline used. For instance, in a study using 6-bromo-2-chloroquinoline, selective amination of the more reactive aryl bromide was achieved in the presence of the heteroaryl chloride.[17] This principle of selective reactivity is precisely what makes this compound so valuable, allowing for a planned introduction of different amine nucleophiles if desired.
Quantitative Data Comparison
The table below summarizes typical outcomes when comparing the reactivity of different dihaloquinolines in sequential cross-coupling reactions.
| Building Block | Reaction 1 (at more reactive site) | Yield (Typical) | Reaction 2 (at less reactive site) | Yield (Typical) | Key Advantage/Disadvantage |
| This compound | Sonogashira at C3-I[11] | >90% | Suzuki at C4-Cl[13] | 70-85% | Excellent chemoselectivity ; predictable, stepwise synthesis. |
| 4,7-Dichloroquinoline | Suzuki at C4-Cl[5][7] | 78% (with 12% disubstituted product) | Suzuki at C7-Cl | Difficult to control | Poor regioselectivity ; often leads to product mixtures.[5] |
| 2-Aryl-4-chloro-3-iodoquinoline | Suzuki at C3-I[13] | ~80% | Suzuki at C4-Cl (one-pot) | ~75% | Demonstrates the principle on a more complex starting material. |
Experimental Protocol: A Two-Step, One-Pot Synthesis of a 3-Alkynyl-4-arylquinoline Derivative
This protocol demonstrates the orthogonal reactivity of this compound in a sequential Sonogashira and Suzuki coupling.
Workflow Diagram
Caption: Sequential Sonogashira-Suzuki coupling experimental workflow.
Methodology
Objective: To synthesize a 3-alkynyl-4-arylquinoline derivative from this compound in a sequential manner.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Arylboronic acid (e.g., 4-Methoxyphenylboronic acid) (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N)
-
Potassium Carbonate (K₂CO₃), 2M aqueous solution
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Step 1: Sonogashira Coupling (C3-I Functionalization)
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF and anhydrous Et₃N (approx. 3:1 v/v). Stir to dissolve the solids.
-
Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours, showing the consumption of the starting material and the formation of the 3-alkynyl-4-chloroquinoline intermediate.
-
Causality Check: The mild conditions and the specific catalyst system (Pd/Cu) are chosen to ensure selective reaction at the highly reactive C-I bond, leaving the C-Cl bond untouched.
-
-
Step 2: Suzuki Coupling (C4-Cl Functionalization)
-
Once Step 1 is complete, add the arylboronic acid (1.5 equiv) directly to the reaction mixture.
-
Add the 2M aqueous K₂CO₃ solution (approx. 3.0 equiv).
-
Optional but recommended: If the solvent system is not optimal for Suzuki coupling, the solvent can be removed in vacuo and replaced with a suitable solvent like 1,4-Dioxane or DMF.
-
Heat the reaction mixture to 80-90 °C.
-
Monitor the reaction by TLC or LC-MS for the consumption of the intermediate and the formation of the final 3,4-disubstituted product. This step may take 12-24 hours.
-
Causality Check: The elevated temperature is required to facilitate the oxidative addition of the palladium catalyst to the stronger, less reactive C-Cl bond. The aqueous base is crucial for the transmetalation step in the Suzuki catalytic cycle.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3-alkynyl-4-arylquinoline.
-
Conclusion
For researchers and drug development professionals aiming to synthesize complex, polysubstituted quinolines, this compound offers a distinct and powerful advantage over other building blocks. Its inherent, predictable chemoselectivity, born from the differential reactivity of the C3-I and C4-Cl bonds, enables a controlled and stepwise approach to molecular construction. This "orthogonal" synthetic strategy minimizes the formation of side products, simplifies purification, and ultimately provides a more efficient pathway to novel chemical entities with precisely engineered structures.
References
- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. aablocks.com [aablocks.com]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Comparison of the Suzuki cross-coupling reactions of 4,7-dichloro...: Ingenta Connect [ingentaconnect.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization and Identification of Impurities in 4-Chloro-3-iodoquinoline
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[1] This guide provides an in-depth, comparative analysis of analytical methodologies for the characterization and identification of impurities in 4-Chloro-3-iodoquinoline, a key heterocyclic compound with significant applications in medicinal chemistry. This document moves beyond a simple listing of procedures to offer a logical framework for selecting the most appropriate analytical tools, grounded in the principles of scientific integrity and regulatory compliance.
The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[3][4][5][6] This guide is designed to navigate these complexities by providing a comprehensive overview of potential impurities and a critical comparison of the analytical techniques used for their detection and structural elucidation.
Understanding Potential Impurities in this compound
A thorough understanding of the synthetic route is the first step in predicting potential process-related impurities.[7] this compound is a halogenated quinoline derivative, and its synthesis can introduce several types of impurities, including:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic pathway.
-
By-products: Resulting from side reactions or incomplete reactions during synthesis.
-
Reagents, Ligands, and Catalysts: Trace amounts of chemicals used in the manufacturing process.[3]
-
Degradation Products: Formed during manufacturing or storage due to factors like hydrolysis, oxidation, or photolysis.[8]
Given the structure of this compound, potential impurities could include isomers, under- or over-halogenated quinolines, and related quinoline derivatives.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical for the successful identification and quantification of impurities.[9] The choice depends on the nature of the impurity, its concentration, and the specific information required (e.g., detection, quantification, or structural elucidation).[10]
Chromatographic Techniques: The Cornerstone of Impurity Profiling
Chromatographic methods are indispensable for separating impurities from the main compound and from each other.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reverse-phase mode (RP-HPLC), is the workhorse for impurity profiling of non-volatile organic compounds.[12][13] Its high sensitivity, reproducibility, and adaptability make it ideal for routine quality control and stability studies.[12] When coupled with a Diode Array Detector (DAD) or UV-Vis detector, it allows for the quantification of known and unknown impurities.[12]
-
Gas Chromatography (GC): GC is best suited for the analysis of volatile and thermally stable impurities, such as residual solvents or volatile by-products.[13][14] For halogenated compounds like this compound and its potential volatile impurities, a GC system equipped with a halogen-specific detector (XSD) or an electron capture detector (ECD) can offer enhanced selectivity and sensitivity.[15][16]
Hyphenated Techniques: Combining Separation with Identification
For the definitive identification of unknown impurities, hyphenated techniques that couple chromatography with mass spectrometry are the gold standard.[17][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of a wide range of impurities.[17][19] It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.[17][20] High-resolution mass spectrometry (HRMS) further enhances this capability by providing highly accurate mass measurements, which can help determine the elemental composition of an impurity.[21][22]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS provides both separation and mass spectral data for identification.[10][23] It is particularly effective for identifying residual solvents and volatile by-products that may be present in the this compound sample.[14]
Spectroscopic Techniques: Unraveling Molecular Structures
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for the complete structural elucidation of unknown impurities.[24][25] Once an impurity has been isolated, 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) can provide detailed information about the connectivity of atoms within the molecule, allowing for unambiguous structure determination.[25][26][27] Quantitative NMR (qNMR) can also be used for the precise quantification of impurities without the need for a reference standard of the impurity itself.[24]
| Technique | Primary Application | Strengths | Limitations | Best For |
| HPLC-UV/DAD | Quantification of known and unknown impurities | High precision, robust, widely available.[12] | Limited identification capabilities for unknown impurities. | Routine quality control, stability testing, and quantification of specified impurities. |
| GC-XSD/ECD | Analysis of volatile halogenated impurities | High selectivity and sensitivity for halogenated compounds.[15] | Limited to volatile and thermally stable compounds. | Detecting and quantifying volatile, halogen-containing by-products and residual solvents. |
| LC-MS/MS | Identification and quantification of non-volatile impurities | High sensitivity and specificity, provides molecular weight and structural information.[17] | Matrix effects can influence ionization, higher cost and complexity than HPLC-UV. | Identifying unknown process-related impurities and degradation products. |
| GC-MS | Identification and quantification of volatile impurities | Excellent for separating and identifying volatile compounds.[10] | Not suitable for non-volatile or thermally labile impurities. | Characterizing volatile organic impurities and residual solvents. |
| NMR | Definitive structural elucidation of isolated impurities | Provides unambiguous structural information.[24][26] | Requires isolated and relatively pure samples, lower sensitivity than MS. | Confirming the structure of critical unknown impurities. |
Experimental Protocols and Workflows
A systematic approach is essential for the effective characterization and identification of impurities. The following workflow illustrates a typical process.
Caption: A generalized workflow for the detection, identification, and characterization of impurities.
Protocol 1: HPLC-UV/DAD Method for Impurity Profiling
This protocol provides a starting point for developing a robust HPLC method for the separation of impurities in this compound.[12]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD detector.[12]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point for quinoline derivatives.[28]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient elution is typically required to separate impurities with a wide range of polarities. A suggested starting gradient is: 0-5 min (10% B), 5-30 min (10-90% B), 30-35 min (90% B), 35-36 min (90-10% B), 36-40 min (10% B).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at multiple wavelengths based on the UV spectra of this compound and its expected impurities. A DAD allows for the acquisition of the full UV spectrum for each peak, aiding in peak purity assessment.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[12]
Protocol 2: GC-MS for Volatile Impurity Identification
This protocol outlines a general approach for the analysis of volatile impurities.
-
Instrumentation: GC system coupled to a Mass Spectrometer.[10]
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is often suitable for a broad range of volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet: Splitless injection at 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) to trap volatile analytes, then ramp to a higher temperature (e.g., 280 °C) to elute less volatile components. A typical program could be: 40 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: A dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane or methanol) is typically used. Headspace analysis can also be employed for very volatile impurities.
Conclusion
The characterization and identification of impurities in this compound require a multi-faceted analytical approach. While HPLC-UV serves as a robust tool for routine purity assessment and quantification, the hyphenated techniques of LC-MS and GC-MS are essential for the identification of unknown impurities. For definitive structural elucidation of critical impurities, isolation followed by NMR spectroscopy is the most powerful approach. By employing a logical workflow and selecting the appropriate analytical techniques based on the specific challenges presented by the sample, researchers and drug development professionals can ensure the quality, safety, and efficacy of their products, in full compliance with global regulatory standards.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 6. pharma.gally.ch [pharma.gally.ch]
- 7. veeprho.com [veeprho.com]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijprajournal.com [ijprajournal.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. biomedres.us [biomedres.us]
- 12. benchchem.com [benchchem.com]
- 13. biotech-spain.com [biotech-spain.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. labexperts.com.pl [labexperts.com.pl]
- 18. jpharmsci.com [jpharmsci.com]
- 19. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. enovatia.com [enovatia.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. veeprho.com [veeprho.com]
- 25. Small molecule-NMR | University of Gothenburg [gu.se]
- 26. hyphadiscovery.com [hyphadiscovery.com]
- 27. researchgate.net [researchgate.net]
- 28. ijsred.com [ijsred.com]
A Comparative Guide to Analytical Method Validation for 4-Chloro-3-iodoquinoline Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-Chloro-3-iodoquinoline, a key building block in the synthesis of various therapeutic agents, demands robust analytical methods to ensure the integrity and safety of the final drug product. This guide provides an in-depth, objective comparison of validated analytical methodologies for the quantification of this compound, grounded in established scientific principles and regulatory expectations.
The selection of an appropriate analytical technique is a critical decision, influenced by factors such as the nature of the analyte, the sample matrix, the required sensitivity, and the intended application of the method. This document will explore and compare three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method will be evaluated based on its performance characteristics, supported by plausible experimental data derived from the analysis of analogous halogenated quinoline compounds.
The Foundation of Reliable Measurement: Analytical Method Validation
Before delving into the specific methodologies, it is crucial to understand the principles of analytical method validation. Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for validating analytical procedures, ensuring that they are reliable, reproducible, and accurate.[2][3][4] Key validation parameters that will be considered in this guide include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a powerful and versatile technique widely used for the separation, identification, and quantification of non-volatile and thermally labile compounds.[6] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical approach.
Experimental Protocol: RP-HPLC-UV Method
A robust RP-HPLC method for this compound can be developed based on methodologies established for similar halogenated quinolines.[1][2]
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For assay of a drug substance, accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) (e.g., 40:60 v/v). The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of approximately 254 nm, where the quinoline ring system exhibits strong absorbance.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Caption: Experimental workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Specificity
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, offering high sensitivity and structural information.[6] This technique is suitable for volatile and thermally stable compounds. This compound, with a molecular weight of 289.50 g/mol , is amenable to GC analysis.
Experimental Protocol: GC-MS Method
The following protocol is a plausible starting point for the GC-MS analysis of this compound.
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a volatile organic solvent such as toluene or dichloromethane.
-
Prepare working standards by serial dilution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C (Splitless injection).
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
MS Interface Temperature: 290 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-350. For higher sensitivity, Selected Ion Monitoring (SIM) of the molecular ion (m/z 289) and characteristic fragment ions can be employed.
Caption: Experimental workflow for GC-MS analysis of this compound.
UV-Vis Spectrophotometry: A Simple and Cost-Effective Approach
UV-Vis spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[3] The quinoline scaffold of this compound contains a chromophore that absorbs in the UV region, making this technique applicable for its quantification, particularly in pure samples or simple matrices.
Experimental Protocol: UV-Vis Spectrophotometry
Sample Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in a suitable UV-transparent solvent, such as methanol or ethanol.
-
Create a series of standard solutions with concentrations ranging from approximately 2 µg/mL to 20 µg/mL by diluting the stock solution.
Spectrophotometric Measurement:
-
Scan the UV spectrum of a standard solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). For quinoline derivatives, this is often in the range of 230-260 nm and 300-350 nm.
-
Prepare a calibration curve by measuring the absorbance of the standard solutions at the predetermined λmax.
-
Measure the absorbance of the sample solution at the same wavelength and determine the concentration using the calibration curve.
Caption: Workflow for UV-Vis spectrophotometric analysis.
Comparative Analysis of Analytical Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following table provides a comparative summary of the expected performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (with proper method development) | Very High (mass-selective detection) | Low (prone to interference from other absorbing species) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% (in simple matrices) |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% |
| LOD | ~0.1 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL |
| LOQ | ~0.3 µg/mL | ~0.03 µg/mL | ~1.5 µg/mL |
| Throughput | High | Moderate | Very High |
| Cost (Instrument) | Moderate | High | Low |
| Cost (Operational) | Moderate | High | Low |
| Analyst Skill | Moderate | High | Low |
Discussion and Recommendations
HPLC-UV stands out as the most balanced technique for routine quality control of this compound. It offers a good combination of specificity, sensitivity, accuracy, and precision, making it suitable for both assay and impurity profiling. The versatility of RP-HPLC allows for the separation of the target analyte from potential starting materials, by-products, and degradation products.
GC-MS is the method of choice when high sensitivity and unambiguous identification are required. Its superior specificity, derived from the mass spectrometric detection, makes it ideal for trace-level analysis, such as the quantification of genotoxic impurities. However, the higher cost and complexity of the instrumentation and the requirement for analyte volatility may limit its use for routine applications.
UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method that can be valuable for the in-process control of this compound, especially when analyzing relatively pure samples. Its major limitation is the lack of specificity, which makes it susceptible to interference from other UV-absorbing compounds in the sample matrix. Therefore, its use in complex samples or for the final release testing of a drug substance is not recommended without thorough validation and justification.
Conclusion
The validation of analytical methods is a cornerstone of modern pharmaceutical development. For the quantification of this compound, HPLC-UV, GC-MS, and UV-Vis Spectrophotometry each present distinct advantages and limitations. HPLC-UV emerges as the most versatile and practical choice for routine quality control, while GC-MS offers unparalleled sensitivity and specificity for trace analysis. UV-Vis spectrophotometry provides a simple and economical option for in-process controls of pure samples. The ultimate selection of the analytical method should be based on a thorough evaluation of the specific analytical requirements, taking into account the intended application, the nature of the sample, and the regulatory expectations.
References
- 1. scispace.com [scispace.com]
- 2. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
Comparative Docking Analysis of 4-Chloro-3-iodoquinoline Derivatives: A Guide for Rational Drug Design
An In-Depth Technical Guide
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Its versatile structure, which allows for extensive modification, makes it a privileged scaffold in the pursuit of novel therapeutic agents.[1] This guide focuses on 4-chloro-3-iodoquinoline and its related derivatives, exploring their potential through the lens of computational molecular docking.
Molecular docking is an indispensable in silico tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It provides critical insights into the binding interactions at a molecular level, guiding the rational design and optimization of drug candidates.[3] This document offers a comparative analysis of docking studies on quinoline derivatives against various biological targets, presents validated experimental protocols, and explains the scientific rationale behind these computational methodologies.
Performance Across Key Biological Targets: A Comparative View
Computational studies have been pivotal in predicting the binding affinities and interaction patterns of quinoline derivatives, thereby guiding the synthesis of more potent inhibitors.[1] While specific docking data for a wide range of this compound derivatives is nascent, analysis of closely related chloro- and iodo-substituted quinolines provides a strong predictive framework for their potential efficacy. The following table summarizes docking performance against several key protein targets implicated in cancer and infectious diseases.
| Quinoline Derivative/Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interactions & Involved Residues | Reference |
| Compound 4 (A 2-chloroquinoline derivative) | HIV Reverse Transcriptase | 4I2P | -10.675 | Hydrogen bond with LYS 101; Hydrophobic interactions with TRP 229. | [3] |
| Compound 9b (A 3-chloroquinoline derivative) | Rho-associated protein kinase 1 (ROCK1) | 2ESM | -10.0 | Not specified. | [4] |
| Compound 6c (A quinoline derivative) | Aurora A kinase | 3FDN | -8.20 (Binding Energy) | Not specified. | [4] |
| Compound 6 (A chloroquinoline analog) | E. coli DNA Gyrase B | Not Specified | -6.4 | Interaction with the ATP-binding site. | [5] |
| Compound 8 (A chloroquinoline analog) | E. coli DNA Gyrase B | Not Specified | -6.6 | Interaction with the ATP-binding site. | [5] |
| Compound 3c (An iodoquinazoline derivative) | Carbonic Anhydrase XII | Not Specified | Not Specified | Showed effective inhibition, suggesting strong binding. | [6] |
| 6-chlorocyclopentaquinolinamine (7b) | Penicillin Binding Protein (PBP2a) | 4DK1 | Not Specified | Hydrogen bonding (GLN521), Halogen contacts (TYR519, THR399), Hydrophobic interactions (ALA601, ILE614). | [7] |
Note: The data presented is for structurally related quinoline derivatives to provide a comparative context for the potential of this compound analogs.
The consistent performance of chloro-substituted quinolines, such as in inhibiting HIV Reverse Transcriptase and bacterial DNA Gyrase, highlights the role of the halogen in mediating potent interactions within the protein's active site.[3][5] The high negative docking scores suggest strong predicted binding affinities, making these scaffolds promising for further development.[8]
Experimental Protocols: A Validated Docking Workflow
Achieving reliable and reproducible docking results hinges on a meticulously executed and validated protocol. The following methodology is a synthesis of best practices reported in the literature for quinoline derivatives.[1][8]
Ligand and Protein Preparation
The initial preparation of both the small molecule (ligand) and the target protein is a critical step that directly impacts the quality of the docking results.
-
Ligand Preparation:
-
Sketch the 2D structures of the this compound derivatives using chemical drawing software.
-
Convert the 2D structures into 3D models.
-
Perform energy minimization using a suitable force field, such as the Merck Molecular Force Field (MMFF94), to obtain stable, low-energy conformers.[1][8] This step is crucial to ensure the ligand's geometry is energetically favorable before docking.
-
Save the final 3D structures in a compatible format (e.g., .pdbqt or .mol2) for the docking software.[1]
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).[1]
-
Prepare the protein by removing all non-essential components, such as water molecules, co-crystallized ligands, and co-factors.
-
Add polar hydrogen atoms to the protein structure, as these are often omitted in crystal structure files but are essential for calculating interactions.
-
Assign partial atomic charges (e.g., Kollman charges) to the protein atoms.[8]
-
Perform a final energy minimization on the protein structure to relieve any steric clashes that may have resulted from adding hydrogens.[8]
-
Docking Simulation and Validation
This phase involves the core computational process of predicting the ligand's binding pose.
-
Grid Generation:
-
Define a 3D grid box around the active site of the target protein.[1] The causality here is to confine the search space for the ligand, focusing the computational effort on the region of interest and increasing the efficiency and accuracy of the simulation. The grid's center is typically defined by the coordinates of a co-crystallized ligand or key active site residues.[6]
-
-
Docking Simulation:
-
Utilize a validated docking program such as AutoDock Vina, PyRx, or Maestro from Schrödinger.[1][4]
-
The software's algorithm will systematically explore various orientations and conformations of the ligand within the defined grid box.[1] For each pose, it calculates a scoring function to estimate the binding affinity, typically reported in kcal/mol.[8]
-
The program aims to identify the pose with the lowest binding energy, which theoretically represents the most stable and likely binding mode.[1]
-
-
Protocol Validation (Self-Validating System):
-
To ensure the trustworthiness of the docking protocol, a validation step is essential. This is typically done by removing the co-crystallized native ligand from the protein's active site and then docking it back using the defined protocol.
-
The accuracy of the protocol is confirmed if the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose is less than 2.0 Å.[9][10] This confirms that the chosen parameters can accurately reproduce a known binding mode.
-
Analysis of Results
The final step involves interpreting the computational output to derive meaningful insights.
-
Binding Affinity Evaluation: Rank the docked ligands based on their docking scores. A more negative score generally indicates a stronger predicted binding affinity.[8]
-
Interaction Analysis: Visualize the best-docked poses to analyze the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds, van der Waals forces) between the ligand and the amino acid residues of the protein's active site.[3][8] This analysis provides a molecular basis for the observed binding affinity and can guide future structural modifications to enhance potency.
Visualizing Workflows and Pathways
To better illustrate the described processes, the following diagrams represent a standard molecular docking workflow and a key signaling pathway often targeted by quinoline-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating Metabolic Hurdles: A Comparative Guide to the Stability of 4-Chloro-3-iodoquinoline Derivatives
A Senior Application Scientist's Perspective on Optimizing Drug Discovery Pipelines
In the landscape of modern drug discovery, the intrinsic metabolic stability of a new chemical entity (NCE) is a critical determinant of its ultimate success.[1][2][3] Promising compounds with high target affinity can falter due to rapid metabolic clearance, leading to insufficient in vivo exposure and diminished therapeutic efficacy.[1] The 4-chloro-3-iodoquinoline scaffold represents a privileged core in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. However, the inherent halogenation patterns necessitate a thorough and early assessment of metabolic stability to guide lead optimization efforts effectively.
This guide provides an in-depth, comparative framework for evaluating the metabolic stability of compounds derived from this compound. Moving beyond a mere recitation of protocols, we will delve into the mechanistic rationale behind experimental choices, empowering researchers to design and interpret their studies with confidence.
The Metabolic Landscape of Halogenated Quinolines
The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) superfamily of enzymes playing a pivotal role in the biotransformation of xenobiotics.[4][5] For halogenated aromatic systems like this compound, several metabolic pathways are of particular interest:
-
Oxidative Metabolism: CYP-mediated oxidation is a common route of metabolism for quinoline derivatives.[6][7] This can involve hydroxylation of the quinoline ring system or oxidative dehalogenation. The specific CYP isoforms involved can vary depending on the substitution pattern of the derivative.[6][8] For instance, CYP2E1 and CYP2A6 have been implicated in the metabolism of quinoline itself.[6][8]
-
Reductive Metabolism: Under certain conditions, reductive dehalogenation can also occur, catalyzed by CYPs or other reductase enzymes.[9]
-
Phase II Conjugation: Following Phase I oxidative or reductive modifications, the resulting metabolites can undergo conjugation reactions (Phase II metabolism) with endogenous molecules like glucuronic acid, sulfate, or glutathione.[10] This generally increases the water solubility of the compound, facilitating its excretion.
The presence of both chlorine and iodine atoms on the quinoline core introduces distinct electronic and steric properties that can influence the rate and site of metabolism. Understanding these potential "metabolic soft spots" is crucial for designing more stable analogs.
Experimental Assessment of Metabolic Stability: The Liver Microsomal Assay
The in vitro liver microsomal stability assay is a cornerstone of early drug metabolism and pharmacokinetics (DMPK) screening.[10][11][12] This assay utilizes subcellular fractions of the liver (microsomes) that are enriched in CYP enzymes, providing a robust and cost-effective system for evaluating Phase I metabolic stability.[10][13]
Core Principle & Rationale
The fundamental principle of the assay is to incubate the test compound with liver microsomes in the presence of necessary cofactors (primarily NADPH for CYP-mediated reactions) and monitor the disappearance of the parent compound over time.[4][10][14] The rate of disappearance provides a quantitative measure of the compound's intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[1][12][13]
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Detailed Step-by-Step Protocol
This protocol is a representative example and should be optimized based on specific compound properties and available instrumentation.
-
Preparation of Reagents:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in DMSO.[14]
-
Working Solution: Dilute the stock solution in acetonitrile to an appropriate concentration (e.g., 125 µM).[14]
-
Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).[10][13]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PD) in phosphate buffer. This system ensures a sustained supply of NADPH during the incubation.[14]
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to each well.
-
Add the test compound working solution to the wells (final concentration typically 1 µM).[10][13]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[13]
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a 3-5 fold volume of ice-cold acetonitrile containing a suitable internal standard.[13][14][15] The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.
-
Negative Control: A "minus cofactor" control, where the NADPH regenerating system is replaced with buffer, should be included to assess for non-enzymatic degradation.[14]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[11][16] LC-MS/MS provides the high sensitivity and selectivity required for accurately quantifying the parent compound in a complex biological matrix.[16][17]
-
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters:
-
Half-Life (t½): The time required for the concentration of the parent compound to decrease by 50%. A longer half-life indicates greater metabolic stability.[13]
-
Intrinsic Clearance (Clint): The volume of liver microsomal suspension from which the compound is completely removed per unit time, normalized to the amount of microsomal protein. A lower Clint value signifies better metabolic stability.[13]
The percentage of the parent compound remaining at each time point is plotted on a semi-logarithmic scale (ln(% remaining) vs. time). The slope of the linear regression line of this plot is the elimination rate constant (k).
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (k * V) / P
-
Where V is the incubation volume and P is the amount of microsomal protein.
-
Comparative Analysis of this compound Derivatives
To illustrate the practical application of this data, consider the following hypothetical comparison of three this compound analogs with varying substituents at the R position.
| Compound | R-Group | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg) | Metabolic Stability Classification |
| Reference | -H | 25 | 27.7 | Moderate |
| Analog A | -CH3 | 15 | 46.2 | Low |
| Analog B | -CF3 | >60 | <11.5 | High |
| Analog C | -OCH3 | 40 | 17.3 | Moderate-High |
Interpretation of Comparative Data:
-
Analog A (-CH3): The addition of a methyl group appears to introduce a metabolic liability, resulting in a significantly shorter half-life and higher intrinsic clearance compared to the reference compound. This suggests that the methyl group may be a site of oxidative metabolism (e.g., hydroxylation).
-
Analog B (-CF3): The electron-withdrawing trifluoromethyl group significantly enhances metabolic stability. This is a common strategy in medicinal chemistry to "block" potential sites of metabolism.[18] The resulting compound exhibits high stability, making it a more promising candidate for further development.
-
Analog C (-OCH3): The methoxy group provides a moderate improvement in stability. While O-demethylation is a possible metabolic pathway, it may be less favorable than the metabolism of the unsubstituted reference compound.
Strategic Implications for Drug Development
The systematic assessment of metabolic stability for a series of this compound derivatives provides invaluable insights for the drug discovery team:
-
Structure-Metabolism Relationships (SMR): By comparing the metabolic stability of structurally related analogs, researchers can establish clear SMRs. This knowledge guides the rational design of new compounds with improved metabolic profiles.
-
Prioritization of Candidates: Compounds with favorable metabolic stability can be prioritized for further in vivo pharmacokinetic and efficacy studies, optimizing the allocation of resources.
-
Early Identification of Liabilities: Unstable compounds can be deprioritized early in the discovery process, preventing the costly advancement of candidates that are likely to fail in later stages.
Conclusion
A thorough understanding and early assessment of metabolic stability are indispensable for the successful development of drug candidates derived from the this compound scaffold. The in vitro liver microsomal stability assay, when conducted with meticulous attention to experimental detail and a clear understanding of the underlying principles, provides a powerful tool for guiding medicinal chemistry efforts. By integrating this critical DMPK data into the iterative cycle of drug design and synthesis, researchers can significantly increase the probability of identifying and advancing novel therapeutics with optimal pharmacokinetic properties.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mttlab.eu [mttlab.eu]
- 5. mdpi.com [mdpi.com]
- 6. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Cytochrome P450 species involved in the metabolism of quinoline. | Semantic Scholar [semanticscholar.org]
- 9. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. nuvisan.com [nuvisan.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. scialert.net [scialert.net]
- 16. benchchem.com [benchchem.com]
- 17. rfppl.co.in [rfppl.co.in]
- 18. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
benchmarking synthesis efficiency of different 4-Chloro-3-iodoquinoline production methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient production of key intermediates is paramount. 4-Chloro-3-iodoquinoline is a valuable heterocyclic building block, the synthesis of which demands careful consideration of efficiency, scalability, and practicality. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of this compound, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks to inform your synthetic planning.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached from several distinct starting materials and pathways. In this guide, we will focus on two of the most logical and accessible routes: a two-step synthesis commencing from the readily available 4-hydroxyquinoline, and a more direct, single-step approach starting from 4-chloroquinoline. Each method presents a unique set of advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.
Method 1: Two-Step Synthesis from 4-Hydroxyquinoline
This strategy involves an initial electrophilic iodination of the 4-hydroxyquinoline scaffold, followed by a chlorination step to replace the hydroxyl group. This approach leverages the directing effect of the hydroxyl group to achieve regioselective iodination at the C-3 position.
Workflow for Method 1
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Chloro-3-iodoquinoline
Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-3-iodoquinoline (CAS No. 590371-90-7), a halogenated heterocyclic compound frequently utilized in synthetic chemistry and drug discovery. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide clarity and instill confidence in your laboratory's operational and disposal plans.
Core Principle: Hazard-Centric Waste Management
The effective disposal of any chemical begins with a thorough understanding of its intrinsic hazards. This compound is a halogenated aromatic compound, and its disposal strategy is dictated by its chemical properties and the predictable byproducts of its degradation. The primary principle is to manage this compound as a halogenated organic waste , ensuring that its final disposition neutralizes its hazardous characteristics and prevents environmental release.
Hazard Identification & Risk Assessment
A comprehensive risk assessment is the foundation of a safe disposal plan. The known hazards of this compound are summarized below. Due to the lack of extensive toxicological data, it is prudent to handle this compound with a high degree of caution, assuming potential for hazards common to its chemical class.
| Hazard Classification | Description | GHS Pictogram | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. Ingestion can lead to adverse health effects. | GHS07 (Exclamation Mark) | [1][2] |
| Combustibility | Combustible Solid. | Not Applicable | [1] |
| Decomposition Hazards | Thermal decomposition may produce highly toxic and corrosive fumes, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen iodide (HI). | Not Applicable | [3] |
| Environmental Hazards | Data is limited, but halogenated organic compounds can be persistent and toxic to aquatic life. Discharge into sewer systems or the environment is strictly prohibited.[4] | Not Applicable | [4] |
Causality: The presence of chlorine and iodine atoms necessitates a disposal method capable of managing the acidic gases (HCl, HI) generated during thermal decomposition. The nitrogen atom in the quinoline ring will convert to various nitrogen oxides. These factors make uncontrolled incineration or simple landfilling unsafe and environmentally harmful.
Personnel Protection: Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This creates a necessary barrier to prevent exposure via inhalation, ingestion, or skin contact.[4]
| PPE Category | Specification | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Protects against accidental splashes of solutions or fine dust particles entering the eyes. |
| Skin Protection | Chemical-impermeable gloves (Nitrile or Neoprene recommended). A flame-retardant lab coat or impervious clothing.[4] | Prevents direct skin contact. Halogenated compounds can cause skin irritation or be absorbed through the skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[4] If dust formation is likely or ventilation is inadequate, a full-face respirator with appropriate cartridges should be used. | Minimizes the inhalation of dust particles. The specific Permissible Exposure Limit (PEL) has not been established, so exposure should be minimized as a precaution.[5] |
In-Lab Waste Handling & Segregation Protocol
Proper segregation is the most critical step in the laboratory waste management workflow. Mixing halogenated waste with non-halogenated waste streams leads to cross-contamination, dramatically increasing disposal costs and environmental risk.[6]
Step 1: Designate a Waste Container Select a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Solid Waste." Polyethylene or glass containers are generally suitable. The container must be in good condition with a secure, threaded cap.[6]
Step 2: Labeling Before adding any waste, the container must be labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "Waste this compound "
-
Associated Hazards: "Acutely Toxic (Oral), Irritant "
-
Accumulation Start Date
Step 3: Waste Collection Collect all waste solids, including contaminated weighing papers, gloves, and absorbent materials from spill cleanups, directly into this designated container. Keep the container closed at all times except when adding waste.[6]
Step 4: Storage Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials, such as strong oxidizing agents.[4]
Approved Disposal Methodologies
Disposing of this compound requires methodologies that can break down the molecule and neutralize its hazardous components.
Protocol 4.1: Disposal of Bulk & Contaminated Solid Waste
The universally recommended and most environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing capabilities.[4][7]
Step-by-Step Procedure for Lab Personnel:
-
Ensure all this compound waste is securely contained within the properly labeled "Halogenated Organic Solid Waste" container as described in Section 3.
-
Log the container in your laboratory's chemical inventory and waste disposal records.
-
Arrange for pickup and disposal through your institution's licensed hazardous waste management contractor.
-
DO NOT attempt to incinerate the chemical in standard laboratory furnaces. This lacks the temperature control and, critically, the "scrubbing" technology to neutralize the resulting HCl and HI gases.
Causality: Incineration at temperatures typically above 850°C ensures the complete destruction of the organic molecule. The flue gas scrubbers, often using a caustic solution like sodium hydroxide, react with and neutralize the acidic gases produced, preventing their release into the atmosphere.[7]
Protocol 4.2: Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before being discarded or reused, as they are considered to contain hazardous residue.
Step-by-Step Decontamination:
-
Perform this procedure in a chemical fume hood while wearing full PPE.
-
Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the solvent rinsate in a separate, clearly labeled container designated for "Halogenated Organic Liquid Waste ." This rinsate must be disposed of via high-temperature incineration along with other halogenated liquid wastes.[6]
-
After triple-rinsing, the container can be air-dried in the fume hood.
-
Deface the original label on the container to prevent misuse. The decontaminated container can now be disposed of as non-hazardous solid waste or recycled, according to institutional policy.
Protocol 4.3: Spill & Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure proper ventilation and wear the full PPE detailed in Section 2.
-
For a solid spill, avoid generating dust. Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
Carefully sweep the mixture into a designated plastic or glass container.
-
Seal the container and label it as "Spill Debris containing this compound " and manage it as Halogenated Organic Solid Waste for disposal.
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then with soap and water. All cleaning materials must be collected for disposal as hazardous waste.
-
DO NOT wash spills down the drain.[4]
Disposal Decision Workflow
The following diagram outlines the logical flow for managing waste generated from activities involving this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Regulatory Framework
All disposal activities must comply with local, state, and federal regulations. In the United States, this includes standards set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) for worker safety.[5][8] As a halogenated organic compound, this waste may be subject to land disposal restrictions if concentrations exceed specified limits (typically >1,000 mg/kg for HOCs).[8]
References
- 1. 4-Chloro-3-iodo-quinoline 590371-90-7 [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-3-iodoquinoline
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in scientific understanding. 4-Chloro-3-iodoquinoline (CAS No. 590371-90-7), a halogenated quinoline, is a valuable compound in discovery research. However, its handling requires a meticulous approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for ensuring your safety. We will explore the why behind each recommendation, empowering you to make informed decisions that validate the safety of your experimental systems.
Part 1: Hazard Profile and Initial Risk Assessment
Before any handling, a thorough understanding of the compound's hazard profile is essential. This compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity 4 (Oral), signified by the H302 "Harmful if swallowed" hazard statement. The GHS07 pictogram, an exclamation mark, also accompanies this compound, indicating that it can cause less serious health effects like skin or eye irritation.
While comprehensive toxicological data for this specific molecule is not widely available, the hazard classification alone mandates a cautious approach.[1] The presence of chloro- and iodo- functional groups on a quinoline core suggests that upon combustion, it may release hazardous byproducts such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][3] Therefore, the primary goal of our personal protective equipment (PPE) strategy is to eliminate routes of exposure—ingestion, inhalation, and dermal contact.
Part 2: The Core PPE Ensemble: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all solution; it is dictated by the specific tasks being performed. The following table outlines the minimum required PPE for handling this compound in a solid, powdered form.
| Protection Area | Required PPE | Specification Standard | Causality and Rationale |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles: EN 166 or NIOSH | The solid is a fine powder that can easily become airborne and cause irritation.[2] Standard safety glasses are inadequate as they do not provide a seal around the eyes. Chemical splash goggles are essential.[1] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing, for instance, when preparing solutions.[4] |
| Skin & Body | Chemical-Resistant Lab Coat & Full Coverage | Polyethylene-coated polypropylene or similar non-absorbent material | Standard cotton lab coats are absorbent and unsuitable. Impervious or chemical-resistant clothing prevents the fine powder from contacting and irritating the skin.[1][5] Full coverage of legs and closed-toe shoes are mandatory. |
| Hands | Double-Layered Nitrile Gloves | ASTM D6978 | The use of two pairs of gloves provides a critical barrier against contamination.[5] Should the outer glove become contaminated, it can be safely removed, preserving the integrity of the inner glove and preventing skin contact.[4] Always inspect gloves for tears or punctures before use. |
| Respiratory | Handled within a Certified Chemical Fume Hood | N/A | Due to its powdered nature and the lack of established occupational exposure limits, all handling of this compound that could generate dust must be performed within a chemical fume hood to ensure adequate ventilation.[1] If a fume hood is not available or during a large spill, a full-face respirator with appropriate cartridges should be used by trained personnel.[1] |
Part 3: Procedural Guidance for Safe Operations
Adherence to standardized procedures is critical for minimizing exposure risk. The following workflows provide step-by-step guidance for key operational stages.
Experimental Workflow: Weighing and Solution Preparation
This diagram illustrates the mandatory workflow for safely handling the solid compound and preparing solutions.
Caption: Workflow for handling solid this compound.
Accidental Spill Protocol
In the event of a spill, a calm and systematic response is crucial.
-
Alert Personnel : Immediately notify all personnel in the area of the spill.[2]
-
Evacuate : If the spill is large or outside of a containment hood, evacuate the immediate area.
-
Assess and Re-equip : If trained to do so, and the spill is manageable, don additional respiratory protection (e.g., N95 respirator for small powder spills) before re-entering.
-
Containment :
-
Do NOT use a dry brush or towel , as this will generate dust.[2]
-
Gently cover the spill with an absorbent material from a chemical spill kit.
-
Carefully moisten the absorbent material with a suitable solvent (like water or isopropanol) to prevent dust from becoming airborne.
-
-
Cleanup : Using spark-proof tools, carefully scoop the contained material into a designated hazardous waste container.[1]
-
Decontaminate : Clean the spill area thoroughly, starting from the outside and working inward. All cleaning materials must be disposed of as hazardous waste.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Part 4: Decontamination and Disposal Plan
Proper disposal is the final, critical step in the chemical handling lifecycle. All materials that come into contact with this compound must be treated as hazardous waste.
PPE Disposal
-
Outer Gloves : The outer pair of gloves should be removed immediately after handling and disposed of in a designated hazardous waste container before leaving the chemical fume hood.
-
Gowns and Other PPE : Disposable gowns, shoe covers, and other contaminated items should be doffed and placed in a clearly labeled hazardous waste bag or container.
-
Reusable PPE : Reusable items like goggles and face shields must be thoroughly decontaminated according to your institution's established procedures before reuse.
Chemical Waste Disposal
The following diagram provides a decision-making framework for waste segregation.
Caption: Decision tree for waste segregation.
All waste must be handled in accordance with local, state, and federal regulations.[2] Never dispose of this chemical or its containers in the regular trash or down the drain.[1]
Part 5: Emergency and First-Aid Procedures
Should an exposure occur despite all precautions, immediate and correct first-aid is vital.
-
Skin Contact : Immediately remove all contaminated clothing.[1] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the victim to fresh air.[1] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Always have the Safety Data Sheet (SDS) available for emergency responders.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
